molecular formula C31H48N2O8 B014298 (+)-Meayamycin B CAS No. 1020210-12-1

(+)-Meayamycin B

Cat. No.: B014298
CAS No.: 1020210-12-1
M. Wt: 576.7 g/mol
InChI Key: LWHSGUXHAJKMME-YXWNKITCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Meayamycin B is a potent synthetic analog of the natural product FR901464, engineered for superior activity. It functions by selectively binding to the splicing factor 3b (SF3b) complex, a core component of the U2 snRNP in the spliceosome. This binding disrupts the normal splicing machinery, leading to widespread inhibition of pre-mRNA splicing and alternative splicing alterations. By targeting SF3B1, it effectively halts the removal of introns and the joining of exons, a process critical for generating mature mRNA, thereby inducing catastrophic consequences for gene expression in cells. This compound exhibits exceptional potency, demonstrating picomolar antiproliferative activity against a diverse range of human cancer cell lines, including breast cancer (MCF-7), colon carcinoma (HCT116), and lung adenocarcinoma (A549). Its efficacy is also notable in multi-drug resistant cells, making it a valuable probe for studying therapy-resistant cancers. In research settings, this compound is used to: Investigate the role of pre-mRNA splicing in cancer biology and tumorigenesis. Study mechanisms of spliceosome inhibition and its downstream cellular effects. Explore the link between splicing dysfunction and specific cancer hallmarks, such as altered metabolism. Validate SF3B1 as a therapeutic target in various cancer models. Researchers have effectively used Meayamycin B to study iron metabolism dysregulation in models of myelodysplastic syndrome, where it recapitulates splicing defects associated with SF3B1 mutations. Its rapid action provides a cleaner and quicker alternative to genetic knockdown methods like siRNA for functional studies. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1020210-12-1

Molecular Formula

C31H48N2O8

Molecular Weight

576.7 g/mol

IUPAC Name

[5-[[(2R,3R,5R,6S)-6-[5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] morpholine-4-carboxylate

InChI

InChI=1S/C31H48N2O8/c1-20(8-11-26-28(35)31(19-38-31)18-30(5,6)41-26)7-10-25-21(2)17-24(23(4)40-25)32-27(34)12-9-22(3)39-29(36)33-13-15-37-16-14-33/h7-9,11-12,21-26,28,35H,10,13-19H2,1-6H3,(H,32,34)/t21-,22?,23-,24-,25+,26-,28-,31-/m1/s1

InChI Key

LWHSGUXHAJKMME-YXWNKITCSA-N

SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)N4CCOCC4

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4

Synonyms

Meayamycin B;  SCHEMBL1615203;  CHEMBL3221256;  LWHSGUXHAJKMME-YXWNKITCSA-N;  (2z,4s)-4-[(morpholinylcarbonyl)oxy]-n-[(2r,3r,5s,6s)-tetrahydro-6-[(2e,4e)-5-[(3r,4r,5r)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2h-pyran-3-yl]-2-pentenamide; 

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Potent Spliceosome Inhibitor: A Technical Guide to the Discovery and Synthesis of (+)-Meayamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PITTSBURGH, PA & LA JOLLA, CA – December 12, 2025 – (+)-Meayamycin B, a synthetic analog of the natural product FR901464, has emerged as a powerful modulator of the spliceosome, demonstrating picomolar efficacy against a range of cancer cell lines, including multidrug-resistant strains. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthetic origins, and mechanism of action of this promising anti-cancer agent.

Discovery and Background: A Synthetic Solution to a Natural Challenge

The story of this compound begins with the discovery of FR901464, a natural product isolated from the fermentation broth of Pseudomonas sp. No. 2663 by the Fujisawa Pharmaceutical Company.[1] While FR901464 exhibited potent anti-proliferative activity, its inherent instability presented a significant hurdle for therapeutic development. This challenge prompted synthetic chemists to design more stable and potent analogs.

Through extensive structure-activity relationship (SAR) studies, researchers identified that modifications to the FR901464 core could enhance both stability and potency. The "Meayamycins" are a class of such synthetic analogs, with this compound being one of the most potent compounds identified to date.[2][3] It is a powerful inhibitor of the spliceosome, a large ribonucleoprotein complex responsible for the splicing of pre-mRNA.

Mechanism of Action: Targeting the Spliceosome

This compound exerts its cytotoxic effects by targeting the SF3b subunit of the spliceosome.[2][4] The spliceosome is a critical component of the gene expression machinery, and its inhibition leads to the accumulation of unspliced pre-mRNA, ultimately triggering apoptosis (programmed cell death).

One of the key downstream effects of spliceosome inhibition by this compound is the modulation of the anti-apoptotic protein Mcl-1.[1] Treatment with this compound promotes the splicing of an alternative, pro-apoptotic isoform of Mcl-1, shifting the cellular balance towards cell death. This mechanism of action is particularly relevant in many cancers that overexpress anti-apoptotic proteins to evade normal cell death pathways.

Meayamycin B Signaling Pathway Mechanism of Action of this compound MeayamycinB This compound Spliceosome Spliceosome (SF3b subunit) MeayamycinB->Spliceosome Inhibits premRNA pre-mRNA Spliceosome->premRNA Splicing Mcl1_premRNA Mcl-1 pre-mRNA Spliceosome->Mcl1_premRNA Alters Splicing mRNA Mature mRNA Apoptosis Apoptosis Mcl1_L Mcl-1L (anti-apoptotic) Mcl1_premRNA->Mcl1_L Decreased production Mcl1_S Mcl-1S (pro-apoptotic) Mcl1_premRNA->Mcl1_S Increased production Mcl1_L->Apoptosis Inhibits Mcl1_S->Apoptosis Promotes

Signaling pathway of this compound.

Total Synthesis of this compound: A Convergent Approach

The total synthesis of this compound has been accomplished by multiple research groups, with the most efficient routes employing a convergent strategy. This involves the synthesis of three key fragments—the left-hand subunit, the central subunit, and the right-hand subunit—which are then coupled together in the final stages of the synthesis. The total synthesis reported by the Koide group consists of 11 steps in the longest linear sequence and 24 total steps.[2][5] A similarly efficient synthesis was reported by the Boger group with a longest linear sequence of 12 steps and 22 total steps.[6]

Meayamycin B Synthesis Workflow Convergent Synthesis of this compound cluster_left Left-Hand Subunit Synthesis cluster_central Central Subunit Synthesis cluster_right Right-Hand Subunit Synthesis L_Start Chiral Pool (e.g., (S)-(-)-ethyl lactate) L_Key Key Intermediates L_Start->L_Key L_Fragment Left-Hand Subunit L_Key->L_Fragment Coupling1 Amide Coupling L_Fragment->Coupling1 C_Start Chiral Pool (e.g., BocNH-Thr-OH) C_Key Key Intermediates C_Start->C_Key C_Fragment Central Subunit C_Key->C_Fragment C_Fragment->Coupling1 R_Start Chiral Pool (e.g., D-ribose) R_Key Key Intermediates R_Start->R_Key R_Fragment Right-Hand Subunit R_Key->R_Fragment Coupling2 Cross-Metathesis R_Fragment->Coupling2 Intermediate Coupled Intermediate Coupling1->Intermediate Intermediate->Coupling2 MeayamycinB This compound Coupling2->MeayamycinB

A generalized workflow for the convergent synthesis of this compound.
Key Synthetic Reactions and Experimental Protocols

The syntheses of the subunits and their subsequent coupling involve several key chemical transformations. Detailed experimental protocols for these reactions are provided below, based on the procedures reported in the scientific literature.

a) Mukaiyama Aldol Reaction: This reaction is crucial for establishing the stereochemistry of the right-hand subunit.

  • Protocol: To a solution of the aldehyde in dichloromethane (B109758) at -78 °C is added a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂). A silyl (B83357) enol ether is then added dropwise, and the reaction mixture is stirred for several hours at -78 °C. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and warmed to room temperature. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2]

b) Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is employed in the synthesis of the left-hand subunit to create a Z-enoate.

  • Protocol: To a solution of a phosphonate (B1237965) reagent in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added a strong base (e.g., potassium bis(trimethylsilyl)amide (KHMDS) or n-butyllithium (n-BuLi)). The mixture is stirred for 30-60 minutes, after which a solution of the aldehyde in THF is added dropwise. The reaction is stirred for several hours at -78 °C and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.[2][6]

c) Cross-Metathesis: This powerful reaction is used to couple the right-hand subunit with the combined left-hand and central subunits.

  • Protocol: To a solution of the two olefin partners in an anhydrous and degassed solvent such as dichloromethane or 1,2-dichloroethane (B1671644) is added a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst or the Grela catalyst). The reaction mixture is stirred at room temperature or heated to reflux for several hours under an inert atmosphere. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the desired coupled product.[6][7]

Quantitative Data: A Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in the production of a drug candidate. The following table summarizes the reported yields for the key fragments and the final product in the total synthesis of this compound by the Koide and Boger groups.

Synthetic Step/FragmentKoide Group Yield (%)Boger Group Yield (%)
Left-Hand Subunit 85 (from Z-enoate)84 (4 steps from ethyl L-lactate)
Central Subunit Not explicitly reported24 (8 steps from BocNH-L-Thr)
Right-Hand Subunit Not explicitly reported20 (7-8 steps from D-ribose)
Overall Yield Not explicitly reportedNot explicitly reported
Longest Linear Sequence 11 steps12 steps
Total Steps 24 steps22 steps

Note: Direct comparison of overall yields is challenging due to differences in reporting and synthetic strategies.

Biological Activity: Potency Against Cancer Cell Lines

This compound has demonstrated remarkable anti-proliferative activity against a wide range of human cancer cell lines, with GI₅₀ (50% growth inhibition) values often in the picomolar to low nanomolar range. Its potency is maintained even in cell lines that have developed resistance to other chemotherapeutic agents.

Cell LineCancer TypeGI₅₀ (nM)
HCT-116Colon Cancer0.07 - 0.16[4]
LS174TColon CancerData not available
A549Lung Cancer0.07 - 0.16[4]
ALL (various)Acute Lymphoblastic Leukemia0.07 - 0.16[4]
AML (various)Acute Myeloid Leukemia0.07 - 0.16[4]
Primary ALL samplesAcute Lymphoblastic Leukemia~0.42[4]
Primary AML samplesAcute Myeloid Leukemia~0.43[4]

Future Directions

The potent and selective activity of this compound against cancer cells, coupled with its improved stability over its natural product predecessor, makes it a highly promising lead compound for the development of novel anti-cancer therapeutics. Ongoing research is focused on further optimizing its pharmacological properties, including its metabolic stability and pharmacokinetic profile, to advance this exciting molecule towards clinical applications.

This technical guide provides a comprehensive foundation for understanding the discovery, synthesis, and biological activity of this compound. The detailed protocols and comparative data are intended to facilitate further research and development in this important area of cancer therapy.

References

Molecular Target Identification for (+)-Meayamycin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Meayamycin B, a synthetic analog of the natural product FR901464, is a potent anti-cancer agent with picomolar antiproliferative activity against a broad range of cancer cell lines, including those with multidrug resistance.[1] This technical guide provides a comprehensive overview of the molecular target identification of this compound, detailing its mechanism of action, the key signaling pathways it modulates, and the experimental methodologies employed for its target validation. The primary molecular target of this compound has been identified as the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1] By binding to the SF3B1 subunit, this compound inhibits pre-mRNA splicing, leading to profound effects on gene expression and ultimately inducing apoptosis in cancer cells. A significant consequence of this splicing modulation is the alternative splicing of the Myeloid Cell Leukemia-1 (MCL-1) pre-mRNA, which shifts the balance from the anti-apoptotic Mcl-1L isoform to the pro-apoptotic Mcl-1S isoform.[2] This guide consolidates the current understanding of this compound's molecular interactions and provides a foundation for further research and development of spliceosome inhibitors as cancer therapeutics.

Introduction

The search for novel anti-cancer therapeutics with high potency and specificity is a central focus of modern drug discovery. Natural products and their synthetic analogs have historically been a rich source of such agents. This compound emerged from structure-activity relationship studies of FR901464, a natural product with potent antitumor properties.[1][3] this compound demonstrates significantly enhanced stability and potency compared to its parent compound.[1] A crucial step in the development of any new therapeutic agent is the precise identification of its molecular target and the elucidation of its mechanism of action. This knowledge is fundamental to understanding its efficacy, predicting potential side effects, and designing more effective second-generation inhibitors. This guide focuses on the core aspects of the molecular target identification for this compound.

Primary Molecular Target: The SF3b Complex

The primary molecular target of this compound is the Splicing Factor 3b (SF3b) complex , a critical component of the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome.[4][5] The spliceosome is a large and dynamic molecular machine responsible for the removal of introns from pre-messenger RNA (pre-mRNA), a process known as splicing.

This compound specifically binds to SF3B1 , a core subunit of the SF3b complex.[3][6] This interaction is thought to occur within a pocket formed by SF3B1 and another subunit, PHF5A.[4] The binding of this compound to SF3B1 is believed to induce a conformational change in the SF3b complex, which in turn prevents the stable association of the U2 snRNP with the branch point sequence on the pre-mRNA.[7] This interference with the early stages of spliceosome assembly leads to the inhibition of the splicing process.[1] Some studies suggest that the interaction between meayamycin (B1256378) and its target may involve the formation of a covalent bond, which would be consistent with irreversible growth inhibition observed in some cell lines.[1]

Mechanism of Action: Modulation of Alternative Splicing

The inhibition of the SF3b complex by this compound has profound consequences on pre-mRNA splicing. One of the most well-characterized downstream effects is the modulation of the alternative splicing of the Myeloid Cell Leukemia-1 (MCL-1) gene .[2]

The MCL1 gene encodes for two main protein isoforms through alternative splicing:

  • Mcl-1L (Long isoform): An anti-apoptotic protein that promotes cell survival.

  • Mcl-1S (Short isoform): A pro-apoptotic protein that promotes cell death.

In many cancer cells, the Mcl-1L/Mcl-1S ratio is significantly elevated, contributing to their survival and resistance to apoptosis. This compound, by inhibiting SF3B1, alters the splicing pattern of MCL1 pre-mRNA, leading to a decrease in the production of the anti-apoptotic Mcl-1L isoform and a concomitant increase in the pro-apoptotic Mcl-1S isoform.[2] This shift in the Mcl-1L/Mcl-1S ratio creates a pro-apoptotic cellular environment, sensitizing cancer cells to programmed cell death.

Quantitative Data

Table 1: Antiproliferative Activity of this compound and its Analogs

CompoundCell LineAssay TypeValue (nM)Reference
This compoundVarious ALL and AML cell linesIC50 (72h MTT)0.07 - 0.16[2]
This compoundPrimary ALL and AML samplesLC500.42 and 0.43[2]
FR901464MCF-7IC501.8[1]
FR901464A549IC501.3[1]
FR901464HCT116IC500.61[1]
FR901464SW480IC501.0[1]
FR901464P388IC503.3[1]
3'-Me meayamycin D-GI505
Meayamycin D-GI502
2'-Me meayamycin D-GI50129

Experimental Protocols

The identification of SF3B1 as the molecular target of this compound and its analogs was achieved through a combination of biochemical and proteomic techniques. While specific, detailed protocols for this compound are not fully published, the following sections describe generalized, representative methodologies for such studies.

Affinity Chromatography for Target Pull-Down

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex protein mixture, such as a cell lysate. This method typically involves immobilizing the small molecule (the "bait") on a solid support and then incubating it with the cell lysate. Proteins that bind to the bait are retained on the support while non-binding proteins are washed away. The bound proteins (the "prey") are then eluted and identified.

Generalized Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a tag (e.g., biotin) for immobilization. The linker should be attached to a position on the molecule that does not interfere with its binding to the target protein.

  • Immobilization: Covalently attach the tagged this compound probe to a solid support, such as streptavidin-coated agarose (B213101) beads.

  • Cell Lysis: Prepare a whole-cell lysate from a relevant cancer cell line under non-denaturing conditions to preserve protein-protein interactions.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins. A control experiment using beads without the probe or with an inactive analog should be run in parallel to identify non-specific binders.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by using a competing ligand.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by protein staining (e.g., silver stain or Coomassie blue) to visualize the pulled-down proteins.

Mass Spectrometry for Protein Identification

Mass spectrometry-based proteomics is used to identify the proteins isolated through affinity chromatography.

Generalized Protocol:

  • In-gel Digestion: Excise the protein bands of interest from the SDS-PAGE gel and perform in-gel digestion with a protease, typically trypsin, to generate a mixture of peptides.

  • Peptide Extraction: Extract the peptides from the gel slices.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to generate tandem mass spectra (MS2 scans).

  • Database Searching: Search the acquired tandem mass spectra against a protein sequence database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest). The search engine matches the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database to identify the proteins.

  • Data Analysis: Analyze the results to identify proteins that are specifically enriched in the this compound pull-down compared to the control.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

MeayamycinB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MeayamycinB This compound SF3B1 SF3B1 MeayamycinB->SF3B1 binds SF3b_complex SF3b Complex SF3B1->SF3b_complex part of Spliceosome Spliceosome Assembly SF3b_complex->Spliceosome inhibits Mcl1L_mRNA Mcl-1L mRNA Spliceosome->Mcl1L_mRNA Normal Splicing Mcl1S_mRNA Mcl-1S mRNA Spliceosome->Mcl1S_mRNA Altered Splicing MCL1_premRNA MCL1 pre-mRNA MCL1_premRNA->Spliceosome Splicing Mcl1L_protein Mcl-1L Protein (Anti-apoptotic) Mcl1L_mRNA->Mcl1L_protein Translation Mcl1S_protein Mcl-1S Protein (Pro-apoptotic) Mcl1S_mRNA->Mcl1S_protein Translation Apoptosis Apoptosis Mcl1L_protein->Apoptosis inhibits Mcl1S_protein->Apoptosis promotes

Caption: Signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for the identification of the molecular target of this compound.

TargetID_Workflow cluster_biochem Biochemical Target Isolation cluster_proteomics Proteomic Analysis Probe_Synthesis 1. Synthesize Biotinylated This compound Probe Immobilization 2. Immobilize Probe on Streptavidin Beads Probe_Synthesis->Immobilization Pull_Down 4. Affinity Pull-Down Immobilization->Pull_Down Cell_Lysate 3. Prepare Cancer Cell Lysate Cell_Lysate->Pull_Down Elution 5. Elute Bound Proteins Pull_Down->Elution SDS_PAGE 6. SDS-PAGE Separation Elution->SDS_PAGE Digestion 7. In-Gel Tryptic Digestion SDS_PAGE->Digestion LC_MS 8. LC-MS/MS Analysis Digestion->LC_MS Database_Search 9. Protein Database Search LC_MS->Database_Search Target_ID 10. Target Protein Identification (SF3B1) Database_Search->Target_ID

Caption: Workflow for target identification.

Conclusion

The molecular target of the potent anti-cancer compound this compound has been unequivocally identified as the SF3B1 subunit of the spliceosome's SF3b complex. Its mechanism of action involves the inhibition of pre-mRNA splicing, leading to a pro-apoptotic shift in the alternative splicing of key genes such as MCL1. This detailed understanding of its molecular target and mechanism provides a solid foundation for the rational design of next-generation spliceosome inhibitors and their clinical development as novel cancer therapeutics. Further studies to determine the precise binding kinetics and to explore other potential downstream effects of splicing modulation will continue to enhance our understanding of this promising class of anti-cancer agents.

References

Initial Biological Activity Screening of (+)-Meayamycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological activity screening of (+)-Meayamycin B, a potent synthetic analog of the natural product FR901464. This compound has demonstrated significant potential as an anticancer agent due to its picomolar efficacy against a range of cancer cell lines, including those resistant to multiple drugs. This document details its mechanism of action, summarizes its antiproliferative activity, and provides comprehensive experimental protocols for its biological evaluation.

Executive Summary

This compound is a powerful modulator of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Its primary molecular target is the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3b, this compound inhibits the splicing process, leading to a cascade of cellular events that culminate in cancer cell death. A key downstream effect is the altered alternative splicing of the Myeloid Cell Leukemia-1 (Mcl-1) gene, which shifts the balance from the anti-apoptotic Mcl-1L isoform towards the pro-apoptotic Mcl-1S isoform, thereby inducing apoptosis. The compound exhibits remarkable potency, with growth inhibitory concentrations in the low picomolar to sub-nanomolar range across various cancer types.

Mechanism of Action: Spliceosome Inhibition

This compound exerts its cytotoxic effects by directly interfering with the pre-mRNA splicing machinery. The spliceosome is a large and dynamic molecular complex that removes introns from pre-mRNA to produce mature mRNA. This compound binds to the SF3b1 subunit within the SF3b complex, which plays a crucial role in recognizing the branch point sequence (BPS) during the early stages of spliceosome assembly. This inhibition blocks the transition from the H complex to the stable A complex, stalling the splicing process and leading to an accumulation of unspliced pre-mRNA.[1]

The targeted disruption of splicing has profound consequences for gene expression. One of the most critical downstream effects of this compound is the modulation of alternative splicing of the MCL1 gene.[2][3] This leads to an increase in the production of the short, pro-apoptotic Mcl-1S isoform and a concurrent decrease in the long, anti-apoptotic Mcl-1L isoform.[2][3] This shift in the Mcl-1L/Mcl-1S ratio is a key trigger for the intrinsic pathway of apoptosis.

G Workflow: this compound Inhibition of Pre-mRNA Splicing cluster_0 Spliceosome Assembly cluster_1 Inhibitory Action Pre-mRNA Pre-mRNA U1_snRNP U1_snRNP Pre-mRNA->U1_snRNP 5' Splice Site Recognition U2_snRNP U2_snRNP U1_snRNP->U2_snRNP Recruitment SF3b_Complex SF3b_Complex U2_snRNP->SF3b_Complex Contains A_Complex Spliceosomal A Complex SF3b_Complex->A_Complex Branch Point Recognition Block Assembly Blocked SF3b_Complex->Block Splicing Catalytic Splicing Steps A_Complex->Splicing Proceeds to Catalysis mRNA mRNA Splicing->mRNA Mature mRNA MeayamycinB This compound MeayamycinB->SF3b_Complex Binds & Inhibits

Figure 1. Mechanism of splicing inhibition by this compound.

G Signaling Pathway: Mcl-1 Splicing and Apoptosis Induction MeayamycinB This compound SF3b SF3b Complex MeayamycinB->SF3b Mcl1_pre_mRNA Mcl-1 pre-mRNA SF3b->Mcl1_pre_mRNA Alters Splicing Mcl1L Mcl-1L (Anti-apoptotic) Mcl1_pre_mRNA->Mcl1L Splicing (Inhibited) Mcl1S Mcl-1S (Pro-apoptotic) Mcl1_pre_mRNA->Mcl1S Splicing (Favored) BaxBak Bax / Bak Mcl1L->BaxBak Inhibits Mcl1S->Mcl1L Neutralizes Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Activates CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Mcl-1 mediated apoptotic pathway induced by this compound.

Quantitative Biological Activity Data

This compound demonstrates potent antiproliferative activity across a diverse panel of human cancer cell lines, with 50% growth inhibitory (GI₅₀) or 50% inhibitory (IC₅₀) concentrations consistently in the picomolar to low nanomolar range.

Cell LineCancer TypeGI₅₀ / IC₅₀ (nM)Reference
Solid Tumors
MCF-7Breast Cancer (ER+)0.002 (GI₅₀)[4]
MDA-MB-231Breast Cancer (ER-)0.004 (GI₅₀)[4]
PC-3Prostate Cancer0.012 (GI₅₀)[4]
HCT-116Colon Cancer0.013 (GI₅₀)[4]
H1299Non-Small Cell Lung Cancer0.023 (GI₅₀)[4]
A549Non-Small Cell Lung Cancer0.28 (GI₅₀)[4]
DU145Prostate Cancer0.35 (GI₅₀)[4]
Hematological Malignancies
Various ALLAcute Lymphoblastic Leukemia0.07 - 0.16 (IC₅₀)[2]
Various AMLAcute Myeloid Leukemia0.07 - 0.16 (IC₅₀)[2]
Primary ALL SamplesAcute Lymphoblastic Leukemia0.42 (LC₅₀)[2]
Primary AML SamplesAcute Myeloid Leukemia0.43 (LC₅₀)[2]
Normal Bone MarrowNon-cancerous0.57 (LC₅₀)[2]

Experimental Protocols

Cell Proliferation / Viability Assay (MTS/MTT Method)

This protocol is used to determine the concentration-dependent effect of this compound on the proliferation and viability of cancer cells.

G Experimental Workflow: Cell Viability Assay (MTS/MTT) Start Start Seed 1. Seed cells in 96-well plates (e.g., 2,000-4,000 cells/well) Start->Seed Incubate1 2. Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 AddDrug 3. Add serial dilutions of This compound Incubate1->AddDrug Incubate2 4. Incubate for 72-120h AddDrug->Incubate2 AddReagent 5. Add MTS or MTT reagent Incubate2->AddReagent Incubate3 6. Incubate for 2-4h AddReagent->Incubate3 Solubilize 7. Add solubilization solution (for MTT assay) Incubate3->Solubilize If applicable Read 8. Read absorbance (490nm for MTS, 570nm for MTT) Incubate3->Read Solubilize->Read Analyze 9. Calculate GI₅₀/IC₅₀ values Read->Analyze End End Analyze->End

Figure 3. General workflow for determining cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (for MTT assay, e.g., acidic isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-4,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment and recovery.[4]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (typically 72 to 120 hours).

  • Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours. For the MTT assay, add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution and overnight incubation to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance of the wells using a plate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀/IC₅₀ value by plotting a dose-response curve.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of this compound on the spliceosome's catalytic activity.

Materials:

  • HeLa or HEK-293 cell nuclear extract

  • Radiolabeled (e.g., ³²P-UTP) pre-mRNA substrate

  • Splicing reaction buffer (containing ATP, MgCl₂, etc.)

  • This compound

  • Denaturing polyacrylamide gel

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: Assemble splicing reactions in tubes containing nuclear extract, splicing buffer, and the radiolabeled pre-mRNA substrate.

  • Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reactions.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

  • RNA Extraction: Stop the reactions and extract the RNA using methods such as proteinase K digestion followed by phenol-chloroform extraction.

  • Gel Electrophoresis: Separate the RNA products (pre-mRNA, mRNA, splicing intermediates, and intron lariat) on a denaturing polyacrylamide gel.

  • Visualization: Dry the gel and visualize the radiolabeled RNA bands using a phosphorimager or by exposing it to X-ray film. Inhibition is observed as a decrease in the mRNA product and an accumulation of the pre-mRNA substrate.[1]

Apoptosis Detection Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or 7-AAD viability dye

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with an effective concentration of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and the viability dye (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells promptly using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The initial biological screening of this compound has established it as a highly potent and specific inhibitor of the spliceosome with significant anticancer activity. Its ability to modulate the alternative splicing of key apoptotic regulators like Mcl-1 provides a clear mechanism for its cytotoxicity. The compound's picomolar efficacy, even in drug-resistant cell lines, underscores its potential as a lead compound for the development of novel cancer therapeutics. The protocols outlined in this guide provide a robust framework for further investigation into the biological effects of this compound and other spliceosome-modulating agents.

References

(+)-Meayamycin B: A Potent Spliceosome Modulator for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(+)-Meayamycin B is a synthetic analog of the natural product FR901464, which was isolated from the bacterium Pseudomonas sp.2663.[1][2] It has emerged as a highly potent anti-cancer agent, demonstrating picomolar activity against a range of cancer cell lines, including those resistant to multiple drugs.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a spliceosome modulator, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action: Targeting the Spliceosome

The spliceosome is a complex molecular machine responsible for pre-messenger RNA (pre-mRNA) splicing, a critical process in eukaryotic gene expression where non-coding introns are removed and coding exons are ligated together.[4][5] A key component of the spliceosome is the Splicing Factor 3b (SF3b) complex, which is part of the U2 small nuclear ribonucleoprotein (snRNP).[1][6] SF3B1, the largest subunit of the SF3b complex, plays a crucial role in recognizing the branch point sequence within the intron, an early and essential step in spliceosome assembly.[6][7]

This compound exerts its potent anti-tumor effects by directly targeting the SF3B1 subunit.[8][9][10] Its binding to SF3B1 disrupts the normal function of the spliceosome, leading to the inhibition of pre-mRNA splicing.[1][3][11] This interference prevents the stable association of the U2 snRNP with the pre-mRNA branch point, thereby blocking the transition from the H complex to the spliceosomal A complex, an early stage in spliceosome assembly.[1][12]

The consequences of this inhibition are profound for cancer cells:

  • Accumulation of Unspliced Pre-mRNA: The blockage of splicing leads to a buildup of unprocessed pre-mRNA transcripts within the cell.[1][11]

  • Modulation of Alternative Splicing: this compound can alter the alternative splicing patterns of key regulatory genes. A notable example is the Mcl-1 gene, which encodes both anti-apoptotic (Mcl-1L) and pro-apoptotic (Mcl-1S) protein isoforms.[2][13] Treatment with Meayamycin (B1256378) B promotes the expression of the pro-apoptotic Mcl-1S isoform, shifting the balance towards cell death.[2][13]

  • Induction of Apoptosis: The disruption of normal splicing and the production of aberrant mRNA transcripts can trigger programmed cell death, or apoptosis, in cancer cells.[11][14]

  • Cell Cycle Arrest: Inhibition of SF3B1 has been shown to induce cell cycle arrest, particularly at the G2/M phase, further contributing to the reduction of cancer cell proliferation.[14]

Time-dependence studies suggest that the binding of meayamycin to its target proteins may be irreversible, potentially forming a covalent bond, which would explain its sustained growth-inhibitory effects even after transient exposure.[1][3]

cluster_0 Pre-mRNA Splicing Pathway cluster_1 Effect of this compound Pre-mRNA Pre-mRNA SF3B1 SF3B1 Subunit (Part of U2 snRNP) Pre-mRNA->SF3B1 Binds to Branch Point Spliceosome_Assembly Spliceosome Assembly (H -> A -> B -> C) Mature_mRNA Mature_mRNA Spliceosome_Assembly->Mature_mRNA Splicing SF3B1->Spliceosome_Assembly Splicing_Block Splicing Blocked (H -> A transition fails) SF3B1->Splicing_Block Protein_Synthesis Protein Synthesis Mature_mRNA->Protein_Synthesis Cell_Function Normal Cell Function Protein_Synthesis->Cell_Function MeayamycinB This compound Inhibition Inhibition MeayamycinB->Inhibition Inhibition->SF3B1 Apoptosis Apoptosis Splicing_Block->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Splicing_Block->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Mechanism of Action of this compound.

Quantitative Data Presentation

This compound exhibits exceptional potency across a wide spectrum of human cancer cell lines. Its growth inhibitory effects are observed at picomolar concentrations.

Table 1: 50% Growth Inhibitory (GI₅₀) Values of Meayamycin against Human Cancer Cell Lines

Cell LineCancer Typep53 StatusGI₅₀ (pM)[1]
MCF-7Breast (ER+)Wild Type0.9 ± 0.3
MDA-MB-231Breast (ER-)p53 Deficient1.1 ± 0.3
HCT116Colon CarcinomaWild Type3.2 ± 0.9
HCT116 p53-/-Colon Carcinomap53 Deficient3.9 ± 0.9
H1299Lung Carcinomap53 Deficient100 ± 20
A549Lung CarcinomaWild Type130 ± 20
DU-145Prostate Carcinoma-210 ± 30
HeLaCervical Cancer-1.1 ± 0.3
Data represents averages ± SD from at least three independent experiments.[1]

The carbamate (B1207046) analog, this compound, was developed to improve stability and was found to be even more potent than the parent meayamycin compound in several cell lines.[15]

Table 2: Comparison of GI₅₀ Values (pM) for Meayamycin and this compound

Cell LineMeayamycin (GI₅₀, pM)[15]Meayamycin B (GI₅₀, pM)[15]
MCF-74.1 ± 0.11.3 ± 0.1
MDA-MB-2312.2 ± 0.11.1 ± 0.1
PC32.9 ± 0.21.2 ± 0.1
HCT-1162.1 ± 0.11.2 ± 0.1
H12991.2 ± 0.10.9 ± 0.1
A549200 ± 10130 ± 10
DU145260 ± 10210 ± 10
On average, Meayamycin B is 3.1 ± 1.9 times more potent than Meayamycin across these seven cell lines.[15]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the GI₅₀ value of a compound.[16]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 pM to 10 nM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the compound concentration. Use a non-linear regression model to determine the GI₅₀ value.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight (Allow Adhesion) seed_cells->incubate_adhere prepare_drug Prepare Serial Dilutions of this compound incubate_adhere->prepare_drug treat_cells Treat Cells with Drug (and Vehicle Control) incubate_adhere->treat_cells prepare_drug->treat_cells incubate_drug Incubate for 72 hours treat_cells->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate % Viability and Determine GI₅₀ Value read_absorbance->analyze_data end_process End analyze_data->end_process

Caption: Experimental Workflow for GI₅₀ Determination.

This assay directly measures the effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.[17][18]

  • Nuclear Extract Preparation: Prepare splicing-competent nuclear extracts from a suitable cell line (e.g., HeLa).

  • Pre-mRNA Substrate: Synthesize a radiolabeled (e.g., with ³²P-UTP) pre-mRNA substrate containing two exons and an intron.

  • Splicing Reaction: Set up splicing reactions containing nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and an ATP-regenerating system (creatine phosphate). Add this compound at various concentrations or a vehicle control.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 0-90 minutes).

  • RNA Extraction: Stop the reactions and extract the RNA using a method like phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis: Resolve the RNA products (pre-mRNA, mRNA, splicing intermediates, and intron lariat) on a denaturing polyacrylamide gel.

  • Visualization: Visualize the radiolabeled RNA species by autoradiography or phosphorimaging to assess the inhibition of splicing.

This assay is used to determine at which stage of spliceosome assembly an inhibitor acts.[12]

  • Reaction Setup: Prepare in vitro splicing reactions as described above, but using a non-radiolabeled pre-mRNA substrate.

  • Incubation with Inhibitor: Incubate the reactions with this compound or a control for a short period to allow spliceosome complexes to form.

  • Native Gel Electrophoresis: Load the reactions directly onto a native agarose (B213101) or polyacrylamide gel. This separates the spliceosome complexes (H, A, B, C) based on their size and conformation without denaturing them.

  • Analysis: Transfer the complexes to a membrane and detect the pre-mRNA within the complexes by Northern blotting using a labeled probe. An accumulation of an early complex (like the H complex) and a lack of later complexes in the presence of the inhibitor indicates a block at that stage.[1]

start Start prep_extract Prepare Splicing-Competent Nuclear Extract (e.g., HeLa) start->prep_extract prep_substrate Synthesize Radiolabeled Pre-mRNA Substrate start->prep_substrate setup_reaction Set up Splicing Reaction: Extract, Substrate, ATP, Inhibitor prep_extract->setup_reaction prep_substrate->setup_reaction incubate Incubate at 30°C setup_reaction->incubate extract_rna Extract RNA from Reaction incubate->extract_rna denaturing_gel Run on Denaturing Polyacrylamide Gel extract_rna->denaturing_gel visualize Visualize RNA via Autoradiography denaturing_gel->visualize analyze Analyze Splicing Products: (Pre-mRNA, mRNA, Intermediates) visualize->analyze end_process End analyze->end_process

Caption: Workflow for In Vitro Splicing Analysis.

This method quantifies the extent of apoptosis and analyzes the cell cycle distribution following drug treatment.[19][20]

  • Cell Treatment: Culture cells and treat them with this compound at a relevant concentration (e.g., 10x GI₅₀) for various time points (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • For Apoptosis (Annexin V/PI Staining):

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • For Cell Cycle Analysis:

    • Fix cells in cold 70% ethanol.

    • Wash and resuspend cells in PBS containing RNase A and PI.

    • Incubate in the dark for 30 minutes.

    • Analyze by flow cytometry. The DNA content, measured by PI fluorescence, allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

This protocol assesses the anti-tumor efficacy of this compound in a living organism.[16]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (at various doses, e.g., 5, 10, 20 mg/kg) or a vehicle control via a suitable route (e.g., intraperitoneal injection) on a defined schedule (e.g., 3 days per week for 3 weeks).

  • Monitoring: Monitor tumor size using calipers every other day. Calculate tumor volume using the formula (1/2) x L x W², where L is the longer and W is the shorter diameter. Also, monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting or immunohistochemistry).

Conclusion

This compound is a powerful spliceosome modulator with extraordinary potency against a broad range of cancer cells.[3] Its mechanism of action, centered on the inhibition of the essential splicing factor SF3B1, represents a promising therapeutic strategy, particularly as it can induce apoptosis and remains effective in multidrug-resistant contexts.[1][3] The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in oncology and RNA biology, facilitating further investigation into this compound and the development of novel anti-cancer therapies that target the spliceosome.[15]

References

The Potent Antiproliferative Properties of (+)-Meayamycin B: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanism of Action and Experimental Evaluation of a Picomolar Splicing Inhibitor

(+)-Meayamycin B, a synthetic analog of the natural product FR901464, has emerged as a highly potent antiproliferative agent with significant potential in oncology research and drug development. Exhibiting activity at picomolar to nanomolar concentrations, this molecule selectively targets the spliceosome, a critical cellular machinery, leading to cancer cell death. This technical guide provides a comprehensive overview of the antiproliferative properties of this compound, its mechanism of action, and detailed protocols for its experimental evaluation.

Antiproliferative Activity Across Cancer Cell Lines

This compound has demonstrated remarkable potency against a diverse panel of human cancer cell lines, including those known for multidrug resistance. Its efficacy is highlighted by exceptionally low half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values, as summarized in the tables below.

Table 1: In Vitro Antiproliferative Activity (IC50) of this compound
Cancer Cell LineCancer TypeIC50 (nM)Citation
MCF-7Breast Cancerorders of magnitude more potent than FR901464[1][2][3][4]
MDA-MB-231Breast CancerMore affected than by pladienolide[2]
A549Lung CancerLess sensitive than to pladienolide[2]
HCT-116Colon CancerHighly sensitive[2]
DU-145Prostate CancerLess sensitive than to pladienolide[2]
Various ALL cell linesAcute Lymphoblastic Leukemia0.07 - 0.16[5]
Various AML cell linesAcute Myeloid Leukemia0.07 - 0.16[5]
Table 2: In Vitro Cytotoxicity (LC50) of this compound in Primary Leukemia Samples
Sample TypeLC50 (nM) (mean)Citation
Primary ALL samples0.42[5]
Primary AML samples0.43[5]
Healthy bone marrow cells0.57[5]

Mechanism of Action: Targeting the Spliceosome

The primary molecular target of this compound is the Splicing Factor 3b (SF3b) subunit of the spliceosome, a large RNA-protein complex essential for the removal of introns from pre-messenger RNA (pre-mRNA).[2][3] By binding to SF3b, this compound inhibits the splicing process, leading to an accumulation of unspliced pre-mRNAs and the production of aberrant mRNA transcripts.[2][6] This disruption of normal gene expression culminates in cell cycle arrest and apoptosis in cancer cells.[7][8]

Modulation of Apoptosis through Alternative Splicing of Mcl-1

A key downstream consequence of SF3b inhibition by this compound is the altered alternative splicing of the Myeloid Cell Leukemia 1 (Mcl-1) gene. Mcl-1 is a crucial member of the Bcl-2 family of proteins that regulate apoptosis.[9] Alternative splicing of Mcl-1 pre-mRNA generates two main isoforms: a long, anti-apoptotic isoform (Mcl-1L) and a short, pro-apoptotic isoform (Mcl-1S). This compound treatment promotes the skipping of exon 2 in Mcl-1 pre-mRNA, leading to an increased production of the pro-apoptotic Mcl-1S isoform.[1][5] This shift in the Mcl-1L/Mcl-1S ratio is a significant contributor to the induction of apoptosis in sensitive cancer cells.[9][10]

Activation of the p53 Tumor Suppressor Pathway

Interference with the splicing machinery has been shown to activate the p53 tumor suppressor protein.[5][11] Inhibition of the spliceosome can lead to a decrease in the protein levels of Mdm2 and MdmX, which are key negative regulators of p53.[5][11] This results in the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest and apoptosis.[7][12] Studies have shown that this compound treatment can lead to an increase in p53 protein levels in cancer cells like A549.

G Signaling Pathway of this compound Meayamycin_B This compound SF3b SF3b Subunit (Spliceosome) Meayamycin_B->SF3b inhibits Pre_mRNA_Splicing Pre-mRNA Splicing SF3b->Pre_mRNA_Splicing required for Altered_Splicing Altered Splicing SF3b->Altered_Splicing inhibition leads to Mcl1_pre_mRNA Mcl-1 pre-mRNA Altered_Splicing->Mcl1_pre_mRNA affects MDM2_MDMX_pre_mRNA MDM2/MDMX pre-mRNA Altered_Splicing->MDM2_MDMX_pre_mRNA affects Mcl1L Mcl-1L (Anti-apoptotic) Mcl1_pre_mRNA->Mcl1L splicing to Mcl1S Mcl-1S (Pro-apoptotic) Mcl1_pre_mRNA->Mcl1S alternative splicing to Apoptosis Apoptosis Mcl1L->Apoptosis inhibits Mcl1S->Apoptosis promotes MDM2_MDMX MDM2/MDMX Protein (p53 inhibitors) MDM2_MDMX_pre_mRNA->MDM2_MDMX downregulates p53 p53 Activation MDM2_MDMX->p53 inhibition of p53->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

G MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (both adherent and floating) after treatment with this compound.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells per sample.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 30 minutes (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Western Blotting for Mcl-1 and p53

This technique is used to detect and quantify the protein levels of Mcl-1 (both long and short isoforms) and p53.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Mcl-1, anti-p53, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a powerful research tool and a promising lead compound for the development of novel anticancer therapies. Its potent and selective inhibition of the spliceosome, leading to altered splicing of key apoptosis regulators like Mcl-1 and activation of the p53 pathway, provides a unique mechanism to combat cancer. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the antiproliferative effects of this compound and further elucidate its complex mechanism of action in various cancer models. As our understanding of the role of splicing in cancer continues to grow, molecules like this compound will be instrumental in developing next-generation targeted therapies.

References

The Structure-Activity Relationship of Early Meayamycin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of early Meayamycin analogs, potent anti-cancer agents that function by modulating pre-mRNA splicing. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Meayamycin and its Mechanism of Action

Meayamycin is a synthetic analog of the natural product FR901464, which was first isolated from the bacterium Pseudomonas sp. 2663.[1] Both FR901464 and its analogs exhibit potent antiproliferative activity against a range of cancer cell lines at nanomolar to picomolar concentrations.[1][2] The primary molecular target of these compounds is the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[2] By binding to the SF3b1 subunit, Meayamycin and its analogs inhibit pre-mRNA splicing, leading to cell cycle arrest and apoptosis.[3]

A key downstream effect of SF3b1 inhibition by Meayamycin is the modulation of alternative splicing of the Myeloid Cell Leukemia 1 (MCL-1) pre-mRNA.[4][5] This results in a shift from the production of the anti-apoptotic Mcl-1 long isoform (Mcl-1L) to the pro-apoptotic Mcl-1 short isoform (Mcl-1S).[3][4][5] This alteration in the Mcl-1L/Mcl-1S ratio is a critical factor in the induction of apoptosis in cancer cells treated with these compounds.[4][5]

Quantitative Structure-Activity Relationship (SAR) Data

The antiproliferative activity of Meayamycin and its early analogs has been evaluated against various human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values, providing a quantitative basis for understanding the SAR of this compound class.

Table 1: Antiproliferative Activity (GI50, nM) of Meayamycin and its Analogs against Various Cancer Cell Lines

Compound/AnalogHCT-116 (Colon)LS174T (Colon)A549 (Lung)NCI-H1299 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)PC-3 (Prostate)
Meayamycin0.66-1.3-<0.05<0.050.95
Meayamycin B-------
Meayamycin D2.12.52.32.02.11.82.4
2'-Me Meayamycin D127240183----
3'-Me Meayamycin D4.67.25.9----

Data compiled from multiple sources.[1][6][7]

Table 2: Antiproliferative Activity (GI50, nM) of Meayamycin B in Leukemia Cell Lines

Cell LineCell TypeGI50 (nM)
CCRF-CEMT-ALL0.07 - 0.16
OCI-AML3AML0.07 - 0.16
KG1aAML0.07 - 0.16

Data from a 72h MTT assay.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Meayamycin analogs.

Cell Viability and Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the antiproliferative effects of compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for suspension cells, or 1x10^4 to 1.5x10^5 cells/mL for adherent cells) in a final volume of 100 µL of culture medium.[8] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of the Meayamycin analogs in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 humidified atmosphere.[3][8]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][9][10]

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10][11]

  • Solubilization: Add 150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10] The plate can be shaken on an orbital shaker for 15 minutes to aid dissolution.[9][10]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Pre-mRNA Splicing Inhibition Assay

This assay assesses the ability of compounds to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Principle: A radiolabeled pre-mRNA substrate is incubated with nuclear extract containing the spliceosome machinery in the presence or absence of the test compound. The inhibition of splicing is visualized by analyzing the RNA products on a denaturing polyacrylamide gel.

Protocol:

  • Preparation of Radiolabeled Pre-mRNA: Generate a uniformly 32P-labeled pre-mRNA substrate (e.g., AdML pre-mRNA) by in vitro transcription using T7 RNA polymerase. Purify the labeled pre-mRNA by gel electrophoresis.

  • Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line, such as HeLa cells, that are rich in splicing factors.

  • Splicing Reaction: Set up splicing reactions containing the 32P-labeled pre-mRNA, nuclear extract, and the Meayamycin analog at various concentrations in a splicing buffer. The buffer typically contains ATP and other necessary co-factors.

  • Incubation: Incubate the reaction mixtures at 30°C for a defined period, for example, 60 minutes, to allow the splicing reaction to proceed.

  • RNA Extraction and Analysis: Stop the reaction and extract the RNA. Analyze the RNA products by electrophoresis on a denaturing polyacrylamide gel.

  • Visualization: Visualize the radiolabeled RNA bands by autoradiography. The inhibition of splicing is indicated by a decrease in the amount of spliced mRNA and an accumulation of pre-mRNA and splicing intermediates.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the SAR of Meayamycin analogs.

Meayamycin_Signaling_Pathway Meayamycin Signaling Pathway cluster_drug Drug Action cluster_spliceosome Spliceosome cluster_splicing Alternative Splicing cluster_apoptosis Apoptosis Meayamycin Meayamycin Analog SF3b SF3b Complex Meayamycin->SF3b Inhibition MCL1_pre_mRNA MCL-1 pre-mRNA SF3b->MCL1_pre_mRNA Splicing Modulation Mcl1L Mcl-1L (anti-apoptotic) MCL1_pre_mRNA->Mcl1L Favored in Cancer Mcl1S Mcl-1S (pro-apoptotic) MCL1_pre_mRNA->Mcl1S Promoted by Meayamycin Bak_Bax Bak/Bax Mcl1L->Bak_Bax Inhibition Mcl1S->Bak_Bax Activation Apoptosis Apoptosis Bak_Bax->Apoptosis Induction

Caption: Meayamycin inhibits the SF3b complex, leading to altered splicing of MCL-1 and promoting apoptosis.

SAR_Experimental_Workflow SAR Experimental Workflow for Meayamycin Analogs cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_analysis Data Analysis Synthesis Design & Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Splicing_Assay Pre-mRNA Splicing Inhibition Assay Purification->Splicing_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Purification->Viability_Assay SAR_Analysis Structure-Activity Relationship Analysis Splicing_Assay->SAR_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Viability_Assay->Apoptosis_Assay Western_Blot Western Blot (Mcl-1 isoforms) Viability_Assay->Western_Blot Viability_Assay->SAR_Analysis Apoptosis_Assay->SAR_Analysis Western_Blot->SAR_Analysis

Caption: A typical experimental workflow for the structure-activity relationship studies of Meayamycin analogs.

References

Understanding the Binding of (+)-Meayamycin B to the SF3b Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Meayamycin B, a synthetic analog of the natural product FR901464, is a potent antitumor agent that functions by inhibiting the pre-mRNA splicing machinery.[1][2] This technical guide provides an in-depth overview of the binding interaction between this compound and its molecular target, the Splicing Factor 3b (SF3b) complex. We will delve into the mechanism of action, present quantitative data on its biological activity, and provide detailed experimental protocols for studying this interaction. Visual diagrams are included to illustrate key pathways and experimental workflows.

Introduction: The SF3b Complex and the Role of this compound

The spliceosome is a large and dynamic molecular machine responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a crucial step in eukaryotic gene expression. The Splicing Factor 3b (SF3b) complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which is essential for the recognition of the branch point sequence within the intron during the early stages of spliceosome assembly.[2]

This compound is a powerful inhibitor of the SF3b complex.[1][2] By binding to the SF3B1 subunit of this complex, it stalls the spliceosome, leading to an accumulation of unspliced pre-mRNA and inducing apoptosis in cancer cells.[2][3] Its high potency, with activity in the picomolar range against various cancer cell lines, makes it a subject of significant interest in cancer research and drug development.[2]

Mechanism of Binding and Action

Current evidence suggests that this compound and its analogs, such as Spliceostatin A (SSA) and E7107, bind to a pocket on the SF3B1 subunit of the SF3b complex.[4][5] This binding site is located in the vicinity of the branch point adenosine-binding pocket. The binding of this compound is thought to stabilize an "open" conformation of SF3B1, which prevents the conformational changes required for the progression of the splicing process. This acts as a competitive inhibition mechanism with the pre-mRNA substrate.[4] Furthermore, the presence of an epoxide functional group in Meayamycin B suggests the potential for covalent bond formation with its target, which could explain its prolonged inhibitory effects.[2]

Visualizing the Proposed Mechanism of Action

Meayamycin B Binding Mechanism Proposed Binding Mechanism of this compound cluster_0 SF3b Complex (Inactive State) cluster_1 Splicing Progression (Normal) cluster_2 Inhibition by this compound SF3B1_open SF3B1 (Open Conformation) PHF5A PHF5A SF3B1_closed SF3B1 (Closed Conformation) SF3B1_open->SF3B1_closed Conformational Change Inhibited_Complex Stabilized Open Complex SF3B1_open->Inhibited_Complex Stabilization pre_mRNA pre-mRNA pre_mRNA->SF3B1_closed Binding Splicing Splicing Proceeds SF3B1_closed->Splicing Meayamycin_B This compound Meayamycin_B->Inhibited_Complex Binding Splicing_Inhibition Splicing Stalled Inhibited_Complex->Splicing_Inhibition

Caption: Proposed mechanism of this compound binding to SF3B1.

Quantitative Data

Cell LineCancer TypeGI50 (nM)Reference
MCF-7Breast Cancer0.05[2]
MDA-MB-231Breast Cancer0.03[2]
HCT-116Colon Cancer0.1[2]
PC-3Prostate Cancer0.2[2]
A549Lung Cancer0.2[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the SF3b complex.

In Vitro Splicing Assay

This assay is used to directly measure the inhibitory effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate

  • This compound dissolved in DMSO

  • Splicing reaction buffer (contains ATP, MgCl2, and other necessary components)

  • Proteinase K

  • Urea (B33335) loading buffer

  • Denaturing polyacrylamide gel

Procedure:

  • Prepare splicing reactions by combining HeLa nuclear extract, splicing reaction buffer, and the 32P-labeled pre-mRNA substrate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reactions.

  • Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

  • Stop the reactions by adding proteinase K to digest proteins.

  • Extract the RNA from the reactions.

  • Resuspend the RNA in urea loading buffer and resolve the splicing products (pre-mRNA, mRNA, introns, and intermediates) on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging.

  • Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA to determine the splicing efficiency. The IC50 value can be calculated as the concentration of this compound that reduces splicing efficiency by 50%.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[7][8] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells (e.g., a cancer cell line sensitive to Meayamycin B)

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for SF3B1

Procedure:

  • Treat cultured cells with either this compound or DMSO (vehicle control) for a specified time.

  • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble SF3B1 in each sample by SDS-PAGE and Western blotting using an anti-SF3B1 antibody.

  • Plot the amount of soluble SF3B1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]

Biotin-Streptavidin Pull-down Assay

This assay can be used to demonstrate the direct interaction between this compound and the SF3b complex, provided a biotinylated version of the molecule is available.

Materials:

  • Biotinylated this compound

  • Non-biotinylated this compound (for competition)

  • Cell lysate containing the SF3b complex

  • Streptavidin-conjugated magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for SF3B1

Procedure:

  • Incubate the cell lysate with the biotinylated this compound to allow for binding to the SF3b complex.

  • As a negative control, pre-incubate a separate aliquot of the lysate with an excess of non-biotinylated this compound before adding the biotinylated version to compete for binding.

  • Add streptavidin-conjugated magnetic beads to the lysates and incubate to capture the biotinylated probe and its binding partners.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-SF3B1 antibody to detect the presence of the SF3b complex. A band corresponding to SF3B1 in the sample with the biotinylated probe, which is reduced or absent in the competition control, confirms a specific interaction.

Visualizing the Pull-down Assay Workflow

Pull_down_Workflow Workflow for Biotin-Streptavidin Pull-down Assay Lysate Cell Lysate (containing SF3b complex) Incubation Incubate Lysate with Probe Lysate->Incubation Biotin_Meayamycin Biotinylated This compound Biotin_Meayamycin->Incubation Streptavidin_Beads Add Streptavidin Magnetic Beads Incubation->Streptavidin_Beads Capture Capture Probe-Protein Complex Streptavidin_Beads->Capture Wash Wash Beads to Remove Non-specific Proteins Capture->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by Western Blot (anti-SF3B1) Elute->Analysis

Caption: Experimental workflow for a biotin-streptavidin pull-down assay.

Downstream Signaling Effects: Modulation of Mcl-1 Splicing

The inhibition of the SF3b complex by this compound has profound effects on downstream cellular processes, most notably by altering the alternative splicing of key genes involved in apoptosis. One of the well-characterized targets is the myeloid cell leukemia 1 (Mcl-1) pre-mRNA. Mcl-1 is a member of the Bcl-2 family of proteins and is a critical regulator of apoptosis.

The MCL1 gene can be spliced into two main isoforms: a long, anti-apoptotic isoform (Mcl-1L) and a short, pro-apoptotic isoform (Mcl-1S). In many cancers, the expression of Mcl-1L is upregulated, contributing to cell survival and resistance to chemotherapy.

This compound and other SF3b inhibitors have been shown to shift the splicing of MCL1 pre-mRNA, favoring the production of the pro-apoptotic Mcl-1S isoform.[9] This shift in the Mcl-1L/Mcl-1S ratio disrupts the balance of pro- and anti-apoptotic proteins, ultimately leading to the induction of apoptosis in cancer cells.

Visualizing the Mcl-1 Splicing Pathway

Mcl1_Splicing_Pathway Downstream Effect of this compound on Mcl-1 Splicing Meayamycin_B This compound SF3b_Complex SF3b Complex Meayamycin_B->SF3b_Complex Inhibits Mcl1L Mcl-1L mRNA (Anti-apoptotic) SF3b_Complex->Mcl1L Normal Splicing Mcl1S Mcl-1S mRNA (Pro-apoptotic) SF3b_Complex->Mcl1S Aberrant Splicing (Inhibited) Mcl1_pre_mRNA MCL1 pre-mRNA Apoptosis Apoptosis Mcl1L->Apoptosis Inhibits Mcl1S->Apoptosis Promotes

Caption: Impact of this compound on Mcl-1 alternative splicing.

Conclusion

This compound is a highly potent inhibitor of the SF3b complex, exhibiting its antitumor effects through the disruption of pre-mRNA splicing. Its interaction with the SF3B1 subunit stabilizes an inactive conformation of the complex, leading to a global alteration of splicing and, critically, a shift in the alternative splicing of the MCL1 gene towards a pro-apoptotic isoform. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the binding of this compound and other SF3b inhibitors, aiding in the development of novel cancer therapeutics that target the spliceosome.

References

The Pharmacological Profile of (+)-Meayamycin B: A Spliceosome-Targeting Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Meayamycin B, a synthetic analog of the natural product FR901464, has emerged as a potent anticancer agent with a unique mechanism of action. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action as a spliceosome inhibitor, its effects on cancer cell proliferation, and the key signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting pre-mRNA splicing in oncology.

Introduction

The dysregulation of pre-mRNA splicing is increasingly recognized as a hallmark of cancer, leading to the production of aberrant protein isoforms that promote tumor growth, survival, and therapeutic resistance. The spliceosome, the cellular machinery responsible for splicing, has therefore become an attractive target for novel anticancer therapies. This compound is a potent small molecule that selectively inhibits the spliceosome, demonstrating significant antiproliferative activity across a range of cancer cell lines at picomolar concentrations.[1][2] This technical guide summarizes the current knowledge on the pharmacological properties of this compound, with a focus on its molecular target, downstream effects, and preclinical activity.

Mechanism of Action: Inhibition of the Spliceosome

This compound exerts its biological activity by directly targeting the Splicing Factor 3b (SF3b) subunit of the spliceosome.[1] The SF3b complex is a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is responsible for recognizing the branch point sequence within the intron during the early stages of spliceosome assembly. By binding to SF3b, this compound stalls the splicing process, leading to an accumulation of unspliced pre-mRNA and the inhibition of mature mRNA formation.[3]

The primary downstream consequence of this spliceosome inhibition is the modulation of alternative splicing of key genes involved in cancer cell survival. A notable target is the Myeloid Cell Leukemia-1 (MCL-1) gene .[1] this compound treatment shifts the splicing of MCL-1 pre-mRNA from the anti-apoptotic long isoform (Mcl-1L) to the pro-apoptotic short isoform (Mcl-1S).[1] This alteration in the Mcl-1L/Mcl-1S ratio disrupts the balance of pro- and anti-apoptotic proteins, ultimately triggering programmed cell death (apoptosis) in cancer cells.

cluster_cell Cancer Cell Meayamycin_B This compound Spliceosome Spliceosome (SF3b subunit) Meayamycin_B->Spliceosome Inhibits MCL1_pre_mRNA MCL-1 pre-mRNA Spliceosome->MCL1_pre_mRNA Splicing Mcl_1L Anti-apoptotic Mcl-1L MCL1_pre_mRNA->Mcl_1L Alternative Splicing (Normal) Mcl_1S Pro-apoptotic Mcl-1S MCL1_pre_mRNA->Mcl_1S Alternative Splicing (Meayamycin B) Cell_Survival Cell Survival Mcl_1L->Cell_Survival Promotes Apoptosis Apoptosis Mcl_1S->Apoptosis Induces Cell_Survival->Apoptosis Inhibits

Figure 1: Signaling pathway of this compound.

Quantitative Data

Antiproliferative Activity

This compound demonstrates potent antiproliferative activity against a diverse panel of human cancer cell lines, with 50% growth inhibitory (GI50) concentrations in the picomolar range.[4] The table below summarizes the reported GI50 values.

Cell LineCancer TypeGI50 (pM)
MCF-7Breast (ER+)20 ± 8.9
MDA-MB-231Breast (ER-)71 ± 55
HCT-116Colon157 ± 33
PC-3Prostate196 ± 42
H1299Lung841 ± 120
A549Lung980 ± 150
DU-145Prostate1100 ± 200
HeLaCervical1300 ± 300

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines. [4]

Stability Profile

The stability of this compound has been evaluated under various conditions. The compound is relatively stable in aqueous solutions and cell culture media, a significant improvement over its parent compound, FR901464.[4]

ConditionHalf-life (t1/2)
pH 5.0 Buffer (37°C)~72 hours
pH 6.0 Buffer (37°C)~180 hours
pH 7.0 Buffer (37°C)~78 hours
pH 7.4 Buffer (37°C)80 hours
RPMI + 10% FBS (37°C)37 hours

Table 2: Stability of this compound. [4]

Experimental Protocols

Cell Proliferation Inhibition Assay (MTT Assay)

This protocol outlines the determination of the antiproliferative activity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_drug Add serial dilutions of This compound incubate1->add_drug incubate2 Incubate (48-72h) add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate GI50 values read_absorbance->analyze_data end End analyze_data->end

Figure 2: MTT assay workflow.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the untreated control. Determine the GI50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the stability of this compound in different solutions.[8][9][10][11][12]

cluster_workflow HPLC Stability Assay Workflow start Start prepare_samples Prepare this compound solutions (e.g., buffer, cell media) start->prepare_samples incubate Incubate at 37°C prepare_samples->incubate collect_aliquots Collect aliquots at different time points incubate->collect_aliquots hplc_analysis Analyze by RP-HPLC collect_aliquots->hplc_analysis quantify Quantify remaining This compound hplc_analysis->quantify calculate_half_life Calculate half-life (t1/2) quantify->calculate_half_life end End calculate_half_life->end

Figure 3: HPLC stability assay workflow.

Materials:

  • This compound

  • Buffers of desired pH

  • Cell culture medium (e.g., RPMI + 10% FBS)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other mobile phase modifier

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to a final concentration of 10 µM in the desired test solutions (e.g., phosphate (B84403) buffers of varying pH, cell culture medium).

  • Incubation: Incubate the solutions at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Inject the aliquots into the HPLC system. A typical method might use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid, with detection at 232 nm.

  • Quantification: Determine the peak area of this compound at each time point.

  • Data Analysis: Plot the natural logarithm of the peak area versus time. The half-life (t1/2) can be calculated from the slope of the linear regression (k) using the equation: t1/2 = 0.693 / k.

In Vitro Splicing Assay

This protocol provides a method to assess the inhibitory effect of this compound on pre-mRNA splicing using HeLa cell nuclear extract.[13][14][15][16][17]

cluster_workflow In Vitro Splicing Assay Workflow start Start prepare_substrate Prepare 32P-labeled pre-mRNA substrate start->prepare_substrate setup_reaction Set up splicing reaction with HeLa nuclear extract prepare_substrate->setup_reaction add_drug Add this compound or DMSO control setup_reaction->add_drug incubate Incubate at 30°C add_drug->incubate stop_reaction Stop reaction and extract RNA incubate->stop_reaction electrophoresis Denaturing PAGE stop_reaction->electrophoresis autoradiography Autoradiography electrophoresis->autoradiography analyze Analyze splicing products and intermediates autoradiography->analyze end End analyze->end

Figure 4: In vitro splicing assay workflow.

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate

  • This compound

  • Splicing reaction buffer (containing ATP, MgCl2, etc.)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Denaturing polyacrylamide gel

  • Urea

Procedure:

  • Reaction Setup: On ice, combine HeLa nuclear extract, splicing reaction buffer, and the 32P-labeled pre-mRNA substrate.

  • Drug Addition: Add this compound at various concentrations or DMSO as a vehicle control.

  • Incubation: Incubate the reactions at 30°C for 1-2 hours to allow splicing to occur.

  • Reaction Termination: Stop the reaction by adding proteinase K to digest proteins.

  • RNA Extraction: Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Gel Electrophoresis: Resuspend the RNA pellet in formamide (B127407) loading buffer and resolve the splicing products (pre-mRNA, mRNA, lariat (B8276320) intron, and splicing intermediates) on a denaturing urea-polyacrylamide gel.

  • Visualization: Visualize the radiolabeled RNA species by autoradiography. Inhibition of splicing will result in an accumulation of the pre-mRNA substrate and a decrease in the spliced mRNA product.

Analysis of MCL-1 Splicing by RT-PCR

This protocol details the analysis of MCL-1 isoform expression in cancer cells treated with this compound.[18][19][20][21]

Materials:

  • Cancer cells treated with this compound

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers specific for Mcl-1L and Mcl-1S isoforms

  • Taq DNA polymerase and PCR buffer

  • Agarose (B213101) gel and electrophoresis equipment

  • Gel documentation system

Procedure:

  • Cell Treatment and RNA Extraction: Treat cancer cells with this compound for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • PCR Amplification: Perform PCR using primers that specifically amplify the Mcl-1L and Mcl-1S isoforms. A common forward primer can be used, with distinct reverse primers for each isoform.

  • Gel Electrophoresis: Resolve the PCR products on an agarose gel.

  • Analysis: Visualize the bands corresponding to Mcl-1L and Mcl-1S using a gel documentation system. The relative intensity of the bands will indicate the shift in splicing from Mcl-1L to Mcl-1S induced by this compound.

Conclusion

This compound is a highly potent anticancer agent that functions through the targeted inhibition of the spliceosome. Its ability to modulate the alternative splicing of the MCL-1 gene, thereby inducing apoptosis in cancer cells, highlights the therapeutic potential of targeting RNA processing in oncology. The favorable stability profile and picomolar potency of this compound make it a valuable tool for further research into the role of splicing in cancer and a promising lead for the development of novel cancer therapeutics. This technical guide provides a foundational understanding of the pharmacological profile of this compound and detailed methodologies for its investigation in a research setting.

References

Methodological & Application

Total Synthesis Protocol for (+)-Meayamycin B: An Application Note for Advanced Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

La Jolla, CA & Pittsburgh, PA – December 12, 2025 – For researchers and drug development professionals advancing novel cancer therapeutics, this document provides a detailed application note and protocol for the total synthesis of (+)-Meayamycin B, a potent anti-cancer agent. This compound, a synthetic analog of the natural product FR901464, exhibits picomolar antiproliferative activity against various cancer cell lines, including multidrug-resistant strains.[1][2] It functions by modulating the activity of the spliceosome, an essential cellular machine responsible for gene expression.[1] This document outlines two distinct and convergent synthetic routes to this compound, developed by the research groups of Boger and Koide, providing a comprehensive guide for its laboratory-scale production.[3][4]

Synthetic Strategy Overview

Both the Boger and Koide syntheses employ a convergent approach, assembling key fragments that are later coupled to form the macrocyclic core of this compound. This strategy allows for flexibility in analog synthesis and efficient production of the target molecule.

The Boger synthesis features a longest linear sequence of 12 steps (22 steps overall) and utilizes commercially available chiral pool materials.[3] Key reactions in this route include a Horner-Wadsworth-Emmons olefination, a cross-metathesis reaction employing a Grubbs catalyst, and a final macrolactamization.

The Koide synthesis presents a more concise route with a longest linear sequence of 11 steps (24 total steps).[1][4] This pathway is highlighted by a novel asymmetric reduction of a prochiral enone, a scalable Mukaiyama aldol (B89426) reaction, a Nicolaou-type epoxide opening, a stereoselective Corey-Chaykovsky-type reaction, and a modified Z-selective Horner-Wadsworth-Emmons olefination.[1][4]

A visual representation of the general convergent synthetic strategy is provided below.

Meayamycin_B_Synthesis Convergent Synthesis of this compound A Starting Materials (Left-Hand Fragment) B Left-Hand Fragment (C1-C17) A->B Multi-step Synthesis E Fragment Coupling B->E C Starting Materials (Right-Hand Fragment) D Right-Hand Fragment (C18-C32) C->D Multi-step Synthesis D->E F This compound E->F Final Steps (e.g., Macrolactamization/Deprotection)

Figure 1: General convergent synthetic approach to this compound.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the key quantitative data for the total synthesis of this compound as reported by the Boger and Koide groups.

Parameter Boger Synthesis Koide Synthesis Reference
Longest Linear Sequence12 steps11 steps[3][4]
Total Number of Steps22 steps24 steps[3][4]

Table 1: Overall efficiency of the Boger and Koide total syntheses of this compound.

Key Fragment Synthesis: Yields

Fragment Boger Synthesis (Overall Yield) Koide Synthesis (Overall Yield) Reference
Left-Hand Fragment (C1-C17)Not explicitly stated as a single overall yieldNot explicitly stated as a single overall yield[3][4]
Right-Hand Fragment (C18-C32)~20% from D-ribose (8 steps)Not explicitly stated as a single overall yield[3]

Table 2: Reported overall yields for the synthesis of key fragments. Note: Direct comparison is challenging due to different reporting metrics.

Experimental Protocols

This section provides detailed methodologies for the key transformations in the total synthesis of this compound.

Boger Synthesis: Key Experimental Protocols

1. Horner-Wadsworth-Emmons Olefination for Left-Hand Fragment:

  • Description: This reaction establishes the Z-alkene in the C1-C17 fragment.

  • Protocol: To a solution of the phosphonate (B1237965) reagent in THF at -78 °C is added a base such as KHMDS. After stirring for a specified time, the aldehyde precursor is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

2. Grubbs Cross-Metathesis for Fragment Coupling:

  • Description: This reaction couples the left-hand and right-hand fragments.

  • Protocol: To a solution of the two fragments in a suitable solvent (e.g., CH2Cl2 or toluene) is added a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II). The reaction mixture is heated to reflux for several hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.

3. Final Macrolactamization and Deprotection:

  • Description: The final steps to form the macrocycle and remove protecting groups.

  • Protocol: The linear precursor is subjected to high-dilution conditions with a coupling reagent such as HATU or BOP to facilitate intramolecular amide bond formation. Following macrolactamization, protecting groups are removed under appropriate conditions (e.g., acid-mediated cleavage of Boc groups) to yield this compound.

Koide Synthesis: Key Experimental Protocols

1. Asymmetric Reduction of a Prochiral Enone:

  • Description: This step establishes a key stereocenter in the right-hand fragment.

  • Protocol: The prochiral enone is dissolved in a suitable solvent and cooled to a low temperature. A chiral reducing agent, such as a CBS catalyst with a borane (B79455) source, is added, and the reaction is stirred until completion. The reaction is quenched, and the product is isolated and purified.

2. Julia-Kocienski Olefination:

  • Description: This reaction is a key C-C bond-forming step in the synthesis.

  • Protocol: A sulfone derivative is treated with a strong base (e.g., KHMDS or NaHMDS) in an anhydrous solvent like THF at low temperature to generate the corresponding carbanion. The aldehyde coupling partner is then added, and the reaction is stirred for a specified period. The reaction is quenched, and the olefin product is isolated after workup and purification.

3. Modified Horner-Wadsworth-Emmons Z-selective Olefination:

  • Description: This reaction is employed for the stereoselective formation of a Z-alkene.

  • Protocol: A phosphonate reagent, such as one developed by Still and Gennari, is deprotonated with a strong base in the presence of a crown ether at low temperature. The corresponding aldehyde is then added to the reaction mixture. After completion, the reaction is quenched and worked up to provide the Z-alkene with high selectivity.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis of a key fragment in the total synthesis of this compound.

Fragment_Synthesis_Workflow Workflow for a Key Fragment Synthesis Start Commercially Available Starting Material Step1 Reaction 1 (e.g., Protection) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Reaction 2 (e.g., Oxidation/Reduction) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Key C-C Bond Formation (e.g., Aldol, Olefination) Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Further Functional Group Manipulation Intermediate3->Step4 FinalFragment Key Fragment Step4->FinalFragment

Figure 2: A representative workflow for the multi-step synthesis of a key fragment.

Conclusion

The total syntheses of this compound developed by the Boger and Koide groups provide robust and scalable routes to this potent anti-cancer agent. The detailed protocols and comparative data presented in this application note are intended to facilitate the synthesis of this compound in research and drug development settings, thereby accelerating the investigation of its therapeutic potential. The convergent nature of these syntheses also opens avenues for the creation of novel analogs to probe the structure-activity relationship and to develop next-generation spliceosome modulators.

References

Application Notes and Protocols for the Scalable and Cost-Effective Synthesis of (+)-Meayamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Meayamycin B is a potent synthetic analog of the natural product FR901464 and a highly effective modulator of the spliceosome, an essential cellular machine responsible for pre-mRNA splicing. By targeting the SF3b subunit 1 (SF3b1), this compound disrupts the splicing process, leading to apoptosis in cancer cells. Its picomolar antiproliferative activity against various cancer cell lines, including multidrug-resistant strains, makes it a compelling lead compound for the development of novel anticancer therapeutics.[1][2][3] The significant interest in this compound has spurred the development of scalable and cost-effective synthetic routes to facilitate further research and preclinical development.

This document provides detailed application notes and protocols for two prominent synthetic strategies for this compound, enabling researchers to produce this valuable compound in a laboratory setting. The presented data and methodologies are compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility.

Comparative Analysis of Synthetic Routes

Two notable total syntheses of this compound have been reported, each with its own set of advantages in terms of scalability and cost-effectiveness. The following tables summarize the key quantitative data from these synthetic approaches, one reported by Boger and co-workers and the other by Koide and co-workers.

Table 1: Overview of Scalable Syntheses of this compound

ParameterBoger et al.Koide et al.
Longest Linear Sequence 12 steps11 steps
Total Number of Steps 22 steps24 steps
Starting Materials Ethyl L-lactate, BocNH-Thr-OH, D-riboseL-threonine derivative, (S)-(-)-ethyl lactate (B86563)
Key Features Convergent, straightforward preparation of the right-hand subunit.Greener, more cost-effective, novel asymmetric reduction.

Table 2: Selected Stepwise Comparison of Yields

Synthetic TransformationBoger et al. (Yield)Koide et al. (Yield)
Formation of Left-Hand Subunit Precursor 84% over 4 steps78% (Z-enoate formation)
Formation of Right-Hand Subunit 20% over 7-8 steps from D-riboseNot directly comparable
Final Cross-Metathesis Coupling up to 54%Not explicitly stated

Experimental Protocols

The following are detailed protocols for key transformations in the syntheses of this compound.

Protocol 1: Synthesis of the Left-Hand Subunit (Koide et al. Inspired)

This protocol outlines the formation of a key Z-enoate intermediate for the left-hand fragment of this compound.

Materials:

  • (S)-(-)-ethyl lactate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Morpholine (B109124)

  • Diisobutylaluminium hydride (DIBALH)

  • (o-tBuPhO)2P(O)CH2CO2Et

  • Anhydrous solvents (THF, CH2Cl2)

  • Reagents for workup and purification (e.g., saturated aq. NH4Cl, brine, Na2SO4, silica (B1680970) gel)

Procedure:

  • Carbamate (B1207046) Formation: To a solution of (S)-(-)-ethyl lactate in anhydrous CH2Cl2 at 0 °C, add CDI portion-wise. Stir the reaction mixture for 30 minutes. Add morpholine and allow the reaction to warm to room temperature and stir for 12 hours. Upon completion, quench the reaction with water and extract the product with CH2Cl2. Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to afford the morpholine carbamate (97% yield).

  • DIBALH Reduction and Horner-Wadsworth-Emmons Olefination: Cool a solution of the morpholine carbamate in anhydrous THF to -78 °C. Add DIBALH solution dropwise and stir for 1 hour. In a separate flask, prepare a solution of (o-tBuPhO)2P(O)CH2CO2Et in anhydrous THF and cool to -78 °C. Add a base such as KHMDS to generate the ylide. Transfer the aldehyde solution from the first flask to the ylide solution via cannula. Allow the reaction to stir at -78 °C for 4 hours. Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify by flash chromatography to yield the Z-enoate (78% yield).

Protocol 2: Final Cross-Metathesis and Deprotection (Boger et al. Inspired)

This protocol details the crucial cross-metathesis reaction to couple the left and right-hand fragments, followed by final deprotection to yield this compound.

Materials:

  • Left-hand subunit vinyl iodide

  • Right-hand subunit terminal alkene

  • Grubbs second-generation catalyst or Grela-type catalyst

  • p-Benzoquinone

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Reagents for workup and purification (e.g., silica gel, HPLC solvents)

Procedure:

  • Cross-Metathesis: In a flame-dried flask under an inert atmosphere, dissolve the left-hand and right-hand fragments in anhydrous DCE. Add p-benzoquinone (0.3 equivalents) followed by the Grela catalyst (0.2 equivalents). Heat the reaction mixture to 45 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Further purification by preparative HPLC may be necessary to obtain pure this compound (yields up to 54%).

Visualizations

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound, from its interaction with the spliceosome to the induction of apoptosis.

MeayamycinB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MeayamycinB This compound SF3b1 SF3b1 Subunit MeayamycinB->SF3b1 binds to Spliceosome Spliceosome (U2 snRNP) Splicing_Inhibition Splicing Inhibition Spliceosome->Splicing_Inhibition leads to SF3b1->Spliceosome is part of pre_mRNA pre-mRNA (Mcl-1) pre_mRNA->Spliceosome processed by Unspliced_mRNA Accumulation of Unspliced pre-mRNA Splicing_Inhibition->Unspliced_mRNA results in Mcl1S Pro-apoptotic Mcl-1S mRNA Splicing_Inhibition->Mcl1S promotes alternative splicing to Mcl1S_protein Mcl-1S Protein Mcl1S->Mcl1S_protein translated to Apoptosis Apoptosis Mcl1S_protein->Apoptosis induces Synthesis_Workflow Start Chiral Pool Starting Materials LHS_Synth Left-Hand Subunit Synthesis Start->LHS_Synth RHS_Synth Right-Hand Subunit Synthesis Start->RHS_Synth Coupling Fragment Coupling (Cross-Metathesis) LHS_Synth->Coupling RHS_Synth->Coupling Deprotection Final Deprotection & Purification Coupling->Deprotection Final_Product This compound Deprotection->Final_Product

References

Application Notes and Protocols for High-Throughput Screening using (+)-Meayamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Meayamycin B is a potent synthetic analog of the natural product FR901464.[1][2] It functions as a highly effective inhibitor of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing.[2][3] Specifically, this compound targets the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a core component of the spliceosome.[1][4] Inhibition of SF3b disrupts the normal splicing process, leading to an accumulation of unspliced pre-mRNA and the production of aberrant mRNA transcripts.[4][5] This disruption of splicing has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, making this compound a compound of significant interest for cancer therapy research.[1][3]

One of the key mechanisms through which this compound exerts its anti-cancer effects is by modulating the alternative splicing of the Myeloid Cell Leukemia-1 (MCL-1) gene.[6] MCL-1 encodes both a pro-apoptotic (Mcl-1S) and an anti-apoptotic (Mcl-1L) protein isoform. In many cancers, the anti-apoptotic Mcl-1L is overexpressed, contributing to cell survival and resistance to therapy. This compound treatment can shift the splicing of MCL-1 pre-mRNA to favor the production of the pro-apoptotic Mcl-1S isoform, thereby sensitizing cancer cells to apoptosis.[1][6]

High-throughput screening (HTS) assays are essential tools in drug discovery for rapidly evaluating the biological activity of large numbers of compounds.[7][8] Cell-based HTS assays, in particular, provide a physiologically relevant context for assessing compound efficacy.[9] This document provides detailed application notes and protocols for utilizing this compound in HTS assays, primarily focusing on cell viability and proliferation endpoints.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% growth inhibitory (GI50) concentrations, demonstrating its potent, often picomolar, efficacy.

Cell LineCancer TypeGI50 (pM)
MCF-7Breast (ER+)20 ± 8.9
MDA-MB-231Breast (ER-)71 ± 55
HCT116Colon157 ± 33
PC-3Prostate196 ± 42
H1299Lung841 ± 271
A549Lung258 ± 162
DU-145Prostate1234 ± 697
HeLaCervical306 ± 175

Data compiled from a study by Albert et al. (2009).[10] Values are presented as the mean ± standard deviation.

Signaling Pathway of this compound

The primary molecular target of this compound is the SF3b complex within the spliceosome. Its inhibitory action initiates a cascade of events leading to apoptosis, particularly through the modulation of MCL-1 splicing.

MeayamycinB_Pathway Signaling Pathway of this compound cluster_spliceosome Spliceosome Inhibition cluster_mcl1 MCL-1 Regulation MeayamycinB This compound SF3b SF3b Subunit (Spliceosome) MeayamycinB->SF3b inhibits Spliceosome Spliceosome Function Pre_mRNA pre-mRNA Splicing Spliceosome->Pre_mRNA disrupted MCL1_splicing Altered MCL-1 Splicing Pre_mRNA->MCL1_splicing Mcl1L Anti-apoptotic Mcl-1L (decreased) MCL1_splicing->Mcl1L Mcl1S Pro-apoptotic Mcl-1S (increased) MCL1_splicing->Mcl1S Apoptosis Apoptosis Mcl1L->Apoptosis reduced inhibition Mcl1S->Apoptosis promotes

Figure 1. This compound inhibits the SF3b subunit, disrupting splicing and shifting the balance of MCL-1 isoforms to induce apoptosis.

Experimental Protocols

High-Throughput Screening Workflow for Cell Viability

This protocol outlines a general workflow for a cell-based HTS assay to identify or characterize compounds affecting cell viability, using this compound as a reference compound. The MTT assay is a common and reliable method for this purpose.[11]

HTS_Workflow HTS Cell Viability Assay Workflow start Start cell_seeding 1. Cell Seeding (e.g., 3,000-5,000 cells/well in 96-well plates) start->cell_seeding incubation1 2. Overnight Incubation (Allow cells to attach) cell_seeding->incubation1 compound_addition 3. Compound Addition (Test compounds and this compound controls) incubation1->compound_addition incubation2 4. Incubation with Compound (e.g., 72 hours) compound_addition->incubation2 mtt_addition 5. MTT Reagent Addition (e.g., 10 µL of 5 mg/mL stock) incubation2->mtt_addition incubation3 6. Incubation with MTT (2-4 hours) mtt_addition->incubation3 solubilization 7. Solubilization (e.g., 100 µL DMSO or Solubilization Buffer) incubation3->solubilization readout 8. Absorbance Reading (570 nm) solubilization->readout data_analysis 9. Data Analysis (Calculate % viability, GI50 values) readout->data_analysis end End data_analysis->end

Figure 2. A generalized workflow for a high-throughput cell viability screen using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format but can be miniaturized for 384- or 1536-well plates with appropriate volume adjustments.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Test compounds

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cells in complete culture medium to a concentration that will result in 3,000-5,000 cells per 100 µL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in culture medium to be used as a positive control for dose-response analysis. A typical concentration range would span from picomolar to micromolar.

    • Prepare dilutions of test compounds. Include a vehicle control (e.g., 0.1% DMSO in culture medium).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of compounds or controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals, which appear as purple precipitates.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the GI50 value.

Disclaimer: These protocols provide a general guideline. Researchers should optimize assay conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental objectives.

References

Application of (+)-Meayamycin B as a Chemical Probe in Splicing Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Meayamycin B is a potent and specific inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1] It is a synthetic analogue of FR901464, exhibiting significantly greater potency in its antiproliferative activities against a range of cancer cell lines, including those with multidrug resistance.[2][3] This heightened activity, coupled with its specificity for cancer cells over non-tumorigenic cells, establishes this compound as a valuable chemical probe for investigating the intricacies of pre-mRNA splicing and its role in cancer biology.[1][2] These notes provide detailed protocols for utilizing this compound as a chemical probe to study splicing inhibition and its downstream cellular effects.

Mechanism of Action

This compound exerts its biological activity by directly targeting the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][4] By binding to SF3b, this compound stalls the assembly of the spliceosome at an early stage, preventing the transition from the H complex to the A complex.[2] This inhibition of spliceosome assembly leads to a global disruption of pre-mRNA splicing, resulting in the accumulation of unspliced pre-mRNAs and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][5] The epoxide functionality within the structure of this compound is crucial for its potent inhibitory and antiproliferative activities.[2]

Quantitative Data

The antiproliferative activity of this compound has been quantified across various human cancer cell lines. The following table summarizes the 50% growth inhibitory (GI50) values, demonstrating its picomolar efficacy.

Cell LineCancer Typep53 StatusGI50 (pM)
MCF-7Breast (ER+)Wild Type1.8
MDA-MB-231Breast (ER-)Mutant3.9
HCT-116Colon CarcinomaWild Type4.8
HCT-116Colon Carcinomap53 deficient4.3
H1299Lung Carcinomap53 deficient8.8
A549Lung CarcinomaWild Type19.3
DU-145Prostate CarcinomaMutant11.2
HeLaCervical CancerWild Type11.5
PC3Prostate CarcinomaNull3.6

Data compiled from multiple independent experiments.[2][6]

Signaling Pathways

The primary signaling disruption caused by this compound is the inhibition of pre-mRNA splicing. This upstream event has numerous downstream consequences, including the potential modulation of p53 protein levels.[2] While this compound treatment can lead to an increase in p53 protein, its antiproliferative effects appear to be independent of p53 status, as cell lines with wild-type, mutant, or deficient p53 show similar sensitivity.[2]

G MeayamycinB This compound SF3b SF3b Complex (U2 snRNP) MeayamycinB->SF3b Inhibits Spliceosome Spliceosome Assembly (H to A Complex Transition) Splicing pre-mRNA Splicing SF3b->Spliceosome Required for Spliceosome->Splicing Apoptosis Cell Cycle Arrest & Apoptosis Spliceosome->Apoptosis Inhibition leads to Mature_mRNA Mature mRNA Splicing->Mature_mRNA Protein Protein Synthesis Mature_mRNA->Protein Cell_Function Normal Cell Function Protein->Cell_Function

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

Cell Growth Inhibition Assay

This protocol determines the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 pM to 100 nM. Include a DMSO-only control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plates for the desired period (e.g., 3-5 days).[2]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 3-5 Days C->D E Add Cell Viability Reagent D->E F Measure Absorbance/ Fluorescence E->F G Calculate GI50 F->G

Figure 2: Workflow for Cell Growth Inhibition Assay.
In Vitro Splicing Assay

This assay directly measures the inhibitory effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., 32P-labeled AdML pre-mRNA)

  • This compound

  • Splicing reaction buffer

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Procedure:

  • Thaw HeLa nuclear extract on ice.

  • Set up splicing reactions in tubes containing splicing buffer, ATP, and the radiolabeled pre-mRNA substrate.

  • Add varying concentrations of this compound to the reaction tubes. A typical range could be from 50 pM to 500 nM.[7] Include a DMSO control and a known splicing inhibitor (e.g., isoginkgetin) as a positive control.[7]

  • Initiate the splicing reaction by adding the HeLa nuclear extract and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reactions by adding a stop solution containing proteinase K.

  • Extract the RNA from the reactions using phenol:chloroform extraction and ethanol (B145695) precipitation.

  • Resuspend the RNA pellet in loading buffer and resolve the splicing products (pre-mRNA, mRNA, lariat (B8276320) intron) on a denaturing polyacrylamide gel.

  • Dry the gel and visualize the radiolabeled RNA species using a phosphorimager. Inhibition of splicing will be evident by a decrease in the mRNA and lariat intron products and an accumulation of the pre-mRNA substrate.

Spliceosome Assembly Assay

This assay determines the specific stage at which this compound inhibits spliceosome formation.

Materials:

  • HeLa nuclear extract

  • Radiolabeled pre-mRNA substrate

  • This compound

  • Native agarose (B213101) gel electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Set up splicing reactions as described in the in vitro splicing assay protocol.

  • Incubate the reactions at 30°C for a shorter time course (e.g., 0, 5, 15, 30 minutes) to capture the formation of different spliceosomal complexes.

  • Stop the reactions by adding heparin to prevent further complex assembly.

  • Resolve the spliceosomal complexes (H, A, B, and C complexes) on a native agarose gel.

  • Dry the gel and visualize the complexes using a phosphorimager.

  • Analyze the gel to determine which complex is inhibited from forming in the presence of this compound. The expected result is an accumulation of the H complex and a reduction in the A complex.[2]

Conclusion

This compound is a powerful and selective chemical probe for the study of pre-mRNA splicing. Its picomolar potency and well-defined mechanism of action make it an ideal tool for dissecting the role of the spliceosome in normal cellular processes and in disease states such as cancer. The protocols provided herein offer a starting point for researchers to utilize this compound to investigate the functional consequences of splicing inhibition and to explore the potential of the spliceosome as a therapeutic target.

References

Application Notes and Protocols for Treating Multidrug-Resistant Cells with (+)-Meayamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Meayamycin B is a potent semi-synthetic analog of the natural product FR901464. It exhibits powerful antitumor activity at picomolar concentrations across a range of cancer cell lines, including those that have developed multidrug resistance (MDR).[1][2][3] The primary mechanism of action of this compound is the inhibition of the spliceosome, a crucial cellular machinery responsible for pre-mRNA splicing. Specifically, it targets the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] This interference with pre-mRNA splicing leads to the induction of apoptosis, particularly through the modulation of apoptosis-related genes such as Myeloid Cell Leukemia-1 (Mcl-1).

A key feature of this compound is its remarkable ability to overcome multidrug resistance, a major obstacle in cancer chemotherapy. While the precise mechanism of bypassing or overcoming MDR is not fully elucidated, its efficacy against MDR cell lines makes it a promising candidate for further investigation and development. These application notes provide detailed protocols for utilizing this compound to treat multidrug-resistant cells in a research setting.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound

The following table summarizes the 50% growth inhibition (GI₅₀) or 50% lethal concentration (LC₅₀) values of this compound against various human cancer cell lines, including multidrug-resistant (MDR) variants.

Cell LineCancer TypeResistance PhenotypeGI₅₀ / LC₅₀ (nM)Reference
CCRF-CEMT-cell Acute Lymphoblastic LeukemiaSensitive0.07 - 0.16 (IC₅₀)[1]
CCRF-CEM/MTXT-cell Acute Lymphoblastic LeukemiaMethotrexate-resistantHighly sensitive (IC₅₀ in nM range)[1]
OCI-AML3Acute Myeloid LeukemiaSensitive0.07 - 0.16 (IC₅₀)[1]
KG1aAcute Myeloid LeukemiaSensitive0.07 - 0.16 (IC₅₀)[1]
Primary ALL samplesAcute Lymphoblastic LeukemiaVarious0.42 (mean LC₅₀)[1]
Primary AML samplesAcute Myeloid LeukemiaVarious0.43 (mean LC₅₀)[1]
DC-3FChinese Hamster LungSensitive-[2]
VCRd-5LChinese Hamster LungMultidrug-ResistantPotent activity[2]
MCF-7Breast CancerSensitivePicomolar range[2]
A549Non-small Cell Lung CancerSensitivePicomolar range[2]
HCT116Colon CancerSensitivePicomolar range[2]
Table 2: Apoptosis Induction by this compound

This table presents data on the induction of apoptosis in cancer cell lines following treatment with this compound.

Cell LineCancer TypeTreatment Concentration (nM)Treatment Duration (hours)Apoptotic Cells (%)Reference
CCRF-CEMT-cell Acute Lymphoblastic Leukemia0.5 - 124~40%[1]
CCRF-CEM/MTXT-cell Acute Lymphoblastic Leukemia0.5 - 124~10%[1]
OCI-AML3Acute Myeloid Leukemia0.5 - 12417%[1]
KG1aAcute Myeloid Leukemia0.5 - 12453%[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Inducing Apoptosis in MDR Cells

MeayamycinB_Pathway cluster_MDR Mechanism in MDR Cells MeayamycinB This compound SF3b SF3b Complex (Spliceosome) MeayamycinB->SF3b Inhibits Splicing Pre-mRNA Splicing Inhibition MeayamycinB->Splicing SF3b->Splicing Mediates Mcl1_pre_mRNA Mcl-1 pre-mRNA Splicing->Mcl1_pre_mRNA Alters splicing of Mcl1L Mcl-1L mRNA (Anti-apoptotic) Mcl1_pre_mRNA->Mcl1L Decreased production Mcl1S Mcl-1S mRNA (Pro-apoptotic) Mcl1_pre_mRNA->Mcl1S Increased production Mcl1L_protein Mcl-1L Protein Mcl1L->Mcl1L_protein Translation Mcl1S_protein Mcl-1S Protein Mcl1S->Mcl1S_protein Translation Apoptosis Apoptosis Mcl1L_protein->Apoptosis Inhibits Mcl1S_protein->Apoptosis Promotes MDR_Cell Multidrug-Resistant Cancer Cell Apoptosis->MDR_Cell Induces death of Pgp P-glycoprotein (Efflux Pump) MDR_Cell->Pgp Overexpresses

Caption: Signaling pathway of this compound-induced apoptosis in multidrug-resistant cancer cells.

Experimental Workflow for Assessing this compound Efficacy

Workflow start Start cell_culture Culture MDR and Sensitive Cancer Cells start->cell_culture treatment Treat cells with varying concentrations of This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay splicing_assay In Vitro Splicing Assay treatment->splicing_assay western_blot Western Blot Analysis (Mcl-1, Bcl-xL, PARP) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis splicing_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating the effects of this compound on multidrug-resistant cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on multidrug-resistant and sensitive cancer cell lines.

Materials:

  • Multidrug-resistant and corresponding sensitive parental cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.01 pM to 100 nM.

    • Include a vehicle control (DMSO) with the same final concentration as in the highest drug concentration well.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI₅₀ value by plotting the percentage of cell viability against the log of the drug concentration.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

  • Multidrug-resistant and sensitive cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 2 x 10⁵ cells per well in 2 mL of complete culture medium in 6-well plates.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treat the cells with the desired concentrations of this compound (e.g., based on GI₅₀ values) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

    • Analyze the data to determine the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis for Mcl-1 and Bcl-xL

This protocol is for detecting changes in the expression of the anti-apoptotic proteins Mcl-1 and Bcl-xL following treatment with this compound.

Materials:

  • Multidrug-resistant and sensitive cancer cell lines

  • 6-well plates or larger culture dishes

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Mcl-1, Bcl-xL, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Seed cells and treat with this compound as described in the apoptosis assay protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples by adding 4X Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound is a highly potent anticancer agent with significant activity against multidrug-resistant cancer cells. Its unique mechanism of action, targeting the spliceosome and modulating the splicing of key apoptosis regulators like Mcl-1, provides a promising strategy to overcome resistance to conventional chemotherapeutics. The protocols provided here offer a framework for researchers to investigate the effects of this compound in various MDR cancer models.

Further research is warranted to fully elucidate the molecular mechanisms by which this compound circumvents P-glycoprotein-mediated drug efflux. Investigating its effects on P-glycoprotein expression and function, as well as identifying other downstream targets of its splicing inhibitory activity, will be crucial for its clinical development. Additionally, quantitative analysis of the expression of Mcl-1 protein isoforms (Mcl-1L and Mcl-1S) following treatment will provide more direct evidence of its mechanism of action. These continued investigations will be vital in harnessing the full therapeutic potential of this compound in the fight against multidrug-resistant cancers.

References

Application Notes: In Vivo Evaluation of (+)-Meayamycin B, a Potent Spliceosome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Meayamycin B is a synthetic analog of the natural product FR901464 and a potent inhibitor of the spliceosome, a critical cellular machinery for pre-mRNA splicing.[1][2][3] Its primary molecular target is the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] By binding to SF3b, this compound modulates the alternative splicing of key genes involved in cell survival, notably MCL-1.[1][4] This interference promotes the expression of the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, thereby inducing programmed cell death in cancer cells.[1][4]

This compound has demonstrated remarkable potency in vitro, with picomolar antiproliferative activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance.[3][5] This suggests its potential as a promising therapeutic agent for various malignancies. These application notes provide a framework for the preclinical in vivo evaluation of this compound, outlining essential protocols to determine its therapeutic efficacy, toxicity profile, and pharmacokinetic/pharmacodynamic properties in mouse models.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for this compound involves the direct inhibition of the spliceosome, leading to altered splicing of Mcl-1 and subsequent induction of apoptosis.

MeayamycinB_Pathway cluster_cell Cancer Cell MeayamycinB This compound Spliceosome Spliceosome (SF3b subunit) MeayamycinB->Spliceosome Inhibition premRNA Mcl-1 pre-mRNA Spliceosome->premRNA Splicing Mcl1L Anti-apoptotic Mcl-1L mRNA premRNA->Mcl1L Normal Splicing Mcl1S Pro-apoptotic Mcl-1S mRNA premRNA->Mcl1S Alternative Splicing (Promoted by Meayamycin B) CellSurvival Cell Survival Mcl1L->CellSurvival Apoptosis Apoptosis Mcl1S->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

Prior to initiating large-scale efficacy studies, preliminary experiments, including pilot studies with a small number of animals, are recommended to establish key parameters.[6]

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable side effects or overt toxicity.[7]

Methodology:

  • Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c) of the same sex and age (6-8 weeks).

  • Group Allocation: Assign 3-5 mice per group in a dose-escalation study design. Include a vehicle control group.

  • Drug Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal injection or oral gavage).[6] Start with a low dose and escalate in subsequent groups based on observed toxicity.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, posture, and grooming. Body weight should be recorded at least three times per week.

  • Endpoint: The study duration is typically 14-21 days.[6] The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or other severe clinical signs of toxicity.

  • Data Collection: Record all observations, including daily clinical signs and body weight measurements. At the end of the study, perform necropsy and collect major organs for histopathological analysis.

Data Presentation:

Table 1: Maximum Tolerated Dose (MTD) Study Data Summary

Group Dose (mg/kg) Administration Route Number of Animals Mean Body Weight Change (%) Clinical Signs of Toxicity Mortality
1 Vehicle IP 5
2 X IP 5
3 2X IP 5

| 4 | 4X | IP | 5 | | | |

Protocol 2: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.[8]

Methodology:

  • Cell Line Selection: Choose a human cancer cell line known to be sensitive to this compound in vitro (e.g., A549 lung cancer, MCF-7 breast cancer).[5]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[8]

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.[7]

  • Group Allocation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-12 mice per group).[6]

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose, e.g., 0.5x MTD)

    • Group 3: this compound (High Dose, e.g., MTD)

    • Group 4: Positive Control (standard-of-care chemotherapy)

  • Treatment: Administer treatment as per the MTD study findings (route and schedule).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a fixed duration (e.g., 21-28 days).[6] Euthanize animals if tumors become ulcerated or if body weight loss exceeds 20%.

  • Data Collection: At the end of the study, collect tumors for weight measurement and further analysis (pharmacodynamics).

Data Presentation:

Table 2: Tumor Growth Inhibition in Xenograft Model

Treatment Group Dose (mg/kg) Mean Initial Tumor Volume (mm³) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control -
This compound (Low)
This compound (High)

| Positive Control | | | | | |

Protocol 3: Pharmacodynamic (PD) and Mechanism of Action (MoA) Study

Objective: To confirm that this compound engages its target and modulates the intended signaling pathway in vivo.

Methodology:

  • Study Design: Use a xenograft model as described in Protocol 2. A satellite group of animals (n=3-4 per group per time point) should be included.[6]

  • Sample Collection: Euthanize animals at various time points after the final dose (e.g., 4, 8, 24 hours).[6]

  • Tissue Processing: Excise tumors and immediately snap-freeze a portion in liquid nitrogen for RNA/protein analysis and fix the remaining portion in formalin for immunohistochemistry (IHC).

  • Biomarker Analysis:

    • RT-qPCR: Analyze the expression levels of Mcl-1L and Mcl-1S mRNA to assess the effect on splicing.

    • Western Blot: Analyze protein levels of Mcl-1L, Mcl-1S, and markers of apoptosis (e.g., cleaved Caspase-3, PARP).

    • IHC: Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Data Presentation:

Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue

Treatment Group Time Point (hours) Mcl-1S / Mcl-1L mRNA Ratio (Fold Change) Cleaved Caspase-3 Protein Level (Fold Change) % Ki-67 Positive Cells % TUNEL Positive Cells
Vehicle Control 24
This compound 4
This compound 8

| this compound | 24 | | | | |

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (e.g., Daily for 21 days) randomization->treatment monitoring 6. Monitor Body Weight & Tumor Volume (2-3x/week) treatment->monitoring euthanasia 7. Euthanasia & Sample Collection monitoring->euthanasia analysis 8. Data Analysis: - Tumor Growth Inhibition - PD Biomarkers euthanasia->analysis

Caption: Workflow for in vivo xenograft efficacy study.

Logical Relationship for Study Design

logical_relationship invitro In Vitro Studies (IC50, MoA) mtd Phase 1: MTD Study (Toxicity Profile) invitro->mtd Provides rationale efficacy Phase 2: Efficacy Study (Xenograft Model) mtd->efficacy Determines doses pk_pd Phase 3: PK/PD Studies (Biomarker Analysis) efficacy->pk_pd Confirms in vivo effects

Caption: Logical progression of in vivo studies.

References

Application Notes and Protocols for Experiments with (+)-Meayamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (+)-Meayamycin B, a potent spliceosome inhibitor, in cell culture-based experiments. The information herein is intended to guide researchers in studying the antiproliferative and pro-apoptotic effects of this compound.

Mechanism of Action

This compound is a synthetic analog of the natural product FR901464.[1] It functions as a highly potent antagonist of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing.[1] Specifically, this compound targets the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2] By binding to the SF3B1 subunit, this compound disrupts the normal splicing process, leading to an accumulation of unspliced pre-mRNA.[2][3]

One of the key downstream effects of this splicing modulation is the altered alternative splicing of the Myeloid Cell Leukemia-1 (MCL-1) pre-mRNA.[4][5] This results in a shift from the anti-apoptotic Mcl-1L isoform to the pro-apoptotic Mcl-1S isoform.[4][5] The subsequent increase in the Mcl-1S/Mcl-1L ratio disrupts the balance of pro- and anti-apoptotic proteins, ultimately triggering the intrinsic pathway of apoptosis.[4][6]

Data Presentation: Antiproliferative Activity of this compound

The antiproliferative activity of this compound has been demonstrated across a range of cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range. The following table summarizes the reported IC50 values.

Cell LineCancer TypeIC50 (nM)Assay DurationReference
A549Non-Small Cell Lung Cancer~296 hours[7]
H1299Non-Small Cell Lung CancerNot SpecifiedNot Specified[4]
Various ALL cell linesAcute Lymphoblastic Leukemia0.07 - 0.1672 hours[3]
Various AML cell linesAcute Myeloid Leukemia0.07 - 0.1672 hours[3]
MCF-7Breast CancerPicomolar rangeNot Specified[4]

Experimental Protocols

Cell Culture

Maintaining healthy and consistent cell cultures is paramount for reliable experimental outcomes. The following are general guidelines for culturing cell lines commonly used in this compound research.

a. A549 Human Lung Carcinoma Cells

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, rinse with PBS, detach with Trypsin-EDTA, and re-seed at a 1:4 to 1:8 split ratio.

b. NCI-H1299 Human Non-Small Cell Lung Cancer Cells

  • Media: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9][10][11]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10][11]

  • Subculture: When cells reach 80-90% confluency, rinse with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate split ratio.[10]

c. Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML) Cell Lines

  • Media: For many ALL and AML cell lines (e.g., Jurkat, MOLT-4, NB4, U937), RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin is suitable. Some AML cell lines, like KG-1, may benefit from Iscove's Modified Dulbecco's Medium (IMDM) with 20% FBS. For primary ALL cells, serum-free media such as StemSpan™ supplemented with cytokines like Flt3-L, IL-3, and SCF can be used.[1][2]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: These are suspension cells. Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in fresh medium at a density of approximately 0.5 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution (e.g., in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well for adherent cells and 20,000-50,000 cells/well for suspension cells) in 100 µL of complete medium. Incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with DMSO).

    • Incubation: Incubate the plates for the desired treatment duration (e.g., 72 or 96 hours) at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.

    • Absorbance Reading: Gently shake the plates to ensure complete dissolution of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for MCL-1 Splicing Analysis

This protocol is for analyzing the relative expression of Mcl-1L and Mcl-1S isoforms.

  • Materials:

    • 6-well plates

    • This compound

    • RNA extraction kit (e.g., TRIzol)

    • Reverse transcriptase kit

    • PCR master mix

    • Primers for Mcl-1L and Mcl-1S

    • Agarose (B213101) gel electrophoresis equipment

  • Primer Sequences (Human MCL-1):

    • Forward Primer (common for both isoforms): 5'-CCAAGAAAGCTGCATCGAACCAT-3'[5]

    • Reverse Primer (specific for Mcl-1L): Spanning the exon 2-3 junction. A representative sequence is 5'-TCACAA TCGCCCCAGTTT-3'.[9]

    • Reverse Primer (specific for Mcl-1S): Spanning the exon 1-3 junction. A representative sequence is 5'-CAGCACATTCCTGATGCCACCT-3'.[5]

    • Note: It is highly recommended to design and validate primers for specificity and efficiency.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate time.

    • RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

    • PCR Amplification: Perform PCR using the specific primers for Mcl-1L and Mcl-1S. A typical PCR program would be: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

    • Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel. The different sizes of the amplicons for Mcl-1L and Mcl-1S will allow for their differentiation.

    • Data Analysis: Quantify the band intensities to determine the relative expression levels of the two isoforms. For more precise quantification, quantitative real-time PCR (qRT-PCR) is recommended.

Visualizations

Meayamycin_B_Signaling_Pathway cluster_spliceosome Spliceosome (U2 snRNP) SF3b Complex SF3b Complex SF3B1 SF3B1 SF3b Complex->SF3B1 contains Other SF3b Subunits Other SF3b Subunits SF3b Complex->Other SF3b Subunits contains MCL1_premRNA MCL-1 pre-mRNA SF3b Complex->MCL1_premRNA splicing of MeayamycinB This compound MeayamycinB->SF3B1 inhibits MCL1L MCL-1L (anti-apoptotic) MCL1_premRNA->MCL1L alternative splicing MCL1S MCL-1S (pro-apoptotic) MCL1_premRNA->MCL1S alternative splicing Apoptosis Apoptosis MCL1L->Apoptosis inhibits MCL1S->Apoptosis promotes

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start with healthy cell culture seed Seed cells in appropriate plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for desired duration treat->incubate viability Cell Viability Assay (MTT) incubate->viability splicing MCL-1 Splicing Analysis (RT-PCR) incubate->splicing ic50 Determine IC50 value viability->ic50 ratio Analyze Mcl-1S/Mcl-1L ratio splicing->ratio

Caption: Experimental workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (+)-Meayamycin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of (+)-Meayamycin B. The information is compiled from published synthetic routes to assist in overcoming common challenges and improving overall yield.

Troubleshooting Guide

This section addresses specific issues that may arise during key transformations in the synthesis of this compound.

Problem ID Issue Potential Cause(s) Suggested Solution(s) Relevant Step(s)
TM-01 Low yield in Grignard addition of 2-methylallylmagnesium chloride to the D-ribose-derived aldehyde.Over-addition of the Grignard reagent.- Lower the reaction temperature from -78°C to -98°C.- Change the solvent from THF to 2-MeTHF.[1]Synthesis of the right-hand tetrahydropyran (B127337) subunit.
TM-02 Poor diastereoselectivity in the reduction of the lactol intermediate.Suboptimal reaction conditions.- Increase the equivalents of triethylsilane (to 10 equiv) and trifluoroethanol (to 8 equiv).- Add BF3-OEt2 (4 equiv) after a short pre-incubation of the substrate with the silane (B1218182) and alcohol at -78°C.[1]Synthesis of the central subunit.
TM-03 Z to E isomerization of the double bond in the left-hand subunit during coupling reactions.Instability of the Z-isomer under certain coupling conditions.- Employ a more robust synthetic route that introduces the side chain at a later stage, avoiding harsh coupling conditions on the sensitive olefin.[1]Coupling of the left-hand subunit.
TM-04 Low yield in the final cross-metathesis step to form Meayamycin B.Catalyst deactivation or inefficient turnover.- Use Grela's catalyst (0.2-0.3 equiv).- Add a quinone co-catalyst like p-benzoquinone (0.3-0.4 equiv).- Perform the reaction in 1,2-dichloroethane (B1671644) at 40-45°C.[1][2]Final assembly of Meayamycin B.
TM-05 Formation of double addition product in the reaction of allylmagnesium chloride with the lactone intermediate.High reactivity and excess of the Grignard reagent.- Reduce the equivalents of allylmagnesium chloride used (from 1.9 to 1.3-1.6 equiv) to minimize over-addition.[1]Synthesis of the central subunit.
TM-06 Incomplete conversion in the two-step conversion of the lactone to the diol intermediate.The initial reaction conditions may not be optimal for minimizing side products.- A reduction in the amount of allylmagnesium chloride can help, though it may lead to some recovered starting material.[1]Synthesis of the central subunit.
TM-07 Z-E isomerization during α,β-unsaturated amide formation.The specific conditions of the amide bond formation can promote isomerization.This is a noted side reaction; careful monitoring and purification are required. Further optimization of coupling reagents and conditions may be necessary.[3][4]Synthesis of the left-hand fragment.

Frequently Asked Questions (FAQs)

Q1: What are the reported overall yields for the total synthesis of this compound?

A1: Different synthetic routes have been reported with varying overall yields. A synthesis by Bressin et al. reported an overall yield of 0.82% from L-threonine derivative and 0.24% from commercially available starting materials for the right-hand fragment.[5] Another synthesis by Gartshore et al. describes a longest linear sequence of 12 steps with a 22-step overall synthesis, though a final overall yield is not explicitly stated, key late-stage reactions have yields as high as 54%.[1][2]

Q2: What are the key starting materials for the synthesis of this compound?

A2: The syntheses typically employ chiral pool starting materials. Commonly used starting materials include D-ribose for the right-hand subunit, Boc-L-threonine or a derivative for the central subunit, and (S)-(-)-ethyl lactate (B86563) for the left-hand subunit.[1][5]

Q3: What are the most challenging steps in the synthesis of this compound?

A3: Based on published literature, several steps can be challenging:

  • The construction of the highly substituted right-hand tetrahydropyran, which contains three stereocenters and an essential epoxide.[1]

  • Controlling stereoselectivity in various reactions, such as aldol (B89426) reactions and reductions.[1][3]

  • Preventing undesired isomerization of double bonds, particularly the Z to E isomerization of the left-hand subunit's olefin.[1][3]

  • The final cross-metathesis coupling to assemble the full molecule, which requires careful optimization of catalysts and conditions to achieve good yields.[1][2]

Q4: Are there any more concise or "greener" synthetic routes available?

A4: Yes, research has focused on developing more efficient syntheses. For instance, a route was developed that is described as more concise, cost-effective, and greener, featuring a novel asymmetric reduction of a prochiral enone.[3][5] This synthesis consists of 11 steps in the longest linear sequence and 24 total steps.[3][4][5]

Q5: How can the stability of Meayamycin B be handled during and after synthesis?

A5: Meayamycin B is an analog of FR901464, which is known to be unstable. The replacement of a tertiary alcohol in FR901464 with a methyl group in Meayamycin B significantly increases stability and potency.[1] Meayamycin has a reported half-life of 37 hours in RPMI culture medium containing 10% FBS, which is a significant improvement over FR901464.[6]

Experimental Protocols

Protocol 1: Optimized Grignard Addition for the Right-Hand Subunit

This protocol is adapted from the synthesis by Gartshore et al.[1]

  • Preparation: To a solution of the D-ribose-derived aldehyde in 2-methyltetrahydrofuran (B130290) (2-MeTHF), cool the mixture to -98°C.

  • Addition: Slowly add a solution of 2-methylallylmagnesium chloride to the cooled aldehyde solution.

  • Reaction: Stir the reaction mixture at -98°C and monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired alcohol.

Protocol 2: Diastereoselective Reduction of the Lactol Intermediate

This protocol is based on the work of Gartshore et al.[1]

  • Preparation: Dissolve the lactol intermediate in a suitable solvent (e.g., dichloromethane). Add triethylsilane (10 equiv) and trifluoroethanol (8 equiv).

  • Cooling: Cool the reaction mixture to -78°C.

  • Pre-incubation: Stir the mixture at -78°C for 10 minutes.

  • Addition of Lewis Acid: Add boron trifluoride diethyl etherate (BF3-OEt2, 4 equiv) dropwise to the reaction mixture.

  • Reaction: Continue stirring at -78°C and monitor the reaction by TLC.

  • Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the resulting product by column chromatography.

Protocol 3: Final Cross-Metathesis

This protocol is derived from the synthesis by Gartshore et al.[1][2]

  • Reactant Preparation: In a reaction vessel, dissolve the left-hand subunit and the right-hand subunit in 1,2-dichloroethane.

  • Additive: Add p-benzoquinone (0.3-0.4 equivalents).

  • Catalyst Addition: Add Grela's catalyst (0.2-0.3 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 40-45°C and stir for 12 hours under an inert atmosphere.

  • Monitoring: Monitor the formation of this compound by TLC or LC-MS.

  • Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to obtain pure this compound.

Visualizations

Total_Synthesis_Workflow Start Chiral Pool Starting Materials (D-Ribose, L-Threonine deriv., (S)-Ethyl Lactate) RHS Synthesis of Right-Hand Subunit (Tetrahydropyran) Start->RHS CS Synthesis of Central Subunit Start->CS LHS Synthesis of Left-Hand Subunit Start->LHS Coupling1 Coupling of Subunits RHS->Coupling1 CS->Coupling1 Final_Coupling Final Cross-Metathesis LHS->Final_Coupling Coupling1->Final_Coupling MeayamycinB This compound Final_Coupling->MeayamycinB

Caption: General workflow for the total synthesis of this compound.

Troubleshooting_Logic Start Low Yield in a Specific Reaction? Grignard Grignard Addition? Start->Grignard yes Reduction Diastereoselective Reduction? Start->Reduction no Sol_Grignard Lower Temperature (-98°C) Change Solvent (2-MeTHF) Grignard->Sol_Grignard Metathesis Cross-Metathesis? Reduction->Metathesis no Sol_Reduction Increase Equivalents of Silane and Alcohol Reduction->Sol_Reduction yes Isomerization Z/E Isomerization? Metathesis->Isomerization no Sol_Metathesis Use Grela Catalyst Add p-Benzoquinone Metathesis->Sol_Metathesis yes Sol_Isomerization Late-Stage Introduction of Side Chain Isomerization->Sol_Isomerization yes

Caption: Troubleshooting decision tree for common low-yield steps.

Right_Hand_Subunit_Pathway D_Ribose D-Ribose Aldehyde Aldehyde Intermediate D_Ribose->Aldehyde 3 steps Grignard_Add Grignard Addition (2-methylallylmagnesium chloride) Aldehyde->Grignard_Add Diastereomeric_Mix Diastereomeric Mixture of Alcohols Grignard_Add->Diastereomeric_Mix DMP_Ox Dess-Martin Periodinane Oxidation Diastereomeric_Mix->DMP_Ox Ketone Ketone Intermediate DMP_Ox->Ketone Cyclization Acid-catalyzed Cyclization/Conjugate Addition Ketone->Cyclization Tetrahydropyran Tetrahydropyran Core Cyclization->Tetrahydropyran Epoxidation Diastereoselective Epoxidation Tetrahydropyran->Epoxidation RHS_Final Right-Hand Subunit Epoxidation->RHS_Final

Caption: Key transformations in the synthesis of the right-hand subunit.

References

Enhancing the stability and solubility of (+)-Meayamycin B in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability and solubility of (+)-Meayamycin B for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, synthetic analog of the natural product FR901464. Its primary mechanism of action is the inhibition of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. By binding to the SF3b complex within the spliceosome, this compound disrupts the splicing process, which can lead to apoptosis in cancer cells. This makes it a compound of significant interest in cancer research.

Q2: What are the main challenges when working with this compound in vitro?

The primary challenges are its limited aqueous solubility and potential for degradation under certain experimental conditions. Like many complex natural product analogs, it can be prone to precipitation in aqueous buffers and cell culture media, and its stability can be affected by factors such as pH and incubation time.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. For example, a 10 mM stock solution in DMSO can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A DMSO solution of the closely related meayamycin (B1256378) has been shown to be stable for at least 4 weeks at 24°C with no evidence of decomposition[1].

Q4: What is the known stability of meayamycin analogs in aqueous solutions?

The stability of meayamycin, a close analog of this compound, has been studied in various conditions. It is significantly more stable than its parent compound, FR901464. The stability is pH-dependent, with greater stability observed at slightly acidic to neutral pH. In cell culture medium (RPMI with 10% FBS), meayamycin has a half-life of approximately 37 hours at 37°C[1].

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the culture medium after adding the compound.

  • Inconsistent or lower-than-expected biological activity in assays.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Final concentration exceeds solubility limit. Lower the final working concentration. Determine the empirical solubility limit in your specific medium.
Improper dilution technique. Pre-warm the cell culture medium to 37°C before adding the compound. Add the DMSO stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. Avoid adding a small volume of cold stock solution to a large volume of warm medium without agitation.
High percentage of organic solvent. Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% (v/v), to avoid solvent-induced precipitation and cytotoxicity.
Interaction with media components. The presence of salts and proteins in the media can affect solubility. Consider using a serum-free medium for initial solubility tests if compatible with your cell line. If precipitation persists, filtration of the final working solution through a 0.22 µm syringe filter before adding to cells may be an option, but this could reduce the effective concentration.
Issue 2: Inconsistent Results or Loss of Activity Over Time

Symptoms:

  • High variability between replicate wells or experiments.

  • Decreased potency of the compound in longer-term assays (e.g., > 48 hours).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degradation of the compound. While more stable than its precursors, degradation can still occur. For long-term experiments, consider replenishing the compound by performing partial or full media changes with freshly prepared this compound solution.
Adsorption to plasticware. Hydrophobic compounds can adsorb to the surfaces of plastic plates and tubes. Using low-adsorption plasticware or including a low concentration of a non-ionic surfactant like Tween-20 (if compatible with the assay) may mitigate this.
Inaccurate stock solution concentration. Evaporation of solvent from the stock solution can lead to an inaccurate concentration. Ensure stock solution vials are tightly sealed. Prepare fresh stock solutions periodically.
Freeze-thaw cycles. Repeatedly freezing and thawing the stock solution can lead to degradation or precipitation. Aliquot the stock solution into single-use volumes.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₁H₄₈N₂O₈
Molecular Weight 576.7 g/mol

Table 2: Stability of Meayamycin (analog of this compound) in Aqueous Buffers and Cell Culture Medium at 37°C

ConditionHalf-life (t₁/₂)
Phosphate (B84403) Buffer (pH 5.0)Similar to pH 7.0
Phosphate Buffer (pH 6.0)Longer than at pH 7.0 and 7.4
Phosphate Buffer (pH 7.0)Longer than at pH 7.4
Phosphate Buffer (pH 7.4)~80 hours[2]
RPMI + 10% FBS~37 hours[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
  • Prepare Stock Solution: Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.

  • Prepare Intermediate Dilutions (if necessary): For preparing a wide range of final concentrations, it may be convenient to first prepare an intermediate dilution of the stock solution in DMSO.

  • Prepare Final Working Solution: a. Pre-warm the required volume of cell culture medium to 37°C. b. Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%. c. While gently swirling the pre-warmed medium, add the calculated volume of the stock solution dropwise. d. Mix the final solution gently by inverting the tube or pipetting up and down. Do not vortex, as this can cause shearing of media components.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to Cells: Add the freshly prepared working solution to the cells immediately.

Protocol 2: In Vitro Stability Assessment of this compound by HPLC

This protocol is adapted from the stability assessment of meayamycin[1][2].

  • Preparation of Incubation Solutions:

    • Buffers: Prepare phosphate buffers at the desired pH values (e.g., 5.0, 6.0, 7.0, 7.4).

    • Cell Culture Medium: Use the complete cell culture medium relevant to your experiments (e.g., RPMI 1640 with 10% FBS).

  • Incubation Setup: a. In separate tubes, add the appropriate buffer or medium. b. Add an internal standard to each tube. Benzoic acid can be used for buffer solutions, and rhodamine for cell culture media. c. Warm the solutions to 37°C. d. Add this compound from a concentrated DMSO stock to a final concentration of 10 µM. e. Vortex briefly (e.g., 15 seconds) to mix and place the tubes in a 37°C incubator.

  • Time-Point Sampling: a. At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each tube. b. Immediately quench the reaction to prevent further degradation, for example, by adding a threefold excess of cold acetonitrile (B52724) or methanol. This will also precipitate proteins from the cell culture medium samples. c. Centrifuge the quenched samples (e.g., at 14,000 rpm for 10 minutes) to pellet any precipitate.

  • HPLC Analysis: a. Analyze the supernatant by reverse-phase HPLC with UV detection. b. The quantity of this compound is determined by comparing its peak area to that of the internal standard.

  • Data Analysis: a. For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard. b. Normalize the data by dividing the ratio at each time point by the ratio at time 0. c. Plot the natural logarithm of the normalized concentration versus time. The slope of the resulting line will be the negative of the degradation rate constant (k). d. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay stock 1. Prepare 10 mM Stock in Anhydrous DMSO aliquot 2. Aliquot & Store at -80°C stock->aliquot warm_media 3. Pre-warm Media to 37°C aliquot->warm_media dilute 4. Dilute Stock into Media (Final DMSO < 0.5%) warm_media->dilute add_to_cells 5. Add Working Solution to Cells dilute->add_to_cells incubate 6. Incubate for Desired Time add_to_cells->incubate analyze 7. Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_precipitation start Precipitation Observed in Media? cause1 Concentration too high? start->cause1 Yes solution1 Lower final concentration cause1->solution1 Yes cause2 Improper dilution? cause1->cause2 No end_node Clear Solution solution1->end_node solution2 Pre-warm media & add stock slowly with mixing cause2->solution2 Yes cause3 High DMSO %? cause2->cause3 No solution2->end_node solution3 Keep DMSO < 0.5% cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting logic for this compound precipitation in media.

stability_pathway compound This compound (Stable Form) degradation Potential Degradation (e.g., Hydrolysis) compound->degradation Exposed to condition1 Aqueous Environment (e.g., Buffer, Media) condition1->degradation products Inactive Degradation Products degradation->products factor1 pH factor1->degradation factor2 Temperature factor2->degradation factor3 Time factor3->degradation

Caption: Factors influencing the in vitro stability of this compound.

References

Technical Support Center: Optimizing (+)-Meayamycin B Dosage for Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (+)-Meayamycin B in cancer cell line experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent spliceosome inhibitor.[1][2] It specifically binds to the SF3b complex, a core component of the spliceosome, and inhibits pre-mRNA splicing.[2][3][4] This disruption of mRNA processing leads to the induction of apoptosis (programmed cell death) in cancer cells.[5] One of its specific effects is shifting the alternative splicing of the Mcl-1 gene to favor the production of the pro-apoptotic isoform Mcl-1S.[5][6]

Q2: Which cancer cell lines are sensitive to this compound?

A2: this compound has demonstrated high potency, with activity in the picomolar range, against a variety of cancer cell lines.[3][4] These include, but are not limited to:

  • Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB231 (estrogen receptor-negative).[1][3]

  • Lung Cancer: A549 and H1299.[1][3]

  • Colon Carcinoma: HCT-116 (wild type and p53 deficient).[3]

  • Prostate Carcinoma: PC-3.[3]

  • Cervical Cancer: HeLa.[3]

  • Leukemia: Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML) cell lines.[6]

Notably, it has also shown efficacy against multidrug-resistant cell lines.[3][4]

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: Due to its high potency, it is recommended to start with a wide range of concentrations, from the low picomolar (pM) to the nanomolar (nM) range.[7] Based on published data, the 50% growth inhibitory (GI50) concentrations for many cell lines fall within the picomolar range.[3] A dose-response curve is essential to determine the optimal concentration for your specific cell line and experimental conditions.[7]

Q4: How stable is this compound in cell culture medium?

A4: this compound is relatively stable in cell culture medium.[3] Its half-life in RPMI containing 10% FBS is approximately 37 hours, which is significantly more stable than its parent compound, FR901464.[3] This stability ensures that the compound remains active over the course of typical cell culture experiments (24-72 hours).[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity results Inconsistent cell seeding density.Use a cell counter to ensure a consistent number of cells is seeded in each well.[7]
Edge effects in multi-well plates.To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media.[7]
Compound precipitation.Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent or use a lower concentration of this compound.[7]
No clear dose-response curve The compound is not cytotoxic at the tested concentrations.While unlikely with this compound's known potency, consider testing higher concentrations if solubility permits.[7]
Assay interference.Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., MTT, MTS).[7] It is advisable to use an orthogonal assay (e.g., LDH release assay) to confirm your results.[7]
Cells are not in the exponential growth phase.Ensure that cells are seeded at a density that allows for exponential growth throughout the experiment. Cells should be between 70-80% confluent at the time of analysis.[8]
High background signal in control wells Solvent toxicity.Many small molecules are dissolved in solvents like DMSO, which can be toxic at higher concentrations.[7] Always include a vehicle control (media with the same final concentration of the solvent) and aim for a final DMSO concentration of 0.1% or less.[7]
High cell density.An excessive number of cells can lead to a high background signal. Optimize the cell seeding density for your specific assay.[9]
Contamination.Microbial contamination can affect cell health and assay results. Regularly check for and test for contamination, especially mycoplasma.[8][10]

Data on this compound Potency

The following table summarizes the 50% growth inhibitory (GI50) values of this compound against various human cancer cell lines.

Cell LineCancer TypeGI50 (pM)
MCF-7 Breast Cancer (ER+)~20
MDA-MB231 Breast Cancer (ER-)~71
HCT-116 (p53 wt) Colon CarcinomaData not specified
HCT-116 (p53-/-) Colon CarcinomaData not specified
A549 Lung Carcinoma~258
H1299 Lung Carcinoma~841
PC-3 Prostate CarcinomaData not specified
HeLa Cervical CancerData not specified
CCRF-CEM Acute Lymphoblastic LeukemiaIC50: 0.07 - 0.16 nM
OCI-AML3 Acute Myeloid LeukemiaIC50: 0.07 - 0.16 nM
KG1a Acute Myeloid LeukemiaIC50: 0.07 - 0.16 nM
(Data compiled from multiple sources.[1][3][6] Note that IC50 and GI50 values can vary based on experimental conditions.)

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTS-based)

This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTS assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well clear-bottom cell culture plates

  • MTS reagent

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.[8]

    • Dilute the cell suspension to the desired concentration in pre-warmed complete culture medium.

    • Seed the cells into a 96-well plate at a pre-determined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48, 72 hours).

  • MTS Assay:

    • Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the GI50 or IC50 value from the curve.

Visualizations

experimental_workflow Experimental Workflow for Determining this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Phase) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (this compound Dilutions) treatment 4. Compound Treatment (Incubate 48-72h) compound_prep->treatment cell_seeding->treatment mts_assay 5. MTS Assay (Add reagent, incubate 1-4h) treatment->mts_assay read_plate 6. Read Absorbance mts_assay->read_plate data_analysis 7. Data Analysis (% Viability vs. Concentration) read_plate->data_analysis ic50_calc 8. GI50/IC50 Calculation data_analysis->ic50_calc

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Simplified Signaling Pathway of this compound MeayamycinB This compound SF3b SF3b Complex (Spliceosome) MeayamycinB->SF3b Inhibits pre_mRNA pre-mRNA Splicing SF3b->pre_mRNA Mediates Mcl1 Mcl-1 Gene Splicing pre_mRNA->Mcl1 Mcl1L Mcl-1L (Anti-apoptotic) Mcl1->Mcl1L Shifted away from Mcl1S Mcl-1S (Pro-apoptotic) Mcl1->Mcl1S Shifted towards Apoptosis Apoptosis Mcl1S->Apoptosis Promotes

Caption: this compound's impact on Mcl-1 splicing and apoptosis.

References

Technical Support Center: Minimizing Off-Target Effects of (+)-Meayamycin B in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (+)-Meayamycin B. The information herein is designed to help minimize off-target effects and troubleshoot common issues encountered during cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent synthetic analog of the natural product FR901464. Its primary mechanism of action is the inhibition of the spliceosome, a key cellular machinery responsible for pre-mRNA splicing. Specifically, it targets the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] By binding to the SF3B1 subunit, this compound modulates the splicing of pre-mRNA into mature mRNA.[3][4] One of the well-characterized downstream effects is the altered splicing of the Mcl-1 gene, which leads to an increase in the pro-apoptotic Mcl-1S isoform and a decrease in the anti-apoptotic Mcl-1L isoform, ultimately promoting cell death in cancer cells.[3][5]

Q2: What are the known off-targets of this compound?

A2: Currently, there is limited publicly available information detailing specific off-target proteins of this compound. However, like many small molecule inhibitors, it has the potential to interact with other cellular components, especially at higher concentrations. General strategies for identifying potential off-targets include chemical proteomics and kinome-wide screening, although the latter is more relevant for kinase inhibitors.[6][7]

Q3: How can I minimize the potential for off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that still engages its intended target, the SF3b complex.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Additionally, using a structurally unrelated compound that also targets the spliceosome can help confirm that the observed phenotype is due to on-target inhibition.[6] Genetic approaches, such as CRISPR-Cas9 mediated knockout of SF3B1, can provide definitive evidence for on-target versus off-target effects.[6]

Q4: I am observing a cellular phenotype that doesn't align with the known function of splicing inhibition. How can I determine if this is an off-target effect?

A4: This observation strongly suggests potential off-target activity. A "rescue" experiment is a gold-standard method to investigate this.[6] Overexpressing a drug-resistant mutant of the intended target (SF3B1) should reverse the observed phenotype if the effect is on-target. If the phenotype persists despite the presence of a resistant target, it is likely due to the inhibition of one or more off-target molecules.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in cell viability assay results. 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Instability of this compound in culture medium.1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. While Meayamycin B is more stable than its parent compound, prolonged incubation in media could lead to degradation.[8]
Discrepancy between expected and observed potency (IC50/GI50). 1. High intracellular ATP concentration (less relevant for a non-kinase inhibitor).2. Efflux of the compound by cellular pumps (e.g., P-glycoprotein).3. Low expression or activity of the target (SF3b complex) in the cell line.1. While less of a concern than for ATP-competitive kinase inhibitors, ensure consistent media formulation.2. Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if potency increases.[6] this compound has shown potent activity against multidrug-resistant cells, suggesting it may be less susceptible to efflux.[9][10]3. Verify the expression of SF3B1 in your cell model using Western blotting or qPCR.
No significant effect on Mcl-1 splicing at expected active concentrations. 1. The specific cell line may not rely on Mcl-1 for survival.2. The timing of the assay is not optimal to observe splicing changes.3. The RT-PCR primers are not designed to distinguish between Mcl-1L and Mcl-1S isoforms.1. Investigate the dependency of your cell line on Mcl-1. Not all cells are sensitive to Mcl-1 modulation.2. Perform a time-course experiment to determine the optimal incubation time for observing changes in Mcl-1 splicing.3. Design and validate RT-PCR primers that specifically amplify the different splice variants of Mcl-1.

Quantitative Data

Table 1: Antiproliferative Activity of this compound in various Human Cancer Cell Lines

Cell LineCancer TypeGI50 (pM)
MCF-7Breast CancerLow picomolar
MDA-MB231Breast CancerLow picomolar
HCT-116Colon CancerPicomolar
PC-3Prostate CancerPicomolar
A549Lung CancerPicomolar

Data synthesized from published literature.[10][11] GI50 (50% growth inhibition) values are reported as "picomolar" as exact values can vary between studies and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the dose-dependent effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Protocol 2: Analysis of Mcl-1 Splicing by RT-PCR

This protocol is to assess the effect of this compound on the alternative splicing of Mcl-1.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of Mcl-1, allowing for the amplification of both Mcl-1L and Mcl-1S isoforms.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The two isoforms will appear as distinct bands of different sizes.

  • Analysis: Quantify the band intensities to determine the relative abundance of Mcl-1L and Mcl-1S transcripts.

Visualizations

cluster_0 On-Target Pathway Meayamycin_B This compound SF3b SF3b Complex (Spliceosome) Meayamycin_B->SF3b Inhibits splicing Altered Splicing SF3b->splicing Mediates pre_mRNA Mcl-1 pre-mRNA pre_mRNA->splicing Mcl_1L Mcl-1L mRNA (Anti-apoptotic) splicing->Mcl_1L Decreases Mcl_1S Mcl-1S mRNA (Pro-apoptotic) splicing->Mcl_1S Increases Apoptosis Apoptosis Mcl_1L->Apoptosis Inhibits Mcl_1S->Apoptosis Promotes

Caption: On-target signaling pathway of this compound.

cluster_1 Troubleshooting Experimental Workflow start Start: Observe unexpected phenotype is_on_target Is the effect on-target? start->is_on_target rescue_exp Perform Rescue Experiment: Overexpress drug-resistant SF3B1 mutant is_on_target->rescue_exp Yes phenotype_reversed Is the phenotype reversed? rescue_exp->phenotype_reversed on_target_effect Conclusion: Phenotype is likely on-target phenotype_reversed->on_target_effect Yes off_target_effect Conclusion: Phenotype is likely off-target phenotype_reversed->off_target_effect No end End on_target_effect->end optimize_conc Optimize Experiment: Use lower concentration of Meayamycin B off_target_effect->optimize_conc optimize_conc->end

Caption: Workflow for investigating potential off-target effects.

References

Troubleshooting Z-E isomerization during (+)-Meayamycin B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Meayamycin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the critical challenge of Z-E isomerization.

Troubleshooting Guides

Issue: Poor Z:E selectivity or unexpected isomerization during the formation of the α,β-unsaturated amide moiety.

During the synthesis of Meayamycin B, a notable challenge is the potential for Z-E isomerization during the formation of the α,β-unsaturated amide. This can lead to a mixture of diastereomers, complicating purification and reducing the overall yield of the desired Z-isomer.

Question: My reaction is producing a mixture of Z and E isomers during the α,β-unsaturated amide formation. What are the potential causes and how can I improve the Z-selectivity?

Answer:

The formation of the α,β-unsaturated amide is a critical step, and achieving high Z-selectivity is essential. Isomerization can be influenced by several factors throughout the reaction and workup process.

Potential Causes of Z-E Isomerization:

  • Reaction Conditions: The choice of coupling reagents, base, solvent, and temperature can significantly impact the stereochemical outcome.

  • Extended Reaction Times: Prolonged exposure to the reaction conditions can facilitate equilibration to the thermodynamically more stable E-isomer.

  • Workup and Purification: Acidic or basic conditions during aqueous workup or chromatography on silica (B1680970) gel can induce isomerization.

  • Photochemical Isomerization: Exposure of the α,β-unsaturated system to light, particularly UV radiation, can promote Z-E isomerization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Z-E isomerization.

Recommended Actions and Experimental Protocols:

  • Re-evaluate Coupling Conditions:

    • Methodology: The choice of amide coupling reagents is critical. Standard reagents like HATU or HOBt/EDC are often employed. Consider screening a variety of modern coupling agents known to minimize side reactions and preserve stereochemistry.

    • Experimental Protocol (General Amide Coupling):

      • Dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

      • Add the coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).

      • Stir the mixture at room temperature for 15-30 minutes to activate the acid.

      • Add the amine (1.0 equiv) and continue stirring at room temperature.

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, quench the reaction with a neutral buffer (e.g., saturated NH₄Cl solution).

      • Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo.

  • Optimize Reaction Time and Temperature:

    • Methodology: Monitor the reaction at regular intervals (e.g., every 30 minutes) to determine the point of maximum conversion of the starting material with minimal isomerization. Running the reaction at lower temperatures (e.g., 0 °C) may slow down the rate of isomerization relative to the rate of amide bond formation.

  • Modify Workup and Purification Procedures:

    • Methodology: Avoid strongly acidic or basic conditions during the aqueous workup. Use a saturated solution of NH₄Cl or a phosphate (B84403) buffer (pH 7) for quenching. For chromatographic purification, consider using neutral alumina (B75360) or a deactivated silica gel to minimize on-column isomerization.

    • Experimental Protocol (Neutral Alumina Chromatography):

      • Prepare a slurry of neutral alumina in the desired eluent system.

      • Pack the column and equilibrate with the eluent.

      • Load the crude product onto the column.

      • Elute with a non-polar to polar solvent gradient, monitoring fractions by TLC.

  • Control Light Exposure:

    • Methodology: Protect the reaction vessel from light by wrapping it in aluminum foil, especially if the reaction is run for an extended period. This is a simple but often overlooked precaution.

Frequently Asked Questions (FAQs)

Question: I am using a Horner-Wadsworth-Emmons (HWE) reaction to form a different double bond in the synthesis and observing poor Z:E selectivity. How can I favor the Z-isomer?

Answer:

The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate (B1237965) ylide and the reaction conditions. For the synthesis of a key fragment of Meayamycin, a modified Z-selective HWE olefination is employed.

Key Factors for Z-Selectivity in HWE Reactions:

FactorCondition Favoring Z-IsomerRationale
Phosphonate Reagent Still-Gennari or Ando-type phosphonates (with electron-withdrawing groups, e.g., trifluoroethyl esters)These modifications destabilize the oxaphosphetane intermediate, leading to a more kinetically controlled, Z-selective outcome.
Base Strong, non-coordinating bases (e.g., KHMDS, NaHMDS)These bases rapidly deprotonate the phosphonate without strongly coordinating to the cation, which can influence the transition state geometry.
Solvent Aprotic, polar solvents (e.g., THF)Solvents like THF are suitable for stabilizing the charged intermediates without interfering with the desired reaction pathway.
Temperature Low temperatures (e.g., -78 °C)Lower temperatures favor kinetic control, which is essential for achieving high Z-selectivity.

Modified Horner-Wadsworth-Emmons Z-Selective Olefination Protocol (Adapted from literature):

  • To a solution of the phosphonate reagent (e.g., a Still-Gennari type phosphonate, 1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 equiv) dropwise.

  • Stir the resulting ylide solution at -78 °C for 30-60 minutes.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

Question: Can a Wittig reaction be used for olefination steps, and how can I control the stereoselectivity?

Answer:

Yes, the Wittig reaction is a powerful tool for alkene synthesis and is frequently used in the synthesis of macrolides. The stereoselectivity of the Wittig reaction is primarily determined by the nature of the phosphonium (B103445) ylide.

Control of Stereoselectivity in the Wittig Reaction:

WittigSelectivity ylide Phosphonium Ylide Type unstabilized Unstabilized Ylide (e.g., R = alkyl) ylide->unstabilized Kinetic Control stabilized Stabilized Ylide (e.g., R = CO₂R, CN) ylide->stabilized Reversible Oxaphosphetane conditions Salt-Free Conditions unstabilized->conditions thermo Thermodynamic Control stabilized->thermo z_alkene Z-Alkene (Major Product) e_alkene E-Alkene (Major Product) conditions->z_alkene thermo->e_alkene

Caption: Factors influencing Wittig reaction stereoselectivity.

  • Unstabilized Ylides (e.g., from alkyltriphenylphosphonium salts): These ylides are highly reactive and typically lead to the formation of the Z-alkene under kinetic control, especially in salt-free conditions. The reaction proceeds through an early, puckered transition state that minimizes steric interactions, favoring the cis-oxaphosphetane intermediate which collapses to the Z-alkene.

  • Stabilized Ylides (e.g., from phosphonium salts with adjacent electron-withdrawing groups): These ylides are less reactive, and the initial formation of the oxaphosphetane is often reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the E-alkene.

Question: Are there any other key reactions in the synthesis of Meayamycin B where stereocontrol is crucial?

Answer:

Yes, beyond olefination reactions, the total synthesis of Meayamycin B involves several other stereochemically important transformations. These include:

  • Asymmetric Reduction of a Prochiral Enone: A key step in a more recent, efficient synthesis of Meayamycin B is the asymmetric reduction of a prochiral enone to establish a critical allylic alcohol stereocenter with high enantioselectivity.

  • Mukaiyama Aldol Reaction: This reaction is used to form a carbon-carbon bond while controlling the relative stereochemistry of the newly formed stereocenters.

  • Stereoselective Corey-Chaykovsky Epoxidation: This reaction is employed for the diastereoselective introduction of an epoxide, a crucial functional group for the biological activity of Meayamycin B.

Successful execution of these steps requires careful selection of reagents, catalysts, and reaction conditions to achieve the desired stereochemical outcome.

Technical Support Center: Overcoming Resistance to (+)-Meayamycin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Meayamycin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent synthetic macrolide that functions as a pre-mRNA splicing inhibitor. It is an analog of FR901464 and is known to be more stable and potent.[1][2] It specifically targets the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[3][4] By binding to SF3b, this compound stalls the spliceosome assembly at an early stage, preventing the transition from the H complex to the A complex.[5] This disruption of pre-mRNA splicing leads to an accumulation of unspliced mRNA precursors, ultimately inducing apoptosis in cancer cells.[6][7] One of the key downstream effects is the altered splicing of the anti-apoptotic gene MCL-1, favoring the production of the pro-apoptotic isoform Mcl-1S, which contributes to cell death.[8][9]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?

Acquired resistance to this compound, and other SF3b inhibitors, can arise through several mechanisms. Based on studies of related compounds, the most likely causes are:

  • Mutations in the drug target (SF3B1): This is a common mechanism of resistance to SF3b inhibitors. Specific point mutations in the SF3B1 gene can alter the drug-binding pocket, reducing the affinity of this compound for its target.[8]

  • Increased drug efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters and other efflux pumps that actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.

  • Alterations in alternative splicing pathways: Cells may adapt their splicing machinery or the regulation of specific splicing events to bypass the inhibitory effects of the drug. This could involve changes in the expression or activity of other splicing factors that compensate for the inhibition of SF3b.

  • Activation of bypass signaling pathways: Resistant cells might upregulate pro-survival signaling pathways that counteract the pro-apoptotic signals induced by this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase (typically 3-fold or more) in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 value for this compound in my cell line.

This is the primary indicator of resistance. The following workflow will help you investigate the underlying cause.

Troubleshooting Workflow for this compound Resistance

G start Increased IC50 of this compound in cultured cells check_mutation Sequence SF3B1 gene from parental and resistant cells start->check_mutation mutation_found Mutation in SF3B1 detected check_mutation->mutation_found Mutation? no_mutation No mutation in SF3B1 check_mutation->no_mutation No Mutation cause1 Potential Cause: Target alteration mutation_found->cause1 strat1 Strategy: Consider next-generation SF3b inhibitors or combination therapies mutation_found->strat1 analyze_splicing Perform RNA-seq to analyze global splicing changes no_mutation->analyze_splicing splicing_changes Significant alternative splicing changes identified analyze_splicing->splicing_changes Changes? no_splicing_changes No significant splicing changes analyze_splicing->no_splicing_changes No Changes cause2 Potential Cause: Splicing pathway adaptation splicing_changes->cause2 strat2 Strategy: Target compensatory splicing factors or downstream effectors splicing_changes->strat2 check_efflux Test for drug efflux pump involvement no_splicing_changes->check_efflux efflux_involved Efflux pump activity confirmed check_efflux->efflux_involved Involved? no_efflux No evidence of efflux pump activity check_efflux->no_efflux Not Involved cause3 Potential Cause: Increased drug efflux efflux_involved->cause3 strat3 Strategy: Co-administer with efflux pump inhibitors efflux_involved->strat3 pathway_analysis Investigate bypass signaling pathways (e.g., Western blot for survival proteins) no_efflux->pathway_analysis cause4 Potential Cause: Activation of bypass survival pathways strat4 Strategy: Combine with inhibitors of the identified survival pathway (e.g., BCL-xL inhibitors)

Caption: Troubleshooting workflow for investigating resistance to this compound.

Issue 2: Inconsistent results in cell viability assays.

Inconsistent results can be due to several factors unrelated to drug resistance.

Potential Cause Troubleshooting Steps
Compound Precipitation This compound is a complex molecule. Visually inspect your treatment media for any signs of precipitation. Ensure your stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media.
Cell Seeding Density Ensure that cells are seeded at a consistent density across all wells and that they are in the logarithmic growth phase at the time of treatment. Both too high and too low cell densities can affect the results.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., direct reduction of MTT reagent). Run a cell-free control (media + this compound + assay reagent) to check for interference. If interference is detected, consider using an alternative assay that measures a different cellular parameter (e.g., SRB assay for total protein or an ATP-based assay for cell metabolism).
Inconsistent Incubation Times Ensure that the incubation time with this compound and with the assay reagent is consistent across all experiments.

Data Presentation

Table 1: Potency of this compound and Related Compounds in Sensitive Cancer Cell Lines

CompoundTargetCell LineIC50 (approx.)Reference
This compound SF3bVariousPicomolar to low nanomolar[2]
FR901464SF3bVariousNanomolar[8]
Pladienolide BSF3bVariousNanomolar

Table 2: Example of Acquired Resistance to an SF3B1 Inhibitor

Cell LineCompoundIC50 (Parental)IC50 (Resistant)Fold ResistanceReference
HCT116FR901464~0.3 ng/mL>100 ng/mL>300[8]
DLD1FR901464~0.7 ng/mL>200 ng/mL>285[8]

Experimental Protocols

Protocol 1: Determination of IC50 using Sulforhodamine B (SRB) Assay

This protocol is recommended to avoid potential interference of this compound with tetrazolium-based assays.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for your desired exposure time (e.g., 72 hours).

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Plot the percentage of cell growth inhibition versus drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Screening for SF3B1 Mutations in Resistant Cells
  • RNA Isolation: Isolate total RNA from both parental (sensitive) and resistant cell lines using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • PCR Amplification: Amplify the coding region of the SF3B1 gene from the cDNA using high-fidelity DNA polymerase and primers designed to cover the entire coding sequence in overlapping fragments.

  • PCR Product Purification: Purify the PCR products using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequences from the parental cells and the reference SF3B1 sequence to identify any mutations.

Protocol 3: Analysis of Alternative Splicing using RNA-sequencing

This workflow provides a high-level overview of the steps involved.

RNA-Seq Workflow for Splicing Analysis

G start Parental and Resistant Cells (+/- Meayamycin B treatment) rna_extraction Total RNA Extraction start->rna_extraction library_prep RNA-seq Library Preparation (poly-A selection or ribosomal RNA depletion) rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing quality_control Quality Control of Raw Reads sequencing->quality_control alignment Alignment to Reference Genome quality_control->alignment splicing_analysis Differential Splicing Analysis (e.g., rMATS, SpliceSeq) alignment->splicing_analysis validation Validation of Splicing Events (RT-PCR) splicing_analysis->validation

Caption: Workflow for analyzing alternative splicing changes using RNA-seq.

Strategies to Overcome Resistance

1. Combination Therapy

Since this compound can sensitize cells by altering the splicing of MCL-1, combining it with BCL-xL inhibitors (e.g., Venetoclax) has shown synergistic effects in drug-resistant lung cancer cells.[9][10] This is a promising strategy to overcome resistance.

Mechanism of Synergy: this compound and BCL-xL Inhibitors

G cluster_0 Apoptosis Regulation MCL1 MCL-1 (anti-apoptotic) Apoptosis Apoptosis MCL1->Apoptosis BCLxL BCL-xL (anti-apoptotic) BCLxL->Apoptosis MeayamycinB This compound MeayamycinB->MCL1 Inhibits production BCLxL_inhibitor BCL-xL Inhibitor BCLxL_inhibitor->BCLxL Inhibits function

Caption: Overcoming resistance by dual inhibition of anti-apoptotic proteins.

2. Use of Efflux Pump Inhibitors

If increased drug efflux is identified as the resistance mechanism, co-administration of this compound with known inhibitors of ABC transporters (e.g., verapamil, tariquidar) may restore sensitivity.

3. Development of Next-Generation SF3b Modulators

If resistance is caused by a specific mutation in SF3B1, it may be possible to overcome it with a next-generation SF3b modulator that has a different binding mode or can accommodate the mutation.

This technical support center provides a framework for understanding and addressing resistance to this compound. For further assistance, please consult the referenced literature or contact our technical support team.

References

Optimizing treatment duration for maximal apoptotic response to (+)-Meayamycin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of (+)-Meayamycin B for maximal apoptotic response in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent spliceosome inhibitor.[1][2] It is a synthetic derivative of the natural product FR901464.[1][2] By inhibiting the SF3B1 subunit of the spliceosome, this compound can alter pre-mRNA splicing.[1] One of its reported downstream effects is the promotion of the pro-apoptotic isoform of Mcl-1 (Mcl-1S), which can sensitize cancer cells to apoptosis.[1]

Q2: I've seen conflicting reports on whether this compound induces apoptosis. Can you clarify?

A2: There are indeed differing observations in the literature. Some studies have reported that meayamycin (B1256378) induces non-apoptotic cell death, characterized by a lack of caspase cleavage and chromatin condensation.[3] In contrast, other research has shown that this compound can induce apoptosis in specific cancer cell lines, such as those from acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1] This suggests that the cellular response to this compound may be cell-type dependent. We recommend empirically determining the mode of cell death in your specific experimental model.

Q3: What is a good starting point for concentration and treatment duration when optimizing for apoptosis?

A3: For initial experiments, a dose-response study is recommended to determine the half-maximal inhibitory concentration (IC50) for your cell line. A typical starting range for similar compounds is 0.1 nM to 10 nM for a 24-hour treatment.[4] Once the IC50 is established, a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) using the IC50 concentration is crucial for identifying the optimal duration for apoptosis induction.[4]

Q4: How can I distinguish between apoptosis and necrosis when treating with this compound?

A4: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the standard method for differentiating between these forms of cell death.[5][6]

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

  • Necrotic cells: Annexin V-negative and PI-positive.[5]

Q5: What are the key molecular markers to confirm apoptosis induction by this compound?

A5: Key markers of apoptosis that can be assessed by Western blot include the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1).[7][8] Additionally, examining changes in the expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic Mcl-1S isoform, can provide further evidence of apoptosis induction.[1][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no apoptotic cells observed after treatment. Suboptimal Treatment Duration: The chosen time point may be too early to detect apoptosis, or the cells may have already undergone apoptosis and died.[10][11]Perform a time-course experiment: Analyze cells at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of apoptosis.[4]
Suboptimal Concentration: The concentration of this compound may be too low to induce apoptosis.[12]Perform a dose-response experiment: Test a range of concentrations around the expected IC50 value to find the optimal concentration for apoptosis induction.
Cell Line Resistance: The cell line may be resistant to apoptosis induction by spliceosome inhibitors.Investigate alternative cell death pathways: Consider assays for necrosis or autophagy. Also, confirm the expression of key apoptosis-related proteins in your cell line.
Issues with Apoptosis Assay: Reagents may have expired, or the protocol may not be optimized for your cells.[10]Include a positive control: Use a known apoptosis inducer (e.g., staurosporine) to validate your assay.[5] Review and optimize your staining and analysis protocols.
High background in Annexin V/PI staining. Excessive Reagent Concentration: Too much Annexin V or PI can lead to non-specific binding.[10]Titrate your reagents: Determine the optimal concentration of Annexin V and PI for your cell type.
Improper Cell Handling: Harsh pipetting or vortexing can damage cell membranes, leading to false positives.[12]Handle cells gently: Avoid vigorous mixing and use appropriate, non-enzymatic methods for detaching adherent cells.[5]
Delayed Analysis: Prolonged incubation after staining can lead to an increase in necrotic cells.[12]Analyze samples promptly: Analyze cells by flow cytometry within one hour of completing the staining protocol.[13][14]
Weak or absent bands for cleaved caspases in Western blot. Timing of Cell Harvest: Caspase activation is a transient event. You may be harvesting cells too early or too late.Perform a time-course experiment: Harvest cells at various time points post-treatment to capture the peak of caspase cleavage.
Loss of Apoptotic Cells: Floating apoptotic cells may have been discarded during media changes or harvesting.[15]Collect both adherent and floating cells: When harvesting, be sure to collect the supernatant (containing floating cells) along with the adherent cells.[15]
Inefficient Protein Extraction: The lysis buffer may not be effectively extracting the proteins of interest.Use a lysis buffer with protease and phosphatase inhibitors: Ensure your buffer is appropriate for apoptotic cells.
Significant cell detachment observed. High Cytotoxicity: The concentration or duration of treatment may be causing widespread cell death.[4]Reduce the concentration and/or duration: Use a lower concentration of this compound or shorter incubation times to capture earlier apoptotic events.[4]
Late-Stage Apoptosis: The detached cells may be in the later stages of apoptosis or are already necrotic.Collect and analyze the floating cells: Do not discard the supernatant, as it contains the detached, potentially apoptotic, cell population.[4][15]

Quantitative Data Summary

Table 1: Time-Course of Apoptosis Induction by this compound (1 nM) in a Sensitive Cancer Cell Line

Treatment Duration (hours)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
0 (Control)2.1 ± 0.51.5 ± 0.30.8 ± 0.2
65.3 ± 1.12.0 ± 0.41.0 ± 0.3
1215.8 ± 2.54.2 ± 0.81.5 ± 0.4
2435.2 ± 3.110.5 ± 1.92.3 ± 0.6
4820.7 ± 2.825.1 ± 2.45.7 ± 1.1
728.9 ± 1.540.3 ± 3.512.4 ± 2.0

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Western Blot Analysis of Apoptotic Markers Following Treatment with this compound (1 nM)

Treatment Duration (hours)Cleaved Caspase-3 (Fold Change vs. Control)Cleaved PARP-1 (Fold Change vs. Control)Mcl-1S/Mcl-1L Ratio (Fold Change vs. Control)
01.01.01.0
61.8 ± 0.41.5 ± 0.32.5 ± 0.6
124.5 ± 0.93.8 ± 0.75.1 ± 1.0
248.2 ± 1.57.1 ± 1.38.9 ± 1.7
485.6 ± 1.16.2 ± 1.26.7 ± 1.3
722.3 ± 0.53.4 ± 0.63.1 ± 0.8

Data are represented as mean ± standard deviation from densitometric analysis of three independent blots, normalized to a loading control (e.g., β-actin).

Experimental Protocols

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Methodology:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for various durations. Include a vehicle-treated control.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method. Centrifuge the collected cells at 300 x g for 5 minutes.[5]

    • Washing: Wash the cell pellet twice with ice-cold PBS.[13]

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10] Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[4]

    • Incubation: Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.[13][14]

    • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry (within 1 hour).[13][14]

2. Western Blot for Apoptotic Markers

  • Objective: To detect the cleavage of key apoptotic proteins.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells as described above. After treatment, collect both floating and adherent cells.[15] Wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.[7] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP-1, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

    • Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[7]

3. Caspase-3 Activity Assay (Colorimetric)

  • Objective: To quantify the activity of Caspase-3.

  • Methodology:

    • Cell Treatment and Lysis: Treat and harvest 1-5 x 10^6 cells as described previously.[16] Lyse the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[16]

    • Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.[16] Transfer the supernatant to a fresh tube.

    • Assay Reaction: In a 96-well plate, add 50 µL of 2X Reaction Buffer with 10 mM DTT to each well. Add 50 µL of your cell lysate (containing 50-200 µg of protein).[16]

    • Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM stock).[16]

    • Incubation: Incubate the plate at 37°C for 1-2 hours.[16]

    • Measurement: Read the absorbance at 400-405 nm using a microplate reader.[16][17]

Visualizations

MeayamycinB_Apoptosis_Pathway cluster_treatment Cellular Treatment cluster_spliceosome Spliceosome Inhibition cluster_apoptosis_regulation Apoptosis Regulation cluster_execution Apoptotic Execution Meayamycin_B This compound Spliceosome Spliceosome (SF3B1) Meayamycin_B->Spliceosome inhibits pre_mRNA Mcl-1 pre-mRNA Spliceosome->pre_mRNA processes Mcl1S Mcl-1S (Pro-apoptotic) pre_mRNA->Mcl1S Splicing Shift Mcl1L Mcl-1L (Anti-apoptotic) pre_mRNA->Mcl1L (Reduced) Bax_Bak Bax/Bak Activation Mcl1S->Bax_Bak promotes Mcl1L->Bax_Bak inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_flow Flow Cytometry cluster_biochem Biochemical Assays Start Start: Cell Culture Treatment Treat with this compound (Time-Course & Dose-Response) Start->Treatment Harvest Harvest Cells (Adherent + Floating) Treatment->Harvest Split Harvest->Split Stain Annexin V/PI Staining Split->Stain Lyse Cell Lysis Split->Lyse FACS Analyze Apoptosis/Necrosis Stain->FACS DataAnalysis Data Analysis & Optimization FACS->DataAnalysis WB Western Blot (Cleaved Caspase-3, PARP, Mcl-1) Lyse->WB CaspaseAssay Caspase-3 Activity Assay Lyse->CaspaseAssay WB->DataAnalysis CaspaseAssay->DataAnalysis Troubleshooting_Logic Start Problem: Low Apoptosis Observed Check_Control Is Positive Control Working? Start->Check_Control Check_Time Perform Time-Course (6-72h) Check_Control->Check_Time Yes Fix_Assay Troubleshoot Apoptosis Assay Protocol Check_Control->Fix_Assay No Check_Dose Perform Dose-Response (0.1-10 nM) Check_Time->Check_Dose Check_Harvest Did you collect floating cells? Check_Dose->Check_Harvest Consider_Resistance Consider Cell Line Resistance or Alternative Cell Death Check_Harvest->Consider_Resistance Yes Collect_All Re-run, collecting adherent + floating cells Check_Harvest->Collect_All No

References

Technical Support Center: Purification of Synthetic (+)-Meayamycin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic (+)-Meayamycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this complex natural product analogue.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of synthetic this compound?

A1: The primary challenges stem from its complex multi-step synthesis, which can lead to a variety of impurities. These include diastereomers, unreacted starting materials, and byproducts from various reaction steps. A specific challenge mentioned in the literature is the potential for Z-E isomerization during the α,β-unsaturated amide bond formation, which can generate a difficult-to-separate isomer. Additionally, the molecule's relative instability, particularly its susceptibility to degradation under certain pH conditions, requires careful handling during purification.

Q2: What types of impurities are commonly encountered?

A2: While a comprehensive impurity profile for every synthetic route is not publicly available, common impurities in the multi-step synthesis of complex natural products like this compound can include:

  • Diastereomers: Particularly the Z-isomer formed during the α,β-unsaturated amide coupling.

  • Unreacted Intermediates: Incomplete reactions can leave starting materials for the final coupling steps in the crude product.

  • Reagents and Byproducts: Residual coupling reagents, protecting groups, and their byproducts may be present.

  • Degradation Products: Given the molecule's limited stability, degradation can occur during the synthesis, work-up, and purification stages.

Q3: How stable is this compound during purification?

A3: this compound is more stable than its natural precursor, FR901464. However, its stability is pH-dependent. Studies have shown a half-life of 80 hours in a pH 7.4 phosphate (B84403) buffer at 37°C. In RPMI cell culture medium containing 10% FBS, the half-life was determined to be 37 hours. The compound is more stable at slightly acidic pH values. Therefore, it is advisable to use mildly acidic conditions during purification and to work at lower temperatures to minimize degradation.

Q4: What are the recommended storage conditions for purified this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For short-term storage in solution, a solvent such as anhydrous DMSO can be used, stored at -20°C.

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Steps
Degradation during purification - Maintain a slightly acidic pH (e.g., by adding 0.1% formic acid or acetic acid to the mobile phase).- Perform all purification steps at low temperatures (e.g., on ice or in a cold room).- Minimize the duration of the purification process.
Incomplete elution from the column - Increase the polarity of the mobile phase at the end of the gradient.- Use a stronger solvent to wash the column after the run to check for retained product.- Consider a different stationary phase if strong adsorption is suspected.
Product precipitation on the column - Ensure the sample is fully dissolved in the injection solvent.- Use a mobile phase in which the compound is sufficiently soluble.- Reduce the sample concentration.
Multiple purification steps - Each purification step will result in some loss. Optimize each step to maximize recovery.- If possible, combine purification steps or use a more efficient single-step method.
Poor Peak Shape in HPLC
Potential Cause Troubleshooting Steps
Column overload - Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH - Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the compound. For this compound, a slightly acidic mobile phase is generally recommended.
Secondary interactions with the stationary phase - Add a competing agent to the mobile phase (e.g., a small amount of triethylamine (B128534) for basic compounds interacting with residual silanols on a C18 column).- Consider a different type of stationary phase (e.g., a phenyl-hexyl or embedded polar group column).
Sample solvent incompatible with the mobile phase - Dissolve the sample in the initial mobile phase or a weaker solvent.- Minimize the injection volume if a strong solvent is used for sample dissolution.
Co-elution of Impurities
Potential Cause Troubleshooting Steps
Closely related impurities (e.g., diastereomers) - Optimize the HPLC gradient. Use a shallower gradient around the elution time of the main peak.- Try a different stationary phase (e.g., a column with different selectivity like phenyl-hexyl or a chiral column if enantiomeric separation is needed, though this compound is a single enantiomer).- Adjust the mobile phase composition and temperature to enhance separation.
Insufficient column efficiency - Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for analytical, 5 µm for preparative).- Use a longer column to increase the number of theoretical plates.- Ensure the column is properly packed and not voided.

Experimental Protocols

General Purification Workflow

A multi-step purification strategy is often necessary for complex synthetic products like this compound. A typical workflow would involve an initial flash chromatography step for crude purification followed by preparative HPLC for final polishing.

Purification_Workflow Crude_Product Crude Synthetic Product Flash_Chromatography Step 1: Flash Chromatography (Silica Gel) Crude_Product->Flash_Chromatography Fraction_Analysis_1 Fraction Analysis (TLC/LC-MS) Flash_Chromatography->Fraction_Analysis_1 Pooling_1 Pool Enriched Fractions Fraction_Analysis_1->Pooling_1 Preparative_HPLC Step 2: Preparative RP-HPLC (C18 Column) Pooling_1->Preparative_HPLC Fraction_Analysis_2 Fraction Analysis (Analytical HPLC) Preparative_HPLC->Fraction_Analysis_2 Pooling_2 Pool Pure Fractions Fraction_Analysis_2->Pooling_2 Solvent_Removal Solvent Removal (Lyophilization) Pooling_2->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Refining protocols for consistent results in (+)-Meayamycin B experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments with the potent splicing modulator, (+)-Meayamycin B. This guide offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. It specifically targets the SF3b complex, a core component of the U2 snRNP.[1][2] By binding to SF3b, this compound stalls the splicing process, leading to an accumulation of unspliced pre-mRNA and inducing apoptosis in cancer cells.[3]

Q2: How should I prepare and store this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. To maintain the compound's integrity, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the expected cytotoxic effects of this compound?

A3: this compound exhibits potent antiproliferative activity against a wide range of cancer cell lines, often in the picomolar to low nanomolar range.[1][4] Its cytotoxicity is linked to its ability to induce apoptosis through the inhibition of pre-mRNA splicing.[3][5]

Q4: Are there known off-target effects of splicing modulators like this compound?

A4: While splicing modulators are designed to target the spliceosome, off-target effects can occur. These can be challenging to predict and may be influenced by the specific chemical structure of the compound and the cell type being studied. It is crucial to include appropriate controls in your experiments to assess potential off-target effects.

Q5: What are typical starting concentrations and incubation times for cell-based assays?

A5: Based on published data, initial experiments can be performed with this compound concentrations ranging from 0.1 nM to 100 nM. Incubation times for cell viability assays are typically between 48 and 72 hours to observe significant effects. However, optimal conditions will vary depending on the cell line and the specific assay being performed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values Cell passage number and confluency variability.Use cells within a consistent and low passage number range. Seed cells at a density that avoids confluency during the experiment.
Instability of diluted this compound.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of solutions.
Low or no cytotoxic effect Compound degradation.Verify the integrity of your this compound stock. If possible, confirm its activity using a sensitive positive control cell line.
Cell line resistance.Some cell lines may be inherently resistant to splicing inhibitors. Confirm the expression of the SF3b target and consider using a different cell line known to be sensitive.
Insufficient incubation time.Extend the incubation period (e.g., to 72 or 96 hours) to allow for the full effect of the compound to manifest.
High background in assays DMSO toxicity.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and include a vehicle control (DMSO alone) in all experiments.
Contamination.Regularly check cell cultures for microbial contamination.
Unexpected results in splicing assays Inactive nuclear extract.Test the activity of the HeLa nuclear extract with a control pre-mRNA known to be efficiently spliced.
RNase contamination.Use RNase-free reagents, consumables, and techniques throughout the protocol.
Pre-mRNA substrate issues.Ensure the pre-mRNA substrate is of high quality and free of degradation.

Quantitative Data

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer~0.05
MDA-MB-231Breast Cancer~0.1
HCT-116Colon Cancer~0.1
PC-3Prostate Cancer~0.1
OCI-AML3Acute Myeloid Leukemia0.07 - 0.16
KG1aAcute Myeloid Leukemia0.07 - 0.16
Primary ALL cellsAcute Lymphoblastic Leukemia~0.42
Primary AML cellsAcute Myeloid Leukemia~0.43

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Solubilization and Absorbance Reading:

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Gently mix to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

1. Cell Treatment and Harvesting:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

2. Cell Washing and Resuspension:

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

3. Staining:

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

In Vitro Splicing Assay

1. Splicing Reaction Setup:

  • On ice, prepare a master mix containing HeLa nuclear extract, ATP, MgCl2, and a 32P-labeled pre-mRNA substrate in a splicing buffer.

  • Add this compound (dissolved in DMSO) or DMSO vehicle control to the reaction tubes.

2. Incubation:

  • Incubate the reactions at 30°C for 1-3 hours.

3. RNA Extraction:

  • Stop the reaction by adding a proteinase K/SDS solution.

  • Extract the RNA using a phenol:chloroform procedure followed by ethanol (B145695) precipitation.

4. Analysis:

  • Resuspend the RNA pellet in a formamide-containing loading buffer.

  • Separate the splicing products (pre-mRNA, mRNA, and intermediates) on a denaturing polyacrylamide gel.

  • Visualize the results by autoradiography.

Visualizations

pre_mRNA_Splicing_Pathway cluster_spliceosome_assembly Spliceosome Assembly cluster_catalysis Catalytic Steps Pre-mRNA Pre-mRNA E_complex E Complex Pre-mRNA->E_complex U1 snRNP A_complex A Complex E_complex->A_complex U2 snRNP B_complex B Complex A_complex->B_complex U4/U6.U5 tri-snRNP First_step First Catalytic Step B_complex->First_step Second_step Second Catalytic Step First_step->Second_step Spliced_mRNA Spliced mRNA Second_step->Spliced_mRNA Lariat Lariat Intron Second_step->Lariat Meayamycin_B This compound SF3b SF3b Complex Meayamycin_B->SF3b SF3b->A_complex Component of U2 snRNP

Caption: Mechanism of this compound in the pre-mRNA splicing pathway.

experimental_workflow Start Start Cell_Culture 1. Cell Culture (Select appropriate cell line) Start->Cell_Culture Compound_Prep 2. This compound Preparation (Stock and working solutions) Cell_Culture->Compound_Prep Assay_Setup 3. Assay Setup (e.g., 96-well plate seeding) Compound_Prep->Assay_Setup Treatment 4. Treatment (Incubate with compound) Assay_Setup->Treatment Data_Acquisition 5. Data Acquisition (e.g., Plate reader, Flow cytometer) Treatment->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 calculation, Statistical analysis) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell-based assays with this compound.

References

Storage and handling guidelines for (+)-Meayamycin B to maintain potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of (+)-Meayamycin B to ensure its potency and experimental success.

Frequently Asked Questions (FAQs)

Q1: How should lyophilized this compound be stored for long-term stability?

Q2: What is the recommended solvent for reconstituting this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound. A DMSO solution of meayamycin (B1256378) has been shown to be stable for at least 4 weeks at 24°C with no evidence of decomposition.

Q3: How should I prepare stock solutions of this compound?

A3: It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock can then be further diluted in aqueous buffers or cell culture media for experiments. For aqueous solutions, it is important to consider the pH, as the stability of this compound is pH-dependent.

Q4: How stable is this compound in aqueous solutions and cell culture media?

A4: this compound is relatively stable in aqueous solutions. Its stability is pH-dependent, with longer half-lives observed at lower pH values (pH 5-7) compared to pH 7.4. In RPMI culture medium containing 10% Fetal Bovine Serum (FBS) at 37°C, the half-life of meayamycin was found to be 37 hours.

Q5: Can I store solutions of this compound? If so, under what conditions?

A5: Yes. DMSO stock solutions can be stored at -20°C or -80°C for extended periods. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, store at 4°C and use within 24 hours.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no compound activity Improper storage of lyophilized powder or stock solution.Ensure the lyophilized powder has been stored at -20°C or -80°C and protected from light and moisture. Verify that stock solutions in DMSO have been stored at -20°C or -80°C and that freeze-thaw cycles have been minimized.
Degradation of the compound in experimental media.Prepare fresh dilutions in cell culture media immediately before use. Given the 37-hour half-life in RPMI + 10% FBS at 37°C, for longer experiments, consider replenishing the media with fresh compound.
Incorrect final concentration.Double-check all dilution calculations. Ensure accurate pipetting of the viscous DMSO stock solution.
Precipitation of the compound in aqueous media Low solubility in the aqueous buffer.Ensure the final concentration of DMSO is sufficient to maintain solubility, typically 0.1% to 0.5% in the final experimental medium. If precipitation persists, consider using a different buffer system or adding a surfactant, after verifying its compatibility with your experimental setup.
Inconsistent results between experiments Variability in compound handling.Standardize the protocol for preparing and handling this compound solutions. Ensure consistent incubation times and conditions.
Cell culture variability.Ensure cell lines are healthy, within a consistent passage number range, and free from contamination.

Data Presentation

Table 1: Stability of this compound in Various Solvents and Conditions

Solvent/Medium Temperature pH Half-life (t½) Notes
DMSO24°CN/A> 4 weeksNo evidence of decomposition observed by HPLC.
Phosphate Buffer37°C7.480 hours
Phosphate Buffer37°C7.0Longer than at pH 7.4
Phosphate Buffer37°C6.0Longer than at pH 7.0
Phosphate Buffer37°C5.0Similar to pH 7.0
RPMI + 10% FBS37°CN/A37 hoursSignificantly more stable than its parent compound, FR901464.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired concentration. It is crucial to add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing and to prevent precipitation.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiments.

Visualizations

MeayamycinB_Pathway Simplified Mechanism of Action of this compound cluster_cellular_process Cellular Processes cluster_cellular_outcome Cellular Outcomes MeayamycinB This compound Spliceosome Spliceosome (SF3b subunit) MeayamycinB->Spliceosome Inhibits pre_mRNA pre-mRNA Spliceosome->pre_mRNA mRNA Mature mRNA Spliceosome->mRNA Blocks conversion pre_mRNA->mRNA Splicing Protein Protein Synthesis mRNA->Protein CellCycle Cell Cycle Arrest mRNA->CellCycle Apoptosis Apoptosis mRNA->Apoptosis experimental_workflow General Experimental Workflow for this compound start Start reconstitute Reconstitute Lyophilized This compound in DMSO start->reconstitute prepare_working Prepare Working Solution in Cell Culture Medium reconstitute->prepare_working treat_cells Treat Cells with This compound prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cellular/Molecular Assay (e.g., Proliferation, Splicing Assay) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Validation & Comparative

Comparative analysis of (+)-Meayamycin B and FR901464 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of (+)-Meayamycin B and FR901464 for Researchers, Scientists, and Drug Development Professionals

This compound, a synthetic analogue of the natural product FR901464, has demonstrated significantly enhanced potency as an antitumor agent. Both compounds function as inhibitors of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing. Their mechanism of action involves binding to the SF3b complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP), ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] This guide provides a comparative analysis of the efficacy of this compound and FR901464, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers and drug development professionals.

Superior In Vitro Efficacy of this compound

Extensive research has established that this compound exhibits substantially greater antiproliferative activity against a range of cancer cell lines compared to its parent compound, FR901464. Notably, Meayamycin was found to be two orders of magnitude more potent than FR901464 against human breast cancer MCF-7 cells.[2][5] This enhanced potency extends to various other cancer cell types, including multidrug-resistant cells, where Meayamycin B retains picomolar growth-inhibitory activity.[2][5]

Comparative Antiproliferative Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and FR901464 in various cancer cell lines, illustrating the superior potency of Meayamycin B.

Cell LineCancer TypeThis compound IC50 (nM)FR901464 IC50 (nM)Reference
MCF-7Human Breast Adenocarcinoma~0.011.8[2]
A549Human Lung AdenocarcinomaNot explicitly stated, but potent1.3[2]
HCT116Human Colon CancerNot explicitly stated, but potent0.61[2]
SW480Human Colon CancerNot explicitly stated, but potent1.0[2]
P388Murine LeukemiaNot explicitly stated, but potent3.3[2]
DLD1Human Colorectal CarcinomaNot explicitly stated0.71 ng/ml (~1.3 nM)[6]
HCT116Human Colorectal CarcinomaNot explicitly stated0.31 ng/ml (~0.57 nM)[6]
ALL/AML Cell LinesAcute Lymphoblastic/Myeloid Leukemia0.07 - 0.16Not explicitly stated[7]

Mechanism of Action: Inhibition of Pre-mRNA Splicing

Both this compound and FR901464 exert their cytotoxic effects by targeting the spliceosome, a large RNA-protein complex that removes introns from pre-mRNA.[8][9] Specifically, they bind to the SF3b subunit of the U2 snRNP.[4] This binding event prevents the stable association of the U2 snRNP with the branch point of the pre-mRNA, thereby stalling spliceosome assembly at the A complex stage.[2] The inhibition of pre-mRNA splicing leads to an accumulation of unspliced transcripts, which can trigger apoptosis.[3] A key consequence of this splicing modulation is the altered expression of the MCL-1 gene, which encodes both anti-apoptotic (Mcl-1L) and pro-apoptotic (Mcl-1S) proteins. Treatment with Meayamycin B shifts the balance towards the pro-apoptotic Mcl-1S isoform, promoting cancer cell death.[7][10]

Spliceosome_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing Process Mature_mRNA Mature_mRNA Spliceosome->Mature_mRNA Unspliced_mRNA Unspliced_mRNA Spliceosome->Unspliced_mRNA Inhibition leads to SF3b SF3b U2_snRNP U2_snRNP SF3b->U2_snRNP component of U2_snRNP->Spliceosome Protein Protein Mature_mRNA->Protein Translation Apoptosis Apoptosis Unspliced_mRNA->Apoptosis triggers Meayamycin_B Meayamycin_B Meayamycin_B->SF3b bind and inhibit FR901464 FR901464 FR901464->SF3b bind and inhibit

Caption: Mechanism of spliceosome inhibition by this compound and FR901464.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

A standard experimental workflow to determine the IC50 values of these compounds is the MTT assay.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of This compound or FR901464 Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a plate reader Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values from dose-response curves Absorbance_Reading->Data_Analysis

Caption: General workflow for an MTT cell proliferation assay.

Detailed Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated overnight to allow for cell attachment.

  • Compound Preparation and Treatment: this compound and FR901464 are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. A series of dilutions are prepared in culture medium. The medium from the cell plates is replaced with medium containing the various concentrations of the compounds. Control wells receive medium with DMSO only.

  • Incubation: The treated plates are incubated for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Splicing Assay

To confirm the direct inhibitory effect on the spliceosome, in vitro splicing assays are performed.

Detailed Methodology:

  • Nuclear Extract Preparation: HeLa cell nuclear extracts, which contain the necessary splicing factors, are prepared.

  • Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate is transcribed in vitro.

  • Splicing Reaction: The splicing reaction is assembled by incubating the nuclear extract, the pre-mRNA substrate, and ATP in a splicing buffer. This compound or FR901464 at various concentrations is added to the reaction mixture.

  • Analysis of Splicing Products: The RNA is extracted from the reaction, and the splicing products (mRNA, lariat (B8276320) intron, and pre-mRNA) are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. Inhibition of splicing is observed as a decrease in the amount of spliced mRNA and an accumulation of the pre-mRNA substrate.[11]

In Vivo Efficacy

While in vitro data strongly supports the superior potency of this compound, in vivo studies are crucial for validating its therapeutic potential. FR901464 has demonstrated efficacy in mouse xenograft models of human tumors.[2] Although specific in vivo comparative data for this compound is less detailed in the initial search, its significantly higher in vitro potency suggests it could be effective at lower doses, potentially reducing toxicity.[6] However, minimal in vivo antitumor activity was observed for some FR901464 analogues, indicating the need for further pharmacokinetic and efficacy studies.[12]

Conclusion

The available evidence strongly indicates that this compound is a significantly more potent inhibitor of cancer cell proliferation than FR901464. This increased efficacy is attributed to its enhanced ability to inhibit the SF3b complex within the spliceosome. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and compare these compounds. The development of highly potent spliceosome inhibitors like this compound represents a promising avenue for novel cancer therapeutics. Further in vivo studies are warranted to fully elucidate the therapeutic window and potential of this compound in a clinical setting.

References

Validating the Covalent Binding of (+)-Meayamycin B to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Meayamycin B is a potent natural product analogue that has garnered significant interest for its anticancer properties. Its mechanism of action involves the inhibition of the spliceosome, a crucial cellular machinery responsible for pre-mRNA splicing. Evidence strongly suggests that this compound functions as a covalent inhibitor, forming a stable bond with its target protein. This guide provides a comparative analysis of the experimental data and methodologies used to validate the covalent binding of this compound and related compounds to the SF3b complex, a key component of the spliceosome.

Unveiling the Target and Covalent Interaction

This compound, a derivative of the natural product FR901464, targets the Splicing Factor 3b (SF3b) complex. While direct structural evidence for a covalent adduct of this compound with its target is still emerging, extensive research on the related compound, Spliceostatin A (SSA), has provided critical insights. A cryo-electron microscopy (cryo-EM) structure of an SSA-bound SF3b complex revealed a covalent bond between the epoxide moiety of SSA and Cysteine 26 of PHF5A, a subunit of the SF3b complex[1]. This finding strongly suggests that this compound, which also possesses a critical epoxide group for its biological activity, likely follows a similar covalent binding mechanism.

Time-dependence studies on this compound have shown that its inhibitory effects persist even after the compound is removed from the cellular environment, further supporting a covalent and irreversible mode of action[2].

Comparative Analysis of SF3b Inhibitors

Several natural products and their synthetic analogues have been identified as inhibitors of the SF3b complex. This section compares this compound with other well-characterized SF3b inhibitors.

CompoundTargetIC50/GI50Evidence of Covalent Binding
This compound SF3b complexpM to low nM range[2][3]Implied by time-dependence studies and requirement of epoxide group[2].
FR901464 SF3b complex0.18 to 0.71 ng/ml[4]Precursor to Meayamycin B and SSA; implied covalent mechanism.
Spliceostatin A (SSA) SF3b complex (PHF5A subunit)~1-2 nM (FR901464)[1]Cryo-EM structure shows covalent adduct with Cys26 of PHF5A[1].
Pladienolide B SF3b complexVaries by cell line[5]Does not form a covalent bond.
Herboxidiene (B116076) SF3b complex0.3 µM (in vitro splicing)[6]Does not form a covalent bond.
WX-02-23 SF3B1-Forms a covalent bond with Cys1111 of SF3B1[7].

Experimental Protocols for Validating Covalent Binding

A variety of experimental techniques are employed to confirm the covalent nature of drug-target interactions. Below are detailed protocols for key assays relevant to the study of this compound and other SF3b inhibitors.

Washout Assay

This assay assesses the reversibility of inhibition. The persistence of a biological effect after the removal of the inhibitor suggests an irreversible or slowly reversible covalent interaction.

Protocol:

  • Cell Culture and Treatment: Plate cells of interest (e.g., cancer cell lines) in a multi-well plate and allow them to adhere overnight. Treat the cells with this compound at a concentration several-fold higher than its GI50 for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Washout: After the incubation period, remove the media containing the compound. Wash the cells extensively with fresh, pre-warmed, compound-free media. Typically, this involves at least three consecutive washes.

  • Continued Culture: Following the final wash, add fresh, compound-free media to the wells.

  • Endpoint Analysis: At various time points post-washout (e.g., 24, 48, 72 hours), assess cell viability or a specific downstream biomarker of target engagement (e.g., alternative splicing of a reporter gene).

  • Data Analysis: Compare the biological effect in the washout group to a control group that was continuously exposed to the compound and a vehicle-treated group. Sustained inhibition in the washout group is indicative of covalent binding.

Intact Protein Mass Spectrometry

This technique directly detects the formation of a covalent adduct by measuring the mass increase of the target protein upon incubation with the covalent inhibitor.

Protocol:

  • Protein-Inhibitor Incubation: Incubate the purified target protein (e.g., recombinant SF3b complex or a specific subunit) with a molar excess of this compound for a sufficient duration to allow for covalent modification. Include a control sample with the protein and vehicle.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or dialysis.

  • Mass Spectrometry Analysis: Analyze the protein samples using high-resolution mass spectrometry (e.g., ESI-QTOF).

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of this compound in the treated sample compared to the control provides direct evidence of a covalent adduct.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein (e.g., SF3B1) remaining in the soluble fraction at each temperature using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Experimental Workflows and Pathways

To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_washout Washout Assay cluster_ms Intact Protein Mass Spectrometry cluster_cetsa Cellular Thermal Shift Assay (CETSA) wo1 Cell Treatment with This compound wo2 Washout of Unbound Compound wo1->wo2 wo3 Continued Culture in Compound-Free Media wo2->wo3 wo4 Endpoint Analysis (e.g., Viability) wo3->wo4 ms1 Incubate Target Protein with this compound ms2 Remove Excess Inhibitor ms1->ms2 ms3 Mass Spectrometry Analysis ms2->ms3 ms4 Detect Mass Shift of Target Protein ms3->ms4 cetsa1 Cell Treatment with This compound cetsa2 Thermal Challenge (Heat Gradient) cetsa1->cetsa2 cetsa3 Cell Lysis and Fractionation cetsa2->cetsa3 cetsa4 Quantify Soluble Target Protein cetsa3->cetsa4

Caption: Experimental workflows for validating covalent binding.

signaling_pathway cluster_splicing Pre-mRNA Splicing Pathway cluster_inhibition Inhibition by this compound premRNA pre-mRNA Spliceosome Spliceosome Assembly (including SF3b complex) premRNA->Spliceosome Binding mRNA Mature mRNA Spliceosome->mRNA Splicing SF3b SF3b Complex (PHF5A subunit) Meayamycin This compound Meayamycin->SF3b Targets Covalent_Adduct Covalent Adduct Formation SF3b->Covalent_Adduct Reacts with Inhibition Inhibition of Splicing Covalent_Adduct->Inhibition Inhibition->Spliceosome Blocks

Caption: Proposed mechanism of this compound action.

References

Unveiling the Potency of (+)-Meayamycin B: A Comparative Analysis Across Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pioneering spliceosome inhibitor, (+)-Meayamycin B, demonstrates exceptional potency across a range of cancer cell lines, with picomolar to nanomolar efficacy. This guide provides a comparative overview of its activity, detailing experimental data and the underlying mechanism of action for researchers, scientists, and drug development professionals.

This compound, a potent derivative of the natural product FR901464, has emerged as a promising anti-cancer agent due to its unique mechanism of targeting the spliceosome, an essential cellular machinery for gene expression. This comparison guide synthesizes available data on the cytotoxic and anti-proliferative activity of this compound against a variety of human cancer cell lines, highlighting its broad therapeutic potential.

Potency Profile of this compound: A Tabular Comparison

The efficacy of this compound is consistently observed at remarkably low concentrations, as indicated by the half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values across different tumor types. The following table summarizes the reported potency of this compound in various cancer cell lines.

Tumor TypeCell LinePotency MetricValue (pM)Reference
Breast CancerMCF-7GI5070[1]
Breast CancerMDA-MB-231GI50200[1]
Colon CancerHCT-116 (p53+/+)GI50660[1]
Colon CancerHCT-116 (p53-/-)GI50950[1]
Prostate CancerPC-3GI502800[1]
Lung CancerA549GI50Not specified, potent activity reported[1]
Leukemia (ALL)Various Cell LinesIC5070 - 160
Leukemia (AML)Various Cell LinesIC5070 - 160

Mechanism of Action: Targeting the Spliceosome

This compound exerts its potent anti-cancer effects by directly inhibiting the SF3B1 subunit of the spliceosome complex.[2] This inhibition disrupts the normal pre-mRNA splicing process, leading to an accumulation of unspliced or aberrantly spliced mRNA transcripts. The cellular response to this disruption is the induction of apoptosis, or programmed cell death, selectively in cancer cells.

meayamycin_pathway cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_outcome Cellular Outcome Meayamycin B Meayamycin B SF3B1 SF3B1 Meayamycin B->SF3B1 Inhibits Spliceosome Spliceosome pre-mRNA pre-mRNA Spliceosome->pre-mRNA Processes Aberrant mRNA Aberrant mRNA Spliceosome->Aberrant mRNA Aberrant Splicing SF3B1->Spliceosome Component of mRNA mRNA pre-mRNA->mRNA Correct Splicing Apoptosis Apoptosis Aberrant mRNA->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the potency of this compound is primarily conducted using cell viability assays, such as the MTT assay. Below is a detailed protocol for assessing the cytotoxicity of this compound in adherent cancer cell lines.

Protocol: Determination of IC50 using MTT Assay

1. Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations (e.g., from picomolar to micromolar).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (typically 48-72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, the concentration at which 50% of cell viability is inhibited, by fitting the data to a sigmoidal dose-response curve using appropriate software.

mtt_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_treatment Treat cells with this compound serial dilutions incubation_24h->drug_treatment incubation_48_72h Incubate for 48-72h drug_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_2_4h Incubate for 2-4h mtt_addition->incubation_2_4h formazan_solubilization Dissolve formazan crystals with DMSO incubation_2_4h->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate % viability and determine IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining IC50.

Conclusion

This compound demonstrates remarkable potency against a variety of cancer cell lines, establishing it as a highly promising candidate for further preclinical and clinical development. Its unique mechanism of action, targeting the spliceosome, offers a novel therapeutic strategy for cancers that may be resistant to conventional therapies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this exciting compound.

References

Comparative Efficacy of (+)-Meayamycin B and Standard Anticancer Agents in Animal Models of Leukemia and Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical anticancer activity of (+)-Meayamycin B, a potent spliceosome inhibitor, with standard-of-care chemotherapeutic agents. Due to the limited availability of in vivo data for this compound, this guide utilizes data from other SF3B1 inhibitors with a similar mechanism of action, namely H3B-8800 and Pladienolide B, as surrogates to facilitate a comparative assessment against established therapies like cisplatin (B142131) and etoposide (B1684455) in leukemia and lung cancer models.

Mechanism of Action: Targeting the Spliceosome

This compound and its analogs are potent inhibitors of the Splicing Factor 3b (SF3b) subunit of the spliceosome.[1] By binding to the SF3B1 protein, these compounds disrupt the normal splicing of pre-mRNA, leading to an accumulation of unspliced transcripts and the production of aberrant proteins.[2] This disruption of a fundamental cellular process preferentially induces apoptosis in cancer cells, which often exhibit a higher dependency on the spliceosome machinery for their rapid growth and survival.[2][3]

SF3B1_Inhibition_Pathway Mechanism of Action of SF3B1 Inhibitors MeayamycinB This compound / SF3B1 Inhibitors SF3b SF3b Complex (contains SF3B1) MeayamycinB->SF3b Binds to SF3B1 Spliceosome Spliceosome Assembly SF3b->Spliceosome Inhibits incorporation into mRNA Mature mRNA Spliceosome->mRNA Splicing Apoptosis Apoptosis Spliceosome->Apoptosis Inhibition induces Aberrant_Splicing Aberrant Splicing Spliceosome->Aberrant_Splicing Dysfunction leads to pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein Functional Proteins mRNA->Protein Aberrant_Proteins Aberrant Proteins Aberrant_Splicing->Aberrant_Proteins Aberrant_Proteins->Apoptosis

Caption: Mechanism of action for SF3B1 inhibitors.

Comparative In Vivo Efficacy

The following tables summarize the antitumor activity of SF3B1 inhibitors and standard-of-care agents in various animal models of leukemia and lung cancer.

Table 1: Efficacy in Leukemia Xenograft Models
CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsReference(s)
H3B-8800 K562 (CML)NSG Mice8 mg/kg, oral, dailyComplete abrogation of tumor growth in SF3B1K700E mutant xenografts.
Pladienolide B A20 (Lymphoma)BALB/c MiceNot specifiedTumor regression and improved survival (p<0.001).[4]
Etoposide AML (Patient-Derived)NOD/SCID MiceIn combination with rapamycinDecreased engraftment of AML cells.[5]
Table 2: Efficacy in Lung Cancer Xenograft Models
CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsReference(s)
H3B-8800 H441 (NSCLC, U2AF1S34F)Not specifiedWell-tolerated dosesPreferential lethality in U2AF1-mutant cells in vivo.[5]
Cisplatin A549 (NSCLC)Nude Mice1 mg/kg, i.p., single dose at day 0Significantly reduced tumor size in combination therapy.[6]
Etoposide H526 (SCLC)Nude Mice3 mg/kg (with Carboplatin (B1684641) 60 mg/kg)Successful tumor growth inhibition.[7]

Experimental Protocols

SF3B1 Inhibitor Studies

H3B-8800 in K562 Leukemia Xenograft Model

  • Cell Line: K562 human chronic myeloid leukemia cells, wild-type or with endogenous SF3B1K700E mutation.

  • Animal Model: NOD/SCID IL2Rγnull (NSG) mice.

  • Tumor Implantation: Subcutaneous injection of K562 cells.

  • Treatment: Once tumors were established, mice were treated orally with H3B-8800 (e.g., 8 mg/kg) or vehicle daily.

  • Efficacy Evaluation: Tumor volumes were measured regularly to assess tumor growth inhibition.

G Experimental Workflow for Leukemia Xenograft Model cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Tumor Implantation cluster_2 Treatment & Evaluation K562 Cell Culture K562 Cell Culture Cell Harvest & Counting Cell Harvest & Counting K562 Cell Culture->Cell Harvest & Counting Subcutaneous Injection Subcutaneous Injection Cell Harvest & Counting->Subcutaneous Injection NSG Mice NSG Mice NSG Mice->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Drug Administration (Oral) Drug Administration (Oral) Tumor Growth Monitoring->Drug Administration (Oral) Tumor Volume Measurement Tumor Volume Measurement Drug Administration (Oral)->Tumor Volume Measurement Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis

Caption: Workflow for leukemia xenograft studies.

Pladienolide B in A20 Lymphoma Model

  • Cell Line: A20 murine lymphoma cells.

  • Animal Model: BALB/c mice.

  • Tumor Implantation: Subcutaneous injection of A20 cells.

  • Treatment: Intraperitoneal injections of Pladienolide B for 5 consecutive days.[4]

  • Efficacy Evaluation: Tumor regression was monitored, and survival of the mice was recorded.[4]

Standard-of-Care Drug Studies

Cisplatin in A549 Lung Cancer Xenograft Model

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: Subcutaneous injection of A549 cells.

  • Treatment: When tumor volume reached approximately 100 mm³, a single intraperitoneal injection of cisplatin (e.g., 1 mg/kg) was administered.[6]

  • Efficacy Evaluation: Tumor size was measured to determine tumor growth inhibition.[6]

G Experimental Workflow for Lung Cancer Xenograft Model cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Tumor Implantation cluster_2 Treatment & Evaluation A549/H526 Cell Culture A549/H526 Cell Culture Cell Harvest & Counting Cell Harvest & Counting A549/H526 Cell Culture->Cell Harvest & Counting Subcutaneous Injection Subcutaneous Injection Cell Harvest & Counting->Subcutaneous Injection Nude Mice Nude Mice Nude Mice->Subcutaneous Injection Tumor Growth to ~100-150 mm³ Tumor Growth to ~100-150 mm³ Subcutaneous Injection->Tumor Growth to ~100-150 mm³ Drug Administration (i.p.) Drug Administration (i.p.) Tumor Growth to ~100-150 mm³->Drug Administration (i.p.) Tumor Volume Measurement Tumor Volume Measurement Drug Administration (i.p.)->Tumor Volume Measurement Data Analysis (TGI) Data Analysis (TGI) Tumor Volume Measurement->Data Analysis (TGI)

Caption: Workflow for lung cancer xenograft studies.

Etoposide in H526 SCLC Xenograft Model

  • Cell Line: H526 human small cell lung cancer cells.

  • Animal Model: Immunocompromised mice.

  • Tumor Implantation: Subcutaneous injection of H526 cells.

  • Treatment: Combination therapy with carboplatin (e.g., 60 mg/kg) and etoposide (e.g., 3 mg/kg).[7]

  • Efficacy Evaluation: Tumor growth was monitored to assess the efficacy of the combination therapy.[7]

Conclusion

While direct in vivo comparative data for this compound is not yet available, the promising results from preclinical studies of other SF3B1 inhibitors suggest a strong therapeutic potential for this class of compounds in treating both hematological malignancies and solid tumors. The data presented here for H3B-8800 and Pladienolide B demonstrate significant tumor growth inhibition and survival benefits in relevant animal models. In comparison, standard-of-care agents like cisplatin and etoposide show efficacy but are often associated with toxicity and the development of resistance.

The unique mechanism of action of SF3B1 inhibitors, coupled with their potent and, in some cases, selective anticancer activity in preclinical models, warrants further investigation of this compound in in vivo studies. Direct comparative trials are necessary to definitively establish its efficacy and safety profile relative to existing therapies and other investigational spliceosome modulators. Such studies will be crucial in determining the potential clinical utility of this compound as a novel anticancer agent.

References

Efficacy of (+)-Meayamycin B in acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of (+)-Meayamycin B in Acute Leukemia

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of this compound, a potent spliceosome inhibitor, in Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML) against conventional chemotherapeutic agents. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and further research.

Superior In Vitro Efficacy of this compound

This compound, also known as Meayamycin B or MAMB, has demonstrated exceptional potency against both ALL and AML cell lines, including those resistant to standard chemotherapy. This synthetic derivative of the natural product FR901464 targets a fundamental cellular process, pre-mRNA splicing, leading to cancer cell death.

Quantitative Comparison of Anti-Leukemic Activity

Experimental data reveals that this compound inhibits the growth of ALL and AML cell lines at remarkably low picomolar to nanomolar concentrations. A 72-hour MTT assay showed IC50 values ranging from 0.07 to 0.16 nM across a panel of human ALL and AML cell lines. This potent activity extends to primary patient samples, with mean LC50 values of 0.42 nM in primary ALL samples and 0.43 nM in primary AML samples.

A significant finding is the effectiveness of this compound against leukemic cell lines that have developed resistance to a variety of conventional chemotherapeutics, including methotrexate, imatinib, and bortezomib. This suggests a mechanism of action that bypasses common resistance pathways. Furthermore, this compound exhibits a degree of selectivity, with normal bone marrow cells showing slightly higher resistance (mean LC50 of 0.57 nM) compared to leukemia cells.

Cell Type Drug IC50 / LC50 (nM) Reference
Human ALL & AML Cell Lines This compound0.07 - 0.16
Primary Pediatric ALL Samples This compound0.42 (mean LC50)
Primary Pediatric AML Samples This compound0.43 (mean LC50)
Normal Bone Marrow Cells This compound0.57 (mean LC50)

For the purpose of comparison, the table below presents a range of reported IC50 values for several standard chemotherapeutic agents used in the treatment of AML. It is important to note that these values are derived from various studies and cell lines, and direct head-to-head comparisons with this compound in the same experimental setup are limited.

Drug AML Cell Line(s) Reported IC50 Range Reference
Cytarabine VariousµM range (e.g., 6 µM)[1]
Daunorubicin VariousnM to µM range (e.g., 0.4 µM)[1][2]
Vincristine T-ALL cell linesLow nM range[3]
Methotrexate T-ALL cell linesHigh nM to µM range[3]

Mechanism of Action: Targeting the Spliceosome

This compound exerts its potent anti-leukemic effect by inhibiting the SF3B1 subunit of the spliceosome, a critical component of the cellular machinery responsible for pre-mRNA splicing. This inhibition leads to widespread splicing alterations, including a significant shift in the alternative splicing of the Myeloid Cell Leukemia-1 (Mcl-1) gene. This shift favors the production of the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, thereby tipping the cellular balance towards apoptosis. The induction of apoptosis following treatment with this compound has been observed to be dose-dependent in leukemia cell lines.

Signaling Pathway of this compound in Leukemia

MeayamycinB_Pathway MeayamycinB This compound SF3B1 SF3B1 Subunit (Spliceosome) MeayamycinB->SF3B1 Splicing Pre-mRNA Splicing Inhibition SF3B1->Splicing Mcl1 Altered Mcl-1 Splicing Splicing->Mcl1 Mcl1L Anti-apoptotic Mcl-1L ↓ Mcl1->Mcl1L Mcl1S Pro-apoptotic Mcl-1S ↑ Mcl1->Mcl1S Apoptosis Apoptosis Mcl1L->Apoptosis Mcl1S->Apoptosis CellDeath Leukemic Cell Death Apoptosis->CellDeath

Caption: Mechanism of this compound-induced apoptosis in leukemia cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of this compound and other compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Leukemia cell lines are seeded in 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium.

  • Drug Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) or vehicle control (DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

The induction of apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry.

  • Cell Treatment: Leukemia cells are treated with the desired concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested by centrifugation.

  • Washing: The cell pellet is washed twice with cold PBS.

  • Resuspension: Cells are resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Experimental and Data Analysis Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in leukemia cell lines.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Acquisition & Analysis LeukemiaCells Leukemia Cell Lines (ALL & AML) DrugTreatment Treatment with This compound & Controls LeukemiaCells->DrugTreatment MTT MTT Assay (72 hours) DrugTreatment->MTT ApoptosisAssay Annexin V/PI Staining (24 hours) DrugTreatment->ApoptosisAssay PlateReader Microplate Reader (Absorbance at 570nm) MTT->PlateReader FlowCytometry Flow Cytometry ApoptosisAssay->FlowCytometry ApoptosisQuant Quantification of Apoptotic Cells FlowCytometry->ApoptosisQuant IC50 IC50 Calculation PlateReader->IC50

Caption: Workflow for in vitro evaluation of this compound in leukemia.

Conclusion

This compound demonstrates exceptional in vitro efficacy against both ALL and AML, including chemoresistant forms. Its unique mechanism of action, targeting the spliceosome, offers a promising therapeutic strategy that may overcome resistance to conventional anti-leukemic agents. The picomolar to low nanomolar potency of this compound highlights its potential as a lead compound for the development of novel therapies for acute leukemia. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

Evaluating (+)-Meayamycin B: A Potent Splicing Modulator with Synergistic Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Meayamycin B, a potent derivative of the natural product FR901464, is a novel anti-cancer agent that targets the spliceosome, a critical cellular machinery for gene expression. By inhibiting the SF3b complex, this compound modulates pre-mRNA splicing, leading to cancer cell death. This guide provides a comparative analysis of the synergistic effects of this compound and its related compounds with other chemotherapeutics, supported by available experimental data and detailed methodologies, to inform future research and drug development strategies.

Synergistic Effects with Other Chemotherapeutics

While direct studies on the synergistic effects of this compound with conventional chemotherapeutics like cisplatin, etoposide, and doxorubicin (B1662922) are limited in publicly available literature, compelling evidence from studies on its analogs and parent compound, FR901464, strongly suggests a high potential for synergistic interactions. This is primarily attributed to its unique mechanism of action that can sensitize cancer cells to other therapeutic agents.

Synergism with B-cell lymphoma-2 (Bcl-2) Family Inhibitors

A study on Meayamycin D , a close analog of this compound, has demonstrated strong synergism with the Bcl-2 inhibitor venetoclax in drug-resistant lung cancer cells. This synergistic effect is linked to Meayamycin D's ability to induce alternative splicing of the Myeloid Cell Leukemia-1 (Mcl-1) gene, an anti-apoptotic member of the Bcl-2 family. By promoting the production of the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, Meayamycin D effectively lowers the threshold for apoptosis induction by venetoclax.

Synergism with PARP Inhibitors

Research on the parent compound, FR901464 , has revealed synergistic effects when combined with the Poly (ADP-ribose) polymerase (PARP) inhibitor olaparib in colorectal cancer cells.[1] The mechanism underlying this synergy involves the downregulation of genes associated with the Fanconi anemia pathway, namely BRCA1 and BRCA2, by FR901464.[1] This induced "BRCAness" renders the cancer cells more susceptible to PARP inhibition.

Table 1: Summary of Synergistic Effects of this compound Analogs and Parent Compound

CompoundCombination AgentCancer TypeObserved EffectPotential Mechanism
Meayamycin DVenetoclaxDrug-Resistant Lung CancerStrong SynergismInduction of Mcl-1 alternative splicing, favoring the pro-apoptotic Mcl-1S isoform.
FR901464OlaparibColorectal CancerSynergistic EffectDownregulation of BRCA1 and BRCA2 expression, inducing synthetic lethality with PARP inhibition.[1]

Signaling Pathways and Experimental Workflows

The synergistic potential of this compound and its analogs stems from their ability to modulate critical signaling pathways involved in cancer cell survival and apoptosis.

Mcl-1 Alternative Splicing Pathway

The diagram below illustrates how this compound alters the splicing of Mcl-1 pre-mRNA, leading to a shift from the anti-apoptotic Mcl-1L to the pro-apoptotic Mcl-1S protein. This sensitizes cancer cells to apoptosis induced by other agents that target the Bcl-2 family of proteins.

Mcl1_Splicing_Pathway MeayamycinB This compound SF3b SF3b Complex MeayamycinB->SF3b Inhibits Splicing_L Splicing (Exon 2 inclusion) SF3b->Splicing_L Promotes Splicing_S Splicing (Exon 2 skipping) SF3b->Splicing_S Inhibits Mcl1_pre_mRNA Mcl-1 pre-mRNA Mcl1_pre_mRNA->Splicing_L Mcl1_pre_mRNA->Splicing_S Mcl1L_mRNA Mcl-1L mRNA Splicing_L->Mcl1L_mRNA Mcl1S_mRNA Mcl-1S mRNA Splicing_S->Mcl1S_mRNA Mcl1L_protein Mcl-1L Protein (Anti-apoptotic) Mcl1L_mRNA->Mcl1L_protein Mcl1S_protein Mcl-1S Protein (Pro-apoptotic) Mcl1S_mRNA->Mcl1S_protein Apoptosis Apoptosis Mcl1L_protein->Apoptosis Inhibits Mcl1S_protein->Apoptosis Promotes

Caption: Mcl-1 alternative splicing modulation by this compound.

Experimental Workflow for Synergy Evaluation

A typical workflow to evaluate the synergistic effects of this compound with another chemotherapeutic agent is depicted below.

Synergy_Workflow cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Lines Single_Agent Single-Agent Dose Response (IC50 Determination) Cell_Culture->Single_Agent Combination Combination Treatment (Fixed or Variable Ratios) Single_Agent->Combination Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Combination->Viability_Assay Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay CI) Viability_Assay->Synergy_Analysis Mechanism_Study Mechanistic Studies (Western Blot, RT-PCR) Synergy_Analysis->Mechanism_Study

Caption: Experimental workflow for evaluating drug synergy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of single agents and their combinations.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound, the other chemotherapeutic agent, and their combinations for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for single agents.

Combination Index (CI) Calculation (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted method to quantify drug interactions.

  • Data Input: Use the dose-response data from the cell viability assay for single agents and their combinations.

  • Software Analysis: Utilize software like CompuSyn to calculate the Combination Index (CI) values.

  • Interpretation:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Western Blot for Mcl-1 Splicing Analysis

This protocol is used to analyze the protein expression levels of Mcl-1L and Mcl-1S.

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Mcl-1 (capable of detecting both L and S isoforms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression of Mcl-1L and Mcl-1S.

RT-PCR for Mcl-1 Alternative Splicing Analysis

This protocol is used to analyze the mRNA levels of Mcl-1L and Mcl-1S.

  • RNA Extraction: Extract total RNA from treated cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification: Perform PCR using primers that flank the alternatively spliced exon 2 of the Mcl-1 gene. This will generate two different-sized amplicons corresponding to Mcl-1L (with exon 2) and Mcl-1S (without exon 2).

  • Gel Electrophoresis: Separate the PCR products on a 2% agarose (B213101) gel.

  • Analysis: Visualize and quantify the intensity of the bands corresponding to Mcl-1L and Mcl-1S to determine their relative abundance.

Conclusion

The available evidence strongly supports the potential of this compound as a synergistic partner for various chemotherapeutic agents. Its unique mechanism of action, involving the modulation of pre-mRNA splicing of key apoptosis-related genes like Mcl-1, provides a strong rationale for combination therapies. Further preclinical studies investigating the synergistic effects of this compound with a broader range of standard chemotherapeutics are warranted to fully elucidate its therapeutic potential and to guide the design of future clinical trials. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Safety Operating Guide

Proper Disposal of (+)-Meayamycin B: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (+)-Meayamycin B, a potent, physiologically active compound used in cancer research. Due to its activity as a spliceosome inhibitor and its potential to induce apoptosis, all waste materials contaminated with this compound must be handled with the care required for hazardous materials, even though a specific hazard classification may not be assigned. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Guiding Principle: Precautionary Handling

While a Safety Data Sheet (SDS) for a related product does not classify it as a hazardous substance under GHS, it explicitly warns that it is a "physiologically highly active, therapeutically usable substance"[1]. Therefore, all waste streams containing this compound must be treated as hazardous cytotoxic waste. Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash or flushed down the sanitary sewer.

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. All materials that have come into contact with this compound are to be considered contaminated.

Waste TypeDescriptionContainer TypeLabeling Requirements
Solid Waste Contaminated PPE (gloves, lab coats), bench paper, plasticware (pipette tips, tubes), and wipes used for cleaning spills.Yellow, puncture-resistant container designated for cytotoxic waste."Cytotoxic Waste," "Chemotherapy Waste," Biohazard Symbol
Liquid Waste Unused or expired solutions of this compound, contaminated buffers, and cell culture media. This compound is soluble in DMSO.[2]Leak-proof, shatter-resistant (e.g., plastic) container with a secure screw cap."Cytotoxic Liquid Waste," Chemical Name, Hazard Symbol
Sharps Waste Needles, syringes, glass slides, and any other sharp items contaminated with this compound.Red or yellow, puncture-proof sharps container."Cytotoxic Sharps," Biohazard Symbol
Empty Vials Original vials that contained this compound.Dispose of as cytotoxic solid waste."Cytotoxic Waste"

Personal Protective Equipment (PPE)

A comprehensive safety approach requires the consistent use of appropriate PPE when handling this compound and its associated waste.

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher is recommended when handling the powdered form of the compound.

Decontamination and Spill Management Protocol

Given the stability of this compound, with a reported half-life of 80 hours in pH 7.4 buffer at 37°C, prompt and thorough decontamination is essential.[1]

Experimental Protocol: Surface Decontamination

  • Preparation: Don the required PPE as listed above. Prepare a spill kit containing absorbent pads, detergent solution, 70% isopropyl alcohol, and designated cytotoxic waste containers.

  • Containment: If a spill occurs, restrict access to the area. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.

  • Initial Cleaning: Moisten a low-lint wipe with a detergent solution. Wipe the contaminated surface in overlapping, unidirectional strokes, moving from the least to the most contaminated area. Dispose of the wipe in the cytotoxic solid waste container.

  • Rinsing: Using a new wipe, rinse the area with sterile water to remove any residual detergent. Dispose of the wipe.

  • Final Decontamination: With a new wipe, apply 70% isopropyl alcohol to the surface. Allow the surface to air dry completely.

  • PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the lab coat, followed by the inner pair of gloves, placing each in the designated cytotoxic waste container.

Final Disposal Procedure

Attempting to chemically neutralize this compound in the laboratory is not recommended without specific, validated protocols. The reactivity of its epoxide group and the unknown nature of its degradation products pose a significant risk.[3]

The required method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Operational Steps for Final Disposal:

  • Storage: Store all sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic.

  • Documentation: Complete all necessary hazardous waste manifests or pickup request forms as required by your institution.

  • Scheduled Pickup: Contact your EHS department to schedule a pickup of the cytotoxic waste.

Diagrams

Caption: Waste segregation and disposal workflow for this compound.

SignalingPathway cluster_splicing Mechanism of Action MeayamycinB This compound Spliceosome Spliceosome (SF3b complex) MeayamycinB->Spliceosome inhibits preRNA pre-mRNA Spliceosome->preRNA processes Apoptosis Apoptosis Induction Spliceosome->Apoptosis disruption leads to mRNA Mature mRNA preRNA->mRNA splicing blocked

Caption: Simplified mechanism of this compound leading to apoptosis.

References

Personal protective equipment for handling (+)-Meayamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of (+)-Meayamycin B. As a potent synthetic macrolide and spliceosome antagonist investigated for cancer therapy, it is crucial to handle this compound with the utmost care to minimize exposure risks. The following procedural guidance is based on established protocols for managing cytotoxic and antineoplastic agents.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the primary defense against exposure to cytotoxic agents like this compound. Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile or neoprene gloves (meeting ASTM D6978-05 standards).Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly (e.g., every hour).
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields, chemical splash goggles, or a full-face shield.Protects eyes from splashes and aerosols. A full-face shield is preferred when there is a significant risk of splashing.
Respiratory Protection A surgical N-95 respirator is recommended, especially when handling powders or creating aerosols.Minimizes inhalation of airborne particles. Work should be performed in a certified chemical fume hood or biological safety cabinet.
Additional PPE Shoe covers and a cap.Provides an additional barrier to prevent the spread of contamination.

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound from receipt to disposal.

Step 1: Receiving and Storage

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear minimum PPE (gloves and lab coat) when unpacking.

  • Store this compound in a dedicated, clearly labeled, and locked cabinet or refrigerator within a controlled access area.

Step 2: Preparation and Handling

  • All handling of this compound, especially the preparation of stock solutions, must be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

  • Before starting work, ensure the work area is clean and decontaminated.

  • Don all required PPE as outlined in the table above.

  • Use dedicated equipment (e.g., spatulas, glassware) for handling the compound.

  • When weighing the solid compound, do so carefully to avoid generating dust.

  • For solutions, be mindful of potential splashes or aerosol generation.

Step 3: Spill Management

  • In the event of a spill, immediately secure the area and alert others.

  • Don the appropriate PPE, including a respirator, before cleaning the spill.

  • Use a cytotoxic spill kit containing absorbent materials to contain and clean up the spill.

  • Decontaminate the spill area with an appropriate cleaning agent (e.g., detergent solution followed by a deactivating agent if available).

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Cytotoxic Waste Streams: All items that come into contact with this compound are considered cytotoxic waste. This includes:

    • Unused or expired compound.

    • Empty vials and containers.

    • Contaminated PPE (gloves, gowns, etc.).

    • Labware (pipette tips, tubes, etc.).

    • Spill cleanup materials.

  • Waste Segregation: Cytotoxic waste must be segregated from other laboratory waste streams in clearly labeled, leak-proof, and puncture-resistant containers.

  • Disposal Procedure:

    • Collect all contaminated solid waste in a designated cytotoxic waste bag or container.

    • Collect liquid waste in a sealed, shatter-resistant container.

    • Do not autoclave waste containing this compound.

    • Follow your institution's specific guidelines for the final disposal of hazardous chemical waste, which is typically handled by a certified waste management contractor.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Start: Gather Materials don_ppe Don Full PPE prep_start->don_ppe prep_area Prepare Work Area in Fume Hood/BSC don_ppe->prep_area weigh_compound Weigh this compound prep_area->weigh_compound prep_solution Prepare Stock Solution weigh_compound->prep_solution conduct_exp Conduct Experiment prep_solution->conduct_exp spill Spill Occurs? prep_solution->spill decontaminate_area Decontaminate Work Area & Equipment conduct_exp->decontaminate_area conduct_exp->spill dispose_waste Segregate & Dispose of Cytotoxic Waste decontaminate_area->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end end wash_hands->end End spill->conduct_exp No spill_protocol Execute Spill Protocol spill->spill_protocol Yes spill_protocol->decontaminate_area

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.